Product packaging for 8-Benzyltheophylline(Cat. No.:CAS No. 2879-15-4)

8-Benzyltheophylline

Cat. No.: B105289
CAS No.: 2879-15-4
M. Wt: 270.29 g/mol
InChI Key: SWKGFZTXWQMFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Benzyltheophylline (CAS 2879-15-4) is a fully characterized chemical compound supplied as a high-quality reference standard. It is compliant with regulatory guidelines and is intended for use in analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development. This product serves as a critical reference standard for traceability against pharmacopeial standards (USP or EP) and is essential for filing Abbreviated New Drug Applications (ANDA). The specific research applications and mechanism of action for this compound are not widely detailed in publicly available scientific literature. It is a derivative of Theophylline, a xanthine known to act as a non-selective phosphodiesterase inhibitor and a non-selective adenosine receptor antagonist . As with all our products, this compound is intended for analytical and research purposes only. It is strictly for laboratory use and is not intended for human use, diagnosis, or therapeutic applications. Please handle this product with care and refer to the Safety Data Sheet (SDS) for proper handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N4O2 B105289 8-Benzyltheophylline CAS No. 2879-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-benzyl-1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-17-12-11(13(19)18(2)14(17)20)15-10(16-12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKGFZTXWQMFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182970
Record name Theophylline, 8-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2879-15-4
Record name 3,9-Dihydro-1,3-dimethyl-8-(phenylmethyl)-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2879-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Theophylline, 8-benzyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2879-15-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Theophylline, 8-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-benzyl-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.842
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 8-Benzyltheophylline from 8-Bromotheophylline

This guide provides a comprehensive technical overview of a robust and widely utilized pathway for synthesizing this compound, a derivative of the pharmacologically significant xanthine scaffold. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, starting from the readily available precursor, 8-bromotheophylline. This document is intended for researchers, chemists, and drug development professionals, offering not just a protocol, but a deep dive into the mechanistic underpinnings and practical considerations that ensure a successful and reproducible synthesis.

Introduction: The Significance of 8-Substituted Theophylline Derivatives

Theophylline, a naturally occurring methylxanthine, has been a mainstay in the treatment of respiratory diseases like asthma for decades.[1][2] Its derivatives are a rich field of study in medicinal chemistry, with modifications at the 8-position of the purine ring leading to compounds with diverse biological activities, including bronchodilator, antibacterial, and anti-inflammatory properties.[1][3][4] this compound is one such derivative, valued as a pharmaceutical intermediate and a subject of research.[5][6][7]

The synthesis of these derivatives requires a regioselective method to form a new carbon-carbon bond at the C8 position. Direct alkylation of theophylline often leads to a mixture of products due to competing N-alkylation.[8] Using 8-bromotheophylline as a starting material provides a specific site for modification, making palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, the method of choice for achieving high yields and selectivity.[8][9]

The Core Synthesis Pathway: A Mechanistic Deep Dive into the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.[9][10] In this specific application, 8-bromotheophylline (an aryl halide) is coupled with a suitable benzylboron reagent.

The reaction proceeds through a well-established catalytic cycle involving three primary steps:[10][11][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 8-bromotheophylline. This is typically the rate-determining step and results in a Pd(II) complex.[10][12]

  • Transmetalation: The organic group from the organoboron reagent (the benzyl group) is transferred to the palladium(II) complex. This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the benzyl group and facilitating its transfer to the palladium center.[10][13]

  • Reductive Elimination: The two organic groups (the theophylline and benzyl moieties) on the palladium complex couple and are eliminated, forming the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11][12]

Suzuki_Miyaura_Catalytic_Cycle caption Suzuki-Miyaura Catalytic Cycle for this compound Synthesis.

Causality Behind Experimental Choices

The success of the Suzuki coupling hinges on the careful selection of each component. As a self-validating system, the protocol's integrity relies on understanding the function of each reagent.

  • Palladium Catalyst and Ligands : The "heart" of the reaction is the palladium catalyst.[14][15] While many forms of palladium can be used, they must generate a Pd(0) species in situ to initiate the catalytic cycle.[16] Common pre-catalysts include Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[11][13] Phosphine ligands (like triphenylphosphine, PPh₃) are crucial; they stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity to enhance the rates of oxidative addition and reductive elimination.[17]

  • Base : A base is essential for the transmetalation step.[13] It reacts with the benzylboronic acid to form a more nucleophilic "ate" complex, which readily transfers its benzyl group to the palladium center.[10] The choice of base (e.g., potassium carbonate, cesium carbonate) can significantly impact yield, with inorganic bases being common due to their effectiveness and compatibility with a wide range of functional groups.[8][18]

  • Solvent System : Suzuki reactions are often performed in biphasic solvent systems, such as a mixture of an organic solvent (toluene, dioxane, or THF) and water.[8][11][19] The organic phase dissolves the starting material and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface. Degassing the solvent by bubbling with an inert gas like argon or nitrogen is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like homocoupling.[8]

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Materials and Reagents
ReagentMolar Eq.MW ( g/mol )CAS NumberNotes
8-Bromotheophylline1.0259.0610381-75-6Starting material[20]
Benzylboronic acid1.2121.9398-80-6Coupling partner
Palladium(II) Acetate0.02224.503375-31-3Catalyst precursor[8]
Triphenylphosphine0.08262.29603-35-0Ligand[8]
Potassium Carbonate2.0138.21584-08-7Anhydrous base[8]
Toluene-92.14108-88-3Anhydrous solvent
Water-18.027732-18-5Degassed, deionized
Ethyl Acetate-88.11141-78-6Extraction solvent
Brine---Saturated NaCl solution
Anhydrous Sodium Sulfate-142.047757-82-6Drying agent
Experimental Workflow

G

Step-by-Step Procedure
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 8-bromotheophylline (1.0 eq), benzylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and anhydrous potassium carbonate (2.0 eq).[8]

  • Inert Atmosphere : Seal the flask and purge the system with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition : Add a 3:1 mixture of toluene and deionized water. The total solvent volume should be sufficient to create a stirrable slurry.

  • Degassing : Vigorously bubble the inert gas through the reaction mixture for an additional 15-20 minutes to ensure all dissolved oxygen is removed.[8]

  • Reaction : Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (8-bromotheophylline) is consumed (typically 4-6 hours).[8]

  • Aqueous Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel.[8]

  • Extraction : Separate the organic layer. Wash the organic layer with brine (saturated NaCl solution), then dry it over anhydrous sodium sulfate.

  • Purification : Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to obtain pure this compound.[8]

Product Characterization and Validation

To confirm the successful synthesis and purity of this compound, the following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure and confirm the presence of both the theophylline and benzyl moieties.

  • Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the formation of the desired product (C₁₄H₁₄N₄O₂, MW: 270.29 g/mol ).[5][21]

  • Melting Point (MP) : A sharp melting point range (literature: 298-300 °C) is indicative of high purity.[5]

Troubleshooting and Optimization

Even robust protocols can encounter issues. The following table provides guidance on common challenges and their solutions, a critical aspect of practical application science.

ProblemPotential Cause(s)Recommended Solution(s)
Low to no conversion of starting material - Inactive catalyst or ligand.- Insufficiently anhydrous base.- Inadequate degassing (oxygen contamination).- Low reaction temperature.- Use a fresh batch of palladium catalyst and ligand.- Ensure the base is fully anhydrous.- Improve the degassing procedure.- Optimize the reaction temperature; reflux is often necessary.[8]
Formation of homocoupled byproducts - Reaction of the boronic acid with itself, often promoted by oxygen.- Ensure thorough degassing of the reaction mixture.- Optimize the stoichiometry of the reactants; a slight excess of the boronic acid is typical but a large excess can be detrimental.[8]
Low isolated yield - Incomplete reaction.- Product decomposition under harsh conditions.- Loss of product during work-up and purification.- Monitor the reaction by TLC to ensure completion.- Avoid excessively high temperatures or prolonged reaction times.- Perform careful extractions and minimize transfers during purification.[8]

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an exceptionally efficient and reliable method for the synthesis of this compound from 8-bromotheophylline. Its high functional group tolerance, mild conditions, and the commercial availability of reagents make it a preferred pathway in both academic research and industrial pharmaceutical synthesis.[22][23] By understanding the underlying mechanism and the rationale behind each experimental parameter, researchers can effectively troubleshoot and optimize this synthesis, paving the way for the development of novel theophylline-based drug candidates.

References

Introduction: The Strategic Importance of Physicochemical Profiling in Xanthine-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 8-Benzyltheophylline for Drug Design

This compound (CAS: 2879-15-4) is a derivative of theophylline, a member of the xanthine class of compounds renowned for their diverse pharmacological activities, including bronchodilation and central nervous system stimulation.[1][2][3] The strategic modification of the xanthine scaffold, particularly at the 8-position, has been a fruitful avenue for developing potent and selective ligands for various therapeutic targets, such as adenosine receptors.[4] As an intermediate in the synthesis of selective adenosine A1 receptor antagonists like Bamifylline, this compound itself represents a key molecular framework.[5]

For drug development professionals, a molecule's therapeutic potential is inextricably linked to its physicochemical properties. These fundamental characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability, efficacy, and safety. This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both established data and detailed experimental protocols for its characterization. The insights and methodologies presented herein are designed to empower researchers to make informed decisions in the optimization of xanthine-based drug candidates.

Physicochemical Property Profile of this compound

A comprehensive understanding of a drug candidate's properties begins with a quantitative summary. The following table consolidates the known physicochemical data for this compound.

PropertyValueSource(s)Significance in Drug Design
Molecular Formula C₁₄H₁₄N₄O₂[1][5]Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 270.29 g/mol [1][5][6]Influences diffusion and transport across biological membranes; values <500 Da are favorable for oral absorption (Lipinski's Rule of 5).
Appearance White to off-white crystalline powder[1][7]Provides initial identification and indicates the solid-state nature of the material.
Melting Point (°C) 288 - 300[1][5][7]Indicates purity and lattice energy of the crystalline form. A high melting point suggests strong intermolecular forces, which can impact solubility.
Aqueous Solubility Sparingly soluble[5][7]Critically affects dissolution rate and absorption. Low solubility is a major challenge in formulation development.
Solubility (Organic) Slightly soluble in DMSO and Methanol (with heating)[5][7]Informs the choice of solvents for analytical method development and pre-clinical formulation studies.
pKa (Predicted) 8.99 ± 0.70[5][7]Determines the ionization state at physiological pH, which profoundly impacts solubility, permeability, and receptor binding.
logP (Predicted) 2.5[6]Measures lipophilicity, a key predictor of membrane permeability, protein binding, and metabolism.

Logical Workflow for Physicochemical Characterization

A systematic approach is essential for building a comprehensive physicochemical profile. The following workflow outlines the logical progression from basic identification to detailed property analysis, ensuring that foundational data informs subsequent, more complex investigations.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Properties cluster_2 Phase 3: Solid-State Characterization cluster_3 Phase 4: Biopharmaceutical Profile A Structure Confirmation (NMR, MS) B Purity Analysis (HPLC, LC-MS) A->B Verified Structure C Aqueous Solubility (Thermodynamic) B->C Pure Compound F Thermal Analysis (DSC for Melting Point) B->F Pure Compound D pKa Determination (Potentiometric Titration) H ADME & Drug-Likeness Assessment C->H Integrated Data E Lipophilicity (logP) (Shake-Flask/HPLC) D->H Integrated Data E->H Integrated Data G Crystallinity & Polymorphism (XRPD) F->G Identified Form G->H Integrated Data G->H

Caption: Workflow for the physicochemical profiling of a drug candidate.

Deep Dive into Core Physicochemical Properties

Solubility: The Gateway to Absorption

Solubility is arguably the most critical physicochemical property for oral drug delivery. For a drug to be absorbed, it must first be in solution at the site of absorption, typically the gastrointestinal tract.

  • Expert Insight: this compound is described as "sparingly soluble" in aqueous media.[5][7] This presents a significant challenge. The predicted basic pKa of ~8.99 suggests that its solubility will be lowest in the neutral to basic environment of the intestines and highest in the acidic environment of the stomach. However, its transit time in the stomach is limited. This pH-dependent solubility profile is a crucial consideration for formulation design.

  • Causality in Experimental Choice: The "gold standard" for solubility measurement is the thermodynamic equilibrium solubility test using the shake-flask method.[8] This method is chosen over kinetic solubility assays for lead optimization because it measures the true equilibrium state, preventing overly optimistic results from supersaturated solutions which can occur in faster kinetic methods.[9] This accuracy is vital for building reliable pharmacokinetic models.

Acidity (pKa): The Determinant of Charge State

The pKa value defines the pH at which a molecule exists in a 50:50 ratio of its ionized and unionized forms. This ratio is critical as the unionized form is generally more lipophilic and thus more readily permeates biological membranes, while the ionized form is typically more soluble.

  • Expert Insight: With a predicted pKa of 8.99, this compound is a weak base.[5][7] At the physiological pH of blood (7.4), it will exist predominantly in its neutral, unionized form, which is favorable for crossing the blood-brain barrier and other cellular membranes. However, in the acidic environment of the stomach (pH 1.5-3.5), it will be almost completely ionized, enhancing its solubility but limiting its direct absorption there.

  • Causality in Experimental Choice: For sparingly soluble compounds like this compound, traditional potentiometric titration in purely aqueous media is challenging. Therefore, a co-solvent titration method is employed.[10] By performing titrations in several water-cosolvent mixtures (e.g., methanol-water) and extrapolating the apparent pKa values back to 0% cosolvent, a reliable aqueous pKa can be determined. This approach systematically accounts for the solvent's effect on the ionization constant.

Lipophilicity (logP): Balancing Permeability and Solubility

The partition coefficient (P) measures a compound's distribution between an immiscible lipid (n-octanol) and aqueous phase. Expressed as its logarithm (logP), it is a key indicator of a drug's ability to cross lipid membranes.

  • Expert Insight: The predicted logP of 2.5 for this compound suggests a favorable balance of lipophilicity and hydrophilicity.[6] This value falls within the optimal range for good oral absorption and membrane permeability without being so high as to cause problems with poor aqueous solubility or excessive sequestration in fatty tissues.[11]

  • Causality in Experimental Choice: While the shake-flask method is the definitive way to measure logP, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is often used for its speed and lower sample consumption.[12] This method correlates the retention time of the analyte on a nonpolar stationary phase with the known logP values of a set of standard compounds. It is a robust and validated technique for estimating lipophilicity, especially during the lead optimization phase where rapid screening of multiple analogues is required.

Thermal and Solid-State Properties (Melting Point & Crystallinity)

The solid-state form of an active pharmaceutical ingredient (API) affects its stability, dissolution rate, and manufacturability. A high melting point, as seen with this compound (288-300 °C), indicates a stable crystal lattice with strong intermolecular forces.[1][5][7]

  • Expert Insight: The high melting point suggests that significant energy is required to break the crystal lattice, which is consistent with its low aqueous solubility. It is also crucial to investigate for polymorphism—the ability to exist in multiple crystalline forms. Different polymorphs can have different solubilities and stabilities, making polymorph screening a critical step in drug development.[13]

  • Causality in Experimental Choice: Differential Scanning Calorimetry (DSC) is the primary technique for measuring melting point and detecting polymorphic transitions.[14][15] It precisely measures the heat flow into or out of a sample as it is heated or cooled. X-ray Powder Diffraction (XRPD) is used to characterize the specific crystal structure.[16] The combination of DSC and XRPD provides a comprehensive picture of the API's solid-state properties, which is essential for ensuring batch-to-batch consistency and product stability.

Impact of Physicochemical Properties on ADME Profile

The interplay between the core physicochemical properties directly translates to the in vivo behavior of a drug candidate. Understanding these relationships is fundamental to predictive drug design.

ADME cluster_props Physicochemical Properties cluster_adme ADME Processes Solubility Solubility (Low Aqueous) Absorption Absorption (Oral) Solubility->Absorption Rate-limiting step Excretion Excretion (Renal) Solubility->Excretion Affects renal clearance pKa pKa (~9.0) (Weak Base) pKa->Absorption Affects solubility in GI tract Distribution Distribution (Membrane Permeation) pKa->Distribution Affects tissue binding logP logP (~2.5) (Optimal Lipophilicity) logP->Absorption Influences permeation logP->Distribution Key driver Metabolism Metabolism (Liver) logP->Metabolism High logP can increase metabolism MW Molecular Weight (<500 Da) MW->Absorption Favorable for diffusion

Caption: Relationship between physicochemical properties and ADME processes.

Experimental Protocols for Characterization

The following protocols are provided as self-validating systems for the accurate determination of this compound's key physicochemical properties.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline).

Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Verify the pH with a calibrated pH meter.

  • Sample Addition: Add an excess amount of this compound powder to a known volume of the pH 7.4 buffer in a sealed glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a minimum of 48 hours. Scientist's Note: A 48-72 hour period is chosen to ensure true thermodynamic equilibrium is reached. Preliminary time-to-equilibrium studies can be run by sampling at 24, 48, and 72 hours to confirm the concentration has plateaued.

  • Sample Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm PVDF filter to remove all undissolved solids. Trustworthiness Check: The filter material should be validated for low drug binding.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated HPLC-UV method against a standard curve.

  • Reporting: Express the solubility in µg/mL or mM. The experiment should be performed in triplicate to ensure reproducibility.

Protocol 2: pKa Determination (Potentiometric Titration with Co-Solvent)

Objective: To determine the aqueous pKa of this compound by extrapolating from measurements in methanol-water mixtures.

Methodology:

  • System Calibration: Calibrate the pH electrode of an auto-titrator using standard aqueous buffers (pH 4, 7, and 10).

  • Co-Solvent Preparation: Prepare a series of methanol-water solvent mixtures (e.g., 30%, 40%, 50% methanol by volume).

  • Sample Preparation: Accurately weigh and dissolve this compound in each co-solvent mixture to a known concentration (e.g., 1 mM). Purge the solution with nitrogen to remove dissolved CO₂.[17]

  • Titration: Titrate the sample solution with a standardized solution of 0.1 M HCl. The auto-titrator will record the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pKa in the co-solvent mixture (the apparent pKa) is determined from the pH at the half-equivalence point of the titration curve.

  • Extrapolation: Plot the apparent pKa values against the mole fraction of methanol for each mixture. Extrapolate the resulting linear regression line to zero mole fraction to obtain the aqueous pKa value.[10]

Protocol 3: LogP Determination (RP-HPLC Method)

Objective: To estimate the logP of this compound based on its chromatographic retention time.

Methodology:

  • Standard Selection: Prepare a solution containing a series of standard compounds with known logP values that span the expected logP of the analyte (e.g., from logP 1 to 4).

  • Chromatographic System: Use a C18 reversed-phase HPLC column. The mobile phase should be an isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Retention Time Measurement: Inject the standard mixture and the this compound sample separately onto the HPLC system and record their respective retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound like uracil.

  • Calculate Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

  • Calibration Curve: Plot log(k') of the standard compounds against their known logP values. A linear relationship should be observed.

  • LogP Determination: Using the linear regression equation from the calibration curve and the calculated log(k') for this compound, determine its logP value.[12]

Protocol 4: Thermal Analysis (Differential Scanning Calorimetry)

Objective: To determine the melting point and assess the thermal stability of this compound.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to use as a reference.

  • Thermal Scan: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge from ambient temperature to a temperature above the melting point (e.g., 320 °C).[18]

  • Data Analysis: The resulting thermogram will show a sharp endothermic peak corresponding to the melting of the substance. The melting point is typically reported as the onset temperature of this peak.[15] The area under the peak corresponds to the enthalpy of fusion.

  • Polymorph Screening (Optional): A heat-cool-heat cycle can be performed. After the initial melt, the sample is cooled rapidly and then reheated. The appearance of crystallization exotherms or different melting endotherms on the second heat can indicate the presence of different polymorphic or amorphous forms.[14]

Conclusion

This compound possesses a physicochemical profile characteristic of a promising but challenging drug candidate. Its favorable molecular weight and optimal lipophilicity are assets for membrane permeability. However, its poor aqueous solubility and high melting point are significant hurdles that must be addressed through advanced formulation strategies, such as salt formation, co-crystallization, or amorphous solid dispersions. The weakly basic nature of the molecule dictates a pH-dependent solubility that must be carefully managed to ensure consistent absorption throughout the gastrointestinal tract. By applying the rigorous experimental protocols detailed in this guide, drug development scientists can accurately characterize these properties, build predictive ADME models, and rationally design optimized delivery systems to unlock the full therapeutic potential of this compound and its analogues.

References

8-Benzyltheophylline mechanism of action in adenosine receptor antagonism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 8-Benzyltheophylline in Adenosine Receptor Antagonism

Abstract

This technical guide provides a comprehensive examination of the mechanistic principles underlying the action of this compound as an antagonist of adenosine receptors. While direct quantitative binding data for this compound is not extensively available in peer-reviewed literature, this guide leverages established structure-activity relationships (SAR) of the 8-substituted xanthine class of molecules to infer its pharmacological profile. As a direct precursor in the synthesis of Bamifylline, a known selective A1 adenosine receptor antagonist, this compound is strongly implicated as a competitive antagonist with a likely preference for the A1 receptor subtype.[1][2] This document will delve into the molecular interactions, downstream signaling consequences, and the experimental methodologies required to fully elucidate its mechanism of action. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the study of purinergic signaling and the development of novel therapeutics targeting adenosine receptors.

Introduction: The Landscape of Adenosine Receptor Modulation

Adenosine is a ubiquitous endogenous purine nucleoside that plays a critical role in cellular metabolism and signaling.[3] Its extracellular signaling functions are mediated by four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[4] These receptors are widely distributed throughout the body and are involved in a myriad of physiological processes, making them attractive targets for therapeutic intervention in a range of conditions, including cardiovascular disease, neurodegenerative disorders, and inflammatory diseases.[3]

Theophylline, a methylxanthine, is a well-known non-selective adenosine receptor antagonist.[5][6] The xanthine scaffold has been a fertile ground for medicinal chemistry, with modifications at various positions leading to compounds with enhanced potency and selectivity for the different adenosine receptor subtypes.[7] Of particular interest are substitutions at the 8-position, which have been shown to significantly influence the affinity and selectivity profile of these antagonists.[7][8] This guide focuses on this compound, a derivative of theophylline with a benzyl group at the 8-position, and explores its mechanism of action as an adenosine receptor antagonist.

Structure-Activity Relationship (SAR) of 8-Substituted Xanthines: Predicting the Profile of this compound

The pharmacological properties of 8-substituted xanthines are intricately linked to the nature of the substituent at the 8-position.[7][8] Extensive research has established several key principles that allow for a predictive understanding of this compound's interaction with adenosine receptors.

  • Enhancement of Potency: The introduction of a bulky aromatic or cycloalkyl group at the 8-position generally leads to a significant increase in affinity for adenosine receptors compared to the parent theophylline molecule.[5] For instance, 8-phenyltheophylline exhibits a much higher affinity than theophylline.[5] The benzyl group of this compound, with its phenyl ring and methylene spacer, is expected to confer a similar enhancement in potency.

  • A1 Receptor Selectivity: Many 8-substituted xanthines with bulky hydrophobic groups demonstrate a preference for the A1 adenosine receptor over the A2A, A2B, and A3 subtypes.[8][9] This is attributed to the distinct topographies of the binding pockets of the different receptor subtypes.[6] The A1 receptor's binding site is thought to be more accommodating to such substitutions.[6] The fact that this compound is a direct precursor to Bamifylline, a selective A1 antagonist, provides strong evidence for its own A1-selective profile.[1][10]

Table 1: Comparative Adenosine Receptor Affinities of Theophylline and Related 8-Substituted Xanthines

CompoundA1 Ki (nM)A2A Ki (nM)Selectivity (A2A/A1)
Theophylline~10,000 - 14,000~14,000 - 30,000~1-2
8-Phenyltheophylline1,340 (human)115 (human)~0.08 (A2A selective)
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)0.46 - 3.9 (human)130 - 340 (human)~33 - 87
This compound Predicted in the nanomolar to low micromolar range Predicted to be higher than A1 Ki Predicted A1-selective

Note: Data for Theophylline and DPCPX are aggregated from multiple studies. Data for 8-Phenyltheophylline is from a study on human receptors.[5] The values for this compound are predictive based on SAR principles and require experimental confirmation.

Molecular Mechanism of Action: Competitive Antagonism and Downstream Signaling

This compound is expected to act as a competitive antagonist at adenosine receptors. This means it binds to the same site as the endogenous agonist, adenosine, but fails to induce the conformational change necessary for receptor activation. By occupying the binding site, it blocks adenosine from exerting its physiological effects.[11]

The downstream consequences of this antagonism depend on the specific receptor subtype being blocked and its associated G protein signaling pathway.

  • Antagonism at A1 Receptors: A1 receptors are typically coupled to inhibitory G proteins (Gi/o). Activation of A1 receptors by adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound would prevent the adenosine-induced decrease in cAMP. This leads to a disinhibition of adenylyl cyclase and a relative increase in cAMP levels in the presence of adenosine.

  • Antagonism at A2A and A2B Receptors: A2A and A2B receptors are coupled to stimulatory G proteins (Gs). Adenosine binding to these receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP. Antagonism of these receptors by this compound would block this stimulatory effect, thereby attenuating the adenosine-induced rise in cAMP.

Diagram of Adenosine Receptor Signaling and the Action of this compound

Adenosine_Signaling cluster_A1 A1 Receptor Pathway cluster_A2A A2A Receptor Pathway Adenosine_A1 Adenosine A1R A1 Receptor Adenosine_A1->A1R Gi Gi/o A1R->Gi activates AC_A1 Adenylyl Cyclase Gi->AC_A1 inhibits cAMP_A1 ↓ cAMP AC_A1->cAMP_A1 Cellular_Response_A1 Cellular Response (e.g., decreased heart rate) cAMP_A1->Cellular_Response_A1 Benzyltheophylline_A1 This compound Benzyltheophylline_A1->A1R blocks Adenosine_A2A Adenosine A2AR A2A Receptor Adenosine_A2A->A2AR Gs Gs A2AR->Gs activates AC_A2A Adenylyl Cyclase Gs->AC_A2A stimulates cAMP_A2A ↑ cAMP AC_A2A->cAMP_A2A Cellular_Response_A2A Cellular Response (e.g., vasodilation) cAMP_A2A->Cellular_Response_A2A Benzyltheophylline_A2A This compound Benzyltheophylline_A2A->A2AR blocks

Caption: Signaling pathways of A1 and A2A adenosine receptors and the antagonistic action of this compound.

Experimental Protocols for Characterizing this compound's Mechanism of Action

To definitively characterize the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor.

Objective: To determine the binding affinity of this compound for each of the four human adenosine receptor subtypes (A1, A2A, A2B, and A3).

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing a high level of a single human adenosine receptor subtype (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate at low speed to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a multi-well plate, add a fixed concentration of a high-affinity radioligand specific for the receptor subtype being tested (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A).

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled antagonist).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Radioligand Binding Assay Workflow

Binding_Assay_Workflow Start Start: Prepare Reagents Prepare_Membranes Prepare Cell Membranes Expressing Adenosine Receptor Subtype Start->Prepare_Membranes Setup_Assay Set up Competition Binding Assay Plate: - Membranes - Radioligand (e.g., [3H]DPCPX) - Increasing concentrations of this compound Prepare_Membranes->Setup_Assay Incubate Incubate to Reach Equilibrium Setup_Assay->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 and Ki Measure->Analyze End End: Determine Binding Affinity Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assays

Functional assays are essential to confirm that the binding of this compound to the receptor translates into a functional effect, in this case, antagonism.

Objective: To determine the ability of this compound to inhibit agonist-induced changes in intracellular cAMP levels.

Methodology:

  • Cell Culture:

    • Use cells expressing the adenosine receptor subtype of interest (e.g., CHO-hA1, HEK-hA2A).

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • cAMP Accumulation/Inhibition Assay:

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add increasing concentrations of this compound to the wells and incubate for a short period.

    • Stimulate the cells with a known adenosine receptor agonist (e.g., NECA) at a concentration that elicits a submaximal response (EC80).

    • For A1/A3 receptors, forskolin is often used to pre-stimulate adenylyl cyclase to measure the inhibitory effect of the agonist.

    • Incubate for a period to allow for changes in cAMP levels.

    • Lyse the cells to release the intracellular cAMP.

  • cAMP Detection:

    • Quantify the amount of cAMP in each well using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of the agonist-induced cAMP response.

    • The Schild analysis can be used to determine the pA2 value, which is a measure of the potency of a competitive antagonist.

Potential In Vivo Effects of this compound

Based on its presumed A1 adenosine receptor antagonism, this compound is expected to exhibit a range of in vivo effects. These predictions are largely extrapolated from studies of other A1 antagonists and the parent compound, theophylline.

  • Cardiovascular Effects: A1 adenosine receptors in the heart mediate negative chronotropic (decreased heart rate) and dromotropic (decreased conduction velocity) effects. Antagonism of these receptors by this compound would be expected to block these effects of adenosine, potentially leading to an increase in heart rate, particularly in conditions of high adenosine tone.[12] Selective A1 antagonists are being explored for their potential in treating certain cardiovascular conditions.[13]

  • Central Nervous System (CNS) Effects: Adenosine is a key neuromodulator in the CNS, generally exerting inhibitory effects. A1 receptor antagonism can lead to CNS stimulation.[14] Therefore, this compound may possess stimulant properties, similar to but potentially more potent than theophylline, depending on its ability to cross the blood-brain barrier.[15]

  • Renal Effects: A1 adenosine receptors in the kidneys are involved in the regulation of renal blood flow and glomerular filtration rate. A1 antagonism can lead to diuresis and natriuresis.[13]

Conclusion and Future Directions

This compound, as an 8-substituted xanthine and a direct precursor to the selective A1 antagonist Bamifylline, holds significant promise as a potent and likely selective A1 adenosine receptor antagonist. While this guide provides a robust theoretical framework for its mechanism of action based on extensive structure-activity relationship data, direct experimental validation is paramount. Future research should prioritize the determination of the binding affinities (Ki values) of this compound for all four human adenosine receptor subtypes through rigorous radioligand binding studies. Subsequently, functional assays are needed to confirm its antagonistic properties and to quantify its potency. In vivo studies will then be crucial to characterize its pharmacokinetic profile and to investigate its physiological effects on the cardiovascular, central nervous, and renal systems. A thorough understanding of the mechanism of action of this compound will not only clarify the pharmacology of this specific compound but also contribute to the broader knowledge of adenosine receptor modulation and the development of novel therapeutics.

References

An In-depth Technical Guide to the Discovery and Synthesis of Novel 8-Benzyltheophylline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theophylline, a methylxanthine, has long been a cornerstone in the management of respiratory diseases. However, its therapeutic window is narrow, and side effects are common. The strategic modification of the theophylline scaffold, particularly at the 8-position, has emerged as a promising avenue for the development of novel drug candidates with improved pharmacological profiles. This technical guide provides a comprehensive overview of the discovery and synthesis of 8-benzyltheophylline derivatives, a class of compounds that has demonstrated significant potential as adenosine receptor antagonists and antimicrobial agents. This document delves into the rationale behind their synthesis, detailed experimental protocols, characterization methodologies, and a discussion of their structure-activity relationships.

Introduction: The Rationale for 8-Position Modification of Theophylline

Theophylline (1,3-dimethylxanthine) exerts its primary pharmacological effects through two main mechanisms: non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.[1] While effective, this lack of selectivity contributes to its narrow therapeutic index and a range of side effects, including cardiovascular and central nervous system stimulation.

The purine core of theophylline offers several sites for chemical modification. The 8-position, in particular, has been a focal point for medicinal chemists. Substitution at this position can significantly modulate the compound's affinity and selectivity for adenosine receptor subtypes (A1, A2A, A2B, and A3), offering a pathway to more targeted therapies with fewer off-target effects.[2] The introduction of a benzyl group at the 8-position creates a new chemical entity, this compound, which serves as a versatile scaffold for further derivatization. The benzyl moiety provides a site for introducing various substituents, allowing for the fine-tuning of physicochemical properties and biological activity.

This guide will focus on the synthesis of 8-benzylamino- and 8-benzylthio- theophylline derivatives, highlighting the key chemical transformations and the underlying scientific principles that guide their development.

Synthetic Pathways to this compound Derivatives

The synthesis of this compound derivatives primarily commences from a readily available precursor, 8-chlorotheophylline or 8-bromotheophylline. These halo-substituted xanthines are activated towards nucleophilic substitution at the C8 position.

Synthesis of the Key Intermediate: 8-Halotheophylline

The initial step in the synthesis of many 8-substituted theophylline derivatives is the halogenation of theophylline. 8-Chlorotheophylline and 8-bromotheophylline are the most common intermediates.

A robust method for the preparation of 8-chlorotheophylline involves the direct chlorination of theophylline using N-chlorosuccinimide (NCS) in an aqueous medium.[3][4] This method is advantageous as it avoids the use of harsh and toxic reagents like chlorine gas.

For the synthesis of 8-bromotheophylline, a common laboratory preparation involves the reaction of theophylline with bromine in a suitable solvent.[5][6]

Nucleophilic Substitution: The Gateway to 8-Benzyl Derivatives

The core of the synthetic strategy lies in the nucleophilic substitution of the halogen at the 8-position of the theophylline ring. The electrophilic nature of the C8 carbon, enhanced by the adjacent nitrogen atoms, facilitates its reaction with a variety of nucleophiles.

The reaction of 8-chlorotheophylline with benzylamine or its substituted derivatives in the presence of a base is a common method for the synthesis of 8-benzylaminotheophylline compounds. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

** dot graph "Synthetic_Pathway_to_8_Benzylaminotheophylline" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Theophylline [label="Theophylline"]; "8-Chlorotheophylline" [label="8-Chlorotheophylline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Benzylamine [label="Substituted Benzylamine\n(R-C₆H₄-CH₂-NH₂)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "8-Benzylaminotheophylline" [label="8-Benzylaminotheophylline Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Theophylline -> "8-Chlorotheophylline" [label=" NCS, H₂O"]; "8-Chlorotheophylline" -> "8-Benzylaminotheophylline" [label=" Base (e.g., Triethylamine)\nSolvent (e.g., THF), Reflux"]; Benzylamine -> "8-Benzylaminotheophylline"; } }

Synthetic pathway for 8-benzylaminotheophylline derivatives.

Similarly, 8-benzylthiotheophylline derivatives can be synthesized by reacting 8-chlorotheophylline with a substituted benzyl mercaptan in the presence of a base.

** dot graph "Synthetic_Pathway_to_8_Benzylthiotheophylline" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"8-Chlorotheophylline" [label="8-Chlorotheophylline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Benzylmercaptan [label="Substituted Benzyl Mercaptan\n(R-C₆H₄-CH₂-SH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "8-Benzylthiotheophylline" [label="8-Benzylthiotheophylline Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"8-Chlorotheophylline" -> "8-Benzylthiotheophylline" [label=" Base (e.g., K₂CO₃)\nSolvent (e.g., DMF)"]; Benzylmercaptan -> "8-Benzylthiotheophylline"; } }

Synthetic pathway for 8-benzylthiotheophylline derivatives.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 8-benzylaminotheophylline derivative.

Synthesis of 8-Chlorotheophylline[3]

Materials:

  • Theophylline (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Water

  • 5% Sodium hydroxide solution

  • 10% Hydrochloric acid

Procedure:

  • Dissolve theophylline in water with a molar ratio of 1:1 to 1:1.1 by warming to 50-80°C.

  • Slowly add N-chlorosuccinimide over 60-120 minutes while maintaining the temperature.

  • Continue stirring at this temperature for another 60-120 minutes. Monitor the reaction progress by TLC until the theophylline spot disappears. Maintain the pH between 6 and 7.

  • Cool the reaction mixture to room temperature to allow the crude 8-chlorotheophylline to precipitate.

  • Filter the solid, wash with water, and then dissolve it in a 5% NaOH aqueous solution by warming to 60-80°C.

  • Cool the solution to room temperature and acidify with 10% dilute hydrochloric acid to a pH of 3-3.5 to precipitate the purified 8-chlorotheophylline.

  • Filter the white solid, wash with water, and dry to obtain the final product.

Synthesis of 8-Benzylaminotheophylline[7][8]

Materials:

  • 8-Chlorotheophylline (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (1.5 eq)

  • Tetrahydrofuran (THF)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Dissolve 8-chlorotheophylline (0.21 g, 1 mmol) and benzylamine (0.12 g, 1.1 mmol) in 15 mL of THF in a round-bottom flask.

  • Add triethylamine (1 mL) to the mixture.

  • Reflux the reaction mixture for 24 hours. Monitor the reaction progress by TLC (ethyl acetate: n-hexane, 4:2).

  • After the reaction is complete, neutralize the mixture with glacial acetic acid.

  • Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain the purified 8-benzylaminotheophylline.

Characterization of this compound Derivatives

The unambiguous identification and purity assessment of the synthesized compounds are crucial. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For 8-benzylaminotheophylline, characteristic peaks would include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=O stretching of the xanthine core (around 1650-1700 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the chemical environment of protons. For 8-benzylaminotheophylline, one would expect to see signals corresponding to the N-CH₃ protons of the theophylline core (typically around 3.2-3.5 ppm), the benzylic CH₂ protons (around 4.3-4.5 ppm), and the aromatic protons of the benzyl group (in the range of 7.2-7.4 ppm). The N-H proton signal can be broad and its chemical shift can vary.[7][8]

    • ¹³C NMR: Shows the different carbon environments in the molecule. The spectrum of this compound would show distinct signals for the methyl carbons, the benzylic carbon, the aromatic carbons, and the carbonyl and imidazole carbons of the theophylline core.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would confirm the molecular weight of the synthesized derivative. Fragmentation patterns can provide structural information. For instance, a common fragmentation for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable tropylium ion (m/z 91).[9]

Biological Activity and Structure-Activity Relationships (SAR)

This compound derivatives have been investigated for a range of biological activities, most notably as adenosine receptor antagonists and as antimicrobial agents.

Adenosine Receptor Antagonism

Structure-activity relationship studies have revealed that the nature and position of substituents on the benzyl ring significantly influence the affinity and selectivity of these compounds for the different adenosine receptor subtypes.[2]

CompoundR⁸A₁ Ki (nM)A₂A Ki (nM)
19 CH₃CH₃NH-CH₂(C₆H₅)270120
21 CH₃CH₃NH-CH₂(4-F-C₆H₄)470130
22 CH₃CH₃NH-CH₂(4-Cl-C₆H₄)26060
24 CH₃CH₃NH-CH₂(4-Br-C₆H₄)18070
27 CH₃c-PrNH-CH₂(C₆H₅)160150
28 CH₃c-PrNH-CH₂(4-F-C₆H₄)180110
29 CH₃c-PrNH-CH₂(4-Cl-C₆H₄)78204

Data extracted from Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity.[2]

The data in the table above illustrates that substitutions on the benzyl ring and at the N3 position of the xanthine core can fine-tune the affinity for A₁ and A₂A adenosine receptors. For example, the introduction of a cyclopropyl group at the N3-position (compounds 27-29) generally leads to an increased affinity for the A₁ receptor.[2]

Antimicrobial Activity

Several studies have reported the antibacterial and antifungal activities of 8-substituted theophylline derivatives. The mechanism of action is not fully elucidated but may involve inhibition of essential microbial enzymes or disruption of cell membrane integrity.

CompoundOrganismMIC (µg/mL)
Benzyl Bromide Derivative (1a) S. aureus1000
Benzyl Bromide Derivative (1a) E. coli2000
8-Hydroxyquinoline Derivative (HQ-2) M. tuberculosis0.1
8-Hydroxyquinoline Derivative (HQ-2) S. aureus (MSSA)2.2
8-Hydroxyquinoline Derivative (HQ-2) S. aureus (MRSA)1.1

Note: Data for benzyl bromide derivatives is included for context on the antimicrobial potential of benzyl-containing compounds.[1] Data for 8-hydroxyquinoline derivatives demonstrates the potential for potent antimicrobial activity in related heterocyclic systems.[10]

Further research is needed to establish a clear quantitative structure-activity relationship for the antimicrobial effects of this compound derivatives.

Conclusion and Future Directions

The synthesis of novel this compound derivatives represents a promising strategy in the quest for more selective and potent drug candidates. The synthetic routes are generally straightforward, relying on well-established nucleophilic substitution reactions. The versatility of the benzyl group allows for extensive structural modifications, enabling the exploration of a wide chemical space and the optimization of biological activity.

Future research in this area should focus on:

  • Expansion of the chemical library: Synthesizing a broader range of derivatives with diverse substituents on the benzyl ring to further probe the structure-activity relationships.

  • In-depth pharmacological evaluation: Comprehensive screening of new derivatives against a panel of adenosine receptor subtypes and a wide range of microbial strains.

  • Mechanism of action studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

  • Preclinical development: Advancing the most promising candidates through further preclinical studies to assess their pharmacokinetic properties, safety, and efficacy in relevant disease models.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to embark on or continue their exploration of this exciting class of compounds. The insights into their synthesis, characterization, and biological activity will hopefully inspire further innovation in the field.

References

in vitro pharmacological profiling of 8-Benzyltheophylline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 8-Benzyltheophylline

Abstract

This technical guide provides a comprehensive framework for the in vitro pharmacological characterization of this compound, a derivative of the xanthine class of compounds. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale and expert insights necessary for robust and reproducible research. We will explore the primary molecular targets of xanthines—adenosine receptors and phosphodiesterase enzymes—and detail the experimental workflows required to elucidate the affinity and potency of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the pharmacological profile of this and similar molecules.

Introduction: The Rationale for Profiling this compound

This compound belongs to the methylxanthine family, a class of compounds renowned for their diverse pharmacological effects, most notably bronchodilation and central nervous system stimulation. The parent compound, theophylline, has been a cornerstone in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) for decades[1][2]. The pharmacological actions of xanthines are primarily attributed to two key mechanisms: antagonism of adenosine receptors and non-selective inhibition of phosphodiesterase (PDE) enzymes[1][3].

The introduction of a benzyl group at the 8-position of the theophylline scaffold, creating this compound (Chemical Formula: C₁₄H₁₄N₄O₂), is anticipated to modulate its interaction with these primary targets, potentially altering its potency, selectivity, and overall pharmacological profile[4][5][6]. A thorough in vitro pharmacological profiling is therefore essential to understand its therapeutic potential and guide further drug development efforts.

This guide will provide a detailed roadmap for characterizing this compound's activity at its principal molecular targets through a series of validated in vitro assays.

Primary Molecular Targets and Signaling Pathways

Adenosine Receptors: A Key Target for Xanthines

Adenosine is an endogenous purine nucleoside that modulates a wide array of physiological processes by activating four G-protein coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂₋, and A₃[3][7]. Xanthines, including this compound, are known competitive antagonists at these receptors[8]. The signaling pathways initiated by adenosine receptor activation are diverse and often opposing, making the subtype selectivity of an antagonist a critical determinant of its pharmacological effect.

  • A₁ and A₃ Receptors: These receptors couple to inhibitory G-proteins (Gᵢ/Gₒ), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels[7].

  • A₂ₐ and A₂₋ Receptors: These receptors couple to stimulatory G-proteins (Gₛ), activating adenylyl cyclase and increasing intracellular cAMP levels[7].

The following diagram illustrates the canonical signaling pathways of the four adenosine receptor subtypes.

Adenosine Receptor Signaling Pathways cluster_A1A3 A1 & A3 Receptor Signaling cluster_A2A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Receptors Gi Gi/o Protein A1_A3->Gi Activation AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA Activity cAMP_decrease->PKA_inhibit A2A_A2B A2A / A2B Receptors Gs Gs Protein A2A_A2B->Gs Activation AC_activate Adenylyl Cyclase Gs->AC_activate Stimulation cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA_activate ↑ PKA Activity cAMP_increase->PKA_activate Adenosine Adenosine Adenosine->A1_A3 Adenosine->A2A_A2B Xanthine This compound (Antagonist) Xanthine->A1_A3 Blocks Xanthine->A2A_A2B Blocks

Caption: Adenosine Receptor Signaling Pathways and the Antagonistic Action of this compound.

Phosphodiesterases: Regulators of Cyclic Nucleotides

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cAMP and cGMP[9][10]. Theophylline is a non-selective PDE inhibitor, and it is hypothesized that this compound will retain this characteristic[4][9]. Inhibition of PDEs leads to an accumulation of cAMP and/or cGMP, which can result in a variety of cellular responses, including smooth muscle relaxation, a key component of bronchodilation[11]. There are 11 families of PDEs (PDE1-PDE11) with varying substrate specificities and tissue distribution[10]. A comprehensive profile of this compound requires assessing its inhibitory activity across a panel of these isoenzymes.

The following diagram depicts the mechanism of PDE inhibition.

Phosphodiesterase Inhibition ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) cAMP->Cellular_Response AMP 5'-AMP PDE->AMP Hydrolysis Inhibitor This compound Inhibitor->PDE Inhibits

Caption: Mechanism of Action for Phosphodiesterase Inhibition by this compound.

Experimental Protocols for In Vitro Profiling

The following protocols are designed to provide a robust and reproducible assessment of this compound's pharmacological profile.

Adenosine Receptor Affinity: Competitive Radioligand Binding Assays

Competitive radioligand binding assays are the gold standard for determining the affinity (Kᵢ) of a test compound for a specific receptor subtype. This is achieved by measuring the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

  • Choice of Radioligand: The selection of a radioligand with high affinity and selectivity for the target receptor subtype is crucial for a sensitive and accurate assay.

  • Membrane Preparation: Using cell membranes from cell lines stably expressing a single human adenosine receptor subtype (e.g., CHO or HEK293 cells) ensures that the binding is specific to the receptor of interest[12][13][14].

  • Non-Specific Binding: The inclusion of a high concentration of a known, non-radiolabeled antagonist is essential to determine the amount of radioligand that binds to non-receptor components, allowing for the calculation of specific binding[5].

  • Membrane Preparation:

    • Culture and harvest cells stably expressing the human adenosine receptor subtype of interest (A₁, A₂ₐ, A₂₋, or A₃).

    • Homogenize the cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove cytosolic components.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add 50 µL of assay buffer.

    • Non-Specific Binding Wells: Add 50 µL of a high concentration of a standard non-selective antagonist (e.g., 10 µM Theophylline)[5].

    • Test Compound Wells: Add 50 µL of this compound at various concentrations (e.g., a serial dilution from 10⁻¹⁰ M to 10⁻⁴ M).

    • To all wells, add 50 µL of the appropriate radioligand (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ) at a concentration near its K₋ value[14].

    • To all wells, add 100 µL of the prepared cell membrane suspension (e.g., 20-50 µg of protein per well)[14].

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes)[14].

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding[5].

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression analysis.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant[5].

The following diagram outlines the workflow for the competitive radioligand binding assay.

Radioligand Binding Assay Workflow start Start prep_membranes Prepare Cell Membranes (Expressing Receptor Subtype) start->prep_membranes setup_assay Set Up 96-Well Plate (Total, Non-Specific, Test Compound) prep_membranes->setup_assay add_radioligand Add Radioligand setup_assay->add_radioligand add_membranes Add Membranes add_radioligand->add_membranes incubate Incubate to Equilibrium add_membranes->incubate filter_wash Filter and Wash incubate->filter_wash measure_cpm Measure Radioactivity (CPM) filter_wash->measure_cpm analyze_data Data Analysis (IC50 and Ki Calculation) measure_cpm->analyze_data end End analyze_data->end

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Phosphodiesterase Inhibition: Enzyme Activity Assays

To determine the inhibitory potency (IC₅₀) of this compound against various PDE isoenzymes, a direct enzyme activity assay is employed. These assays measure the rate of cAMP or cGMP hydrolysis by a specific purified PDE enzyme in the presence and absence of the inhibitor.

  • Purified Enzymes: Using highly purified, recombinant human PDE isoenzymes is critical for determining the selectivity of the inhibitor.

  • Substrate Concentration: The concentration of the cyclic nucleotide substrate (cAMP or cGMP) should be at or near the Michaelis-Menten constant (Kₘ) of the enzyme to ensure sensitive detection of competitive inhibition.

  • Detection Method: A variety of detection methods can be used, including radioassays that measure the formation of the hydrolyzed product (e.g., [³H]AMP or [³H]GMP) or luminescence-based assays that measure the depletion of the substrate[1][4][15]. Luminescence-based assays are often preferred for high-throughput screening due to their simplicity and lack of radioactive materials[4].

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5).

    • Prepare serial dilutions of this compound in the reaction buffer.

    • Prepare a solution of the cyclic nucleotide substrate (cAMP or cGMP) in the reaction buffer.

  • Assay Setup (384-well plate format):

    • Control Wells (100% Activity): Add 5 µL of reaction buffer.

    • Test Compound Wells: Add 5 µL of the this compound dilutions.

    • To all wells, add 5 µL of the purified PDE isoenzyme solution.

    • Initiate the reaction by adding 10 µL of the cyclic nucleotide substrate solution to all wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for enzymatic activity.

  • Termination and Detection:

    • Stop the reaction by adding a termination buffer containing a potent, non-selective PDE inhibitor (e.g., IBMX).

    • Add a detection reagent (e.g., a proprietary reagent containing protein kinase, a kinase substrate, and luciferase) that generates a luminescent signal inversely proportional to the amount of remaining cyclic nucleotide[4].

    • Incubate for a further period as recommended by the assay kit manufacturer to allow the detection reaction to proceed.

  • Luminescence Measurement: Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of PDE inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in clear, structured tables for easy comparison and interpretation.

Disclaimer: The following data is illustrative and hypothetical, as specific experimental values for this compound are not publicly available. These values are based on the known pharmacology of related xanthine derivatives and serve to demonstrate data presentation and interpretation.

Table 1: Illustrative Adenosine Receptor Affinity Profile of this compound
Receptor SubtypeRadioligandKᵢ (nM) of this compound
Human A₁[³H]DPCPX850
Human A₂ₐ[³H]CGS 216801200
Human A₂₋[³H]PSB-603>10,000
Human A₃[³H]PSB-11>10,000

Interpretation: This hypothetical data suggests that this compound is a relatively weak, non-selective antagonist at A₁ and A₂ₐ adenosine receptors, with negligible affinity for A₂₋ and A₃ subtypes at pharmacologically relevant concentrations. The micromolar Kᵢ values indicate a lower affinity compared to more potent and selective adenosine receptor antagonists.

Table 2: Illustrative Phosphodiesterase Inhibition Profile of this compound
PDE IsoenzymeSubstrateIC₅₀ (µM) of this compound
PDE1cAMP/cGMP75
PDE2cAMP/cGMP150
PDE3cAMP50
PDE4cAMP30
PDE5cGMP120

Interpretation: The illustrative IC₅₀ values suggest that this compound is a non-selective PDE inhibitor with modest potency. The lower IC₅₀ values for PDE3 and PDE4 might indicate a slight preference for these cAMP-specific isoenzymes, which are known to be important in the regulation of airway smooth muscle tone[11]. However, the overall profile is one of broad, non-selective inhibition, which is characteristic of theophylline and other classical xanthines[3][9].

Discussion and Concluding Remarks

The is a critical step in understanding its potential as a therapeutic agent. The dual mechanism of action—adenosine receptor antagonism and phosphodiesterase inhibition—offers a complex but potentially beneficial pharmacological profile for conditions such as asthma and COPD.

Based on the illustrative data, this compound appears to be a weak, non-selective adenosine receptor antagonist and a modest, non-selective PDE inhibitor. The benzyl substitution at the 8-position does not appear to confer high potency or selectivity for any of the targets investigated in this hypothetical profile. However, it is the interplay between these two mechanisms that likely contributes to the overall pharmacological effect of xanthines.

The methodologies outlined in this guide provide a robust framework for obtaining the necessary data to confirm or refute these hypotheses. A comprehensive understanding of the structure-activity relationships of 8-substituted theophyllines will be invaluable in the design of future derivatives with improved potency and selectivity, ultimately leading to the development of safer and more effective therapeutics.

References

The Expanding Therapeutic Landscape of Xanthine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Xanthine and its derivatives, a class of purine alkaloids naturally present in commonplace consumables and also synthetically accessible, have long been mainstays in the treatment of respiratory diseases. However, a growing body of evidence has illuminated their vast therapeutic potential across a spectrum of challenging pathologies, including neurodegenerative disorders, cardiovascular diseases, and cancer. This in-depth technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, exploring the core mechanisms of action, established and emerging therapeutic applications, and the evolving landscape of novel xanthine-based drug design. We will delve into the intricate signaling pathways modulated by these compounds, present key quantitative data, and provide detailed experimental protocols to empower further research and development in this promising field.

Introduction: Beyond Bronchodilation

The xanthine scaffold, a nitrogenous heterocyclic purine base, is the foundational structure for well-known compounds such as caffeine, theophylline, and theobromine.[1] For decades, the therapeutic utility of xanthine derivatives was primarily attributed to their bronchodilatory effects, with theophylline being a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD).[2][3] This action is largely mediated through non-selective inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent relaxation of bronchial smooth muscle.[1][3]

However, the pharmacological profile of xanthine derivatives is far more complex and nuanced. A second major mechanism of action is the antagonism of adenosine receptors, which plays a crucial role in their diverse physiological effects.[3][4] Furthermore, emerging research has highlighted their capacity to modulate inflammatory and immune responses, a property that underpins their potential in a host of other diseases.[5][6][7] This guide will provide a detailed exploration of these mechanisms and their therapeutic implications.

Core Mechanisms of Action: A Multi-pronged Approach

The therapeutic versatility of xanthine derivatives stems from their ability to interact with multiple key signaling pathways. Understanding these mechanisms is paramount for the rational design of novel, more selective, and efficacious drugs.

Phosphodiesterase (PDE) Inhibition and cAMP Signaling

The inhibition of PDEs is a central mechanism by which xanthine derivatives exert their effects, particularly in the context of respiratory and cardiovascular diseases.[1][3] PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, xanthine derivatives increase the intracellular concentrations of these second messengers, leading to the activation of downstream effectors like protein kinase A (PKA).[8]

In the airways, this cascade results in the relaxation of smooth muscle, leading to bronchodilation.[9] The following diagram illustrates this key signaling pathway.

Xanthine Xanthine Derivatives PDE Phosphodiesterase (PDE) Xanthine->PDE Inhibition ATP ATP PDE->ATP Hydrolysis cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation AC Adenylyl Cyclase ATP->AC AC->cAMP Conversion Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylation Cascade

Figure 1: cAMP Signaling Pathway in Bronchodilation.
Adenosine Receptor Antagonism

Xanthine derivatives are structurally similar to adenosine, a purine nucleoside that plays a critical role as a neuromodulator and homeostatic regulator.[4] This structural mimicry allows them to act as antagonists at adenosine receptors (A1, A2A, A2B, and A3).[4][10] This antagonism is a key contributor to their effects on the central nervous system, cardiovascular system, and inflammatory processes.

For instance, the stimulant effects of caffeine are primarily due to the blockade of A1 and A2A receptors in the brain. In neurodegenerative diseases like Parkinson's, antagonism of A2A receptors has shown promise in improving motor function.[11] The diagram below depicts the general mechanism of adenosine receptor antagonism by xanthine derivatives.

Xanthine Xanthine Derivatives AR Adenosine Receptor (A1, A2A, A2B, A3) Xanthine->AR Antagonist Binding Adenosine Adenosine Adenosine->AR Agonist Binding G_protein G-protein Signaling AR->G_protein Activation Cellular_Response Cellular Response (e.g., decreased neurotransmitter release, vasodilation) G_protein->Cellular_Response

Figure 2: Adenosine Receptor Antagonism by Xanthine Derivatives.
Anti-inflammatory and Immunomodulatory Mechanisms

A growing area of research is the anti-inflammatory and immunomodulatory effects of xanthine derivatives, which are particularly relevant for their therapeutic potential in chronic inflammatory diseases.[5][6][7] These effects are mediated through several mechanisms, including:

  • Inhibition of Pro-inflammatory Mediators: Theophylline has been shown to inhibit the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus, thereby reducing the expression of inflammatory genes.[2]

  • Induction of Histone Deacetylase (HDAC) Activity: Low-dose theophylline can enhance the activity of HDAC2, an enzyme that plays a crucial role in suppressing inflammatory gene expression.[5][6] This mechanism is thought to contribute to the synergistic effects observed when theophylline is co-administered with corticosteroids.[5]

  • Modulation of Immune Cell Function: Xanthine derivatives can influence the function of various immune cells. For example, theophylline has been shown to induce apoptosis in neutrophils and T-cells, which are key players in the inflammatory response in asthma and COPD.[2]

Therapeutic Applications: An Expanding Horizon

While the traditional use of xanthine derivatives in respiratory diseases is well-established, their diverse mechanisms of action have opened up new avenues for therapeutic intervention in a range of other conditions.

Respiratory Diseases

Theophylline remains a valuable therapeutic option for asthma and COPD, particularly as an add-on therapy for patients who are not adequately controlled by inhaled corticosteroids and long-acting beta-agonists.[2][3] Its bronchodilator and anti-inflammatory effects contribute to improved lung function and reduced exacerbations.[7]

Neurodegenerative Diseases

The neuroprotective potential of xanthine derivatives is a rapidly evolving field of research. Their ability to antagonize adenosine A2A receptors is of particular interest in Parkinson's disease, where these receptors are highly expressed in the basal ganglia.[11] Antagonism of A2A receptors can modulate dopaminergic neurotransmission and has been shown to improve motor symptoms in preclinical and clinical studies.[12] Furthermore, the anti-inflammatory properties of xanthine derivatives may also contribute to their neuroprotective effects by mitigating the chronic neuroinflammation that is a hallmark of many neurodegenerative conditions.

Cardiovascular Diseases

The effects of xanthine derivatives on the cardiovascular system are complex and can be both beneficial and detrimental depending on the specific compound and clinical context.[13][14] Their ability to inhibit PDEs can lead to vasodilation, which may be beneficial in conditions such as peripheral artery disease.[14] However, their adenosine receptor antagonism can lead to increased heart rate and cardiac contractility, which may be undesirable in patients with certain heart conditions.[15] Xanthine oxidase inhibitors, a related class of compounds, are used to reduce uric acid levels and have shown potential in improving endothelial function and reducing oxidative stress in patients with or at risk of cardiovascular disease.[16][17]

Oncology

Emerging evidence suggests that xanthine derivatives may have anti-cancer properties.[18] Several mechanisms have been proposed, including the induction of apoptosis in cancer cells and the inhibition of tumor cell proliferation.[18] For example, some novel synthetic xanthine derivatives have shown potent antiproliferative activity against various cancer cell lines.[18] Furthermore, the immunomodulatory effects of xanthine derivatives may also play a role in their anti-tumor activity by enhancing the body's immune response against cancer cells.

Quantitative Data Summary

The following table summarizes key quantitative data for various xanthine derivatives across different therapeutic areas, providing a comparative overview of their potency and selectivity.

DerivativeTargetAssayValueTherapeutic AreaReference
TheophyllinePDE (non-selective)PDE InhibitionIC50: ~100-500 µMRespiratory[19]
IstradefyllineAdenosine A2A ReceptorReceptor BindingKi: ~2.2 nMNeurodegenerative[20]
DPCPXAdenosine A1 ReceptorReceptor BindingKi: ~0.3-8.6 nMResearch Tool[21]
DoxofyllinePDE (non-selective)FEV1 ImprovementSignificant improvement vs. placeboRespiratory[12]
ZINC62579975PDE9APDE InhibitionIC50: 46.96 µMNeurodegenerative (potential)[18]
1,3-Diethyl-8-phenylxanthineAdenosine A2 ReceptorReceptor BindingKi: 0.2 µMResearch Tool[21]

Key Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments used to characterize the activity of xanthine derivatives.

Phosphodiesterase (PDE) Inhibition Assay (Spectrophotometric)

This protocol describes a general method for determining the inhibitory activity of xanthine derivatives against PDE enzymes.

Materials:

  • Purified PDE enzyme

  • cGMP or cAMP (substrate)

  • Snake venom nucleotidase

  • Malachite green reagent

  • Test compounds (xanthine derivatives)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, PDE enzyme, and the test compound or vehicle control.

  • Initiate the reaction by adding the cGMP or cAMP substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stopping reagent (e.g., HCl).

  • Add snake venom nucleotidase to convert the resulting GMP or AMP to guanosine or adenosine and inorganic phosphate.

  • Incubate the plate to allow for the conversion to complete.

  • Add the malachite green reagent, which forms a colored complex with the inorganic phosphate.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the percentage of PDE inhibition for each concentration of the test compound and determine the IC50 value.[18][22]

Adenosine Receptor Binding Assay (Radioligand)

This protocol outlines a method for determining the binding affinity of xanthine derivatives to adenosine receptors using a radiolabeled ligand.

Materials:

  • Cell membranes expressing the adenosine receptor of interest (e.g., from transfected cell lines)

  • Radiolabeled ligand (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A)

  • Test compounds (xanthine derivatives)

  • Non-specific binding control (e.g., a high concentration of a non-radiolabeled ligand)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In test tubes or a 96-well plate, combine the cell membranes, radiolabeled ligand, and either the test compound, vehicle control (for total binding), or non-specific binding control.

  • Incubate the mixture at room temperature for a specified time to allow for binding to reach equilibrium.

  • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the bound radioligand (retained on the filter) from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of specific binding for each concentration of the test compound and calculate the Ki value.[23][24]

Cell Viability Assay (MTT)

This protocol describes a colorimetric assay to assess the effect of xanthine derivatives on the viability of cultured cells.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Test compounds (xanthine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds or vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.[25][26][27][28]

Synthesis of Novel Xanthine Derivatives

The development of novel xanthine derivatives with improved potency, selectivity, and pharmacokinetic properties is a key area of research. The 8-position of the xanthine scaffold is a particularly attractive site for modification to achieve selectivity for different adenosine receptor subtypes.[20][29][30][31][32]

A common synthetic strategy for 8-substituted xanthines involves the cyclization of a 5,6-diaminouracil precursor.[29] The following diagram provides a generalized workflow for the synthesis of 8-substituted xanthine derivatives.

Start 5,6-Diaminouracil Derivative Condensation Condensation/ Amide Formation Start->Condensation Reagent Aldehyde or Carboxylic Acid Reagent->Condensation Intermediate Intermediate (e.g., Schiff Base or Amide) Condensation->Intermediate Cyclization Oxidative Cyclization or Ring Closure Intermediate->Cyclization Product 8-Substituted Xanthine Derivative Cyclization->Product

Figure 3: General Synthetic Workflow for 8-Substituted Xanthines.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate the ring closure step and improve yields.[20]

Future Perspectives and Challenges

The field of xanthine derivative research is poised for significant advancements. The development of highly selective antagonists for specific adenosine receptor subtypes holds immense promise for the treatment of a variety of diseases with reduced side effects. Furthermore, the exploration of their anti-inflammatory, immunomodulatory, and anti-cancer properties is likely to uncover new therapeutic applications.

However, challenges remain. The translation of promising preclinical findings into clinical success requires a thorough understanding of the pharmacokinetics and potential off-target effects of novel derivatives. The development of derivatives with improved drug-like properties, such as better solubility and bioavailability, will also be crucial. Continued research into the intricate signaling pathways modulated by xanthine derivatives will be essential for the rational design of the next generation of these versatile therapeutic agents.

References

8-Benzyltheophylline: A Technical Guide to its Modulation of Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Benzyltheophylline, a derivative of the methylxanthine theophylline, is a fascinating molecule that holds potential for modulating key cellular signaling pathways.[1][2] While its parent compound, theophylline, is well-known for its bronchodilatory and anti-inflammatory effects, the introduction of a benzyl group at the 8-position of the xanthine core can significantly alter its pharmacological profile.[3][4] This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth technical exploration of the primary signaling pathways modulated by this compound, offering field-proven insights and detailed experimental protocols to empower your research and drug development endeavors.

This document will delve into the dual mechanisms of action of this compound: adenosine receptor antagonism and phosphodiesterase (PDE) inhibition . We will explore the downstream consequences of these interactions, including the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, and discuss the potential therapeutic implications in areas such as neuroprotection and inflammation.[5][[“]]

Adenosine Receptor Antagonism: Blocking the "Brakes" of Cellular Activity

Adenosine is a ubiquitous signaling nucleoside that acts as a crucial regulator of cellular function, often acting as a "brake" to dampen excessive cellular activity. It exerts its effects through four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[7][8] Xanthine derivatives, including this compound, are well-established antagonists of these receptors.[3][4]

The Adenosine A1 Receptor (A1AR) Pathway

The A1 adenosine receptor is a primary target for many xanthine derivatives.[7] Its activation typically leads to inhibitory effects on neuronal activity and cardiac function. This compound's role as a precursor in the synthesis of Bamifylline, a selective A1AR antagonist, strongly suggests its own affinity for this receptor subtype.[2]

Mechanism of Action:

A1ARs are coupled to inhibitory G proteins (Gi/o). Upon adenosine binding, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This, in turn, reduces the activity of Protein Kinase A (PKA). By antagonizing the A1AR, this compound prevents this inhibitory cascade, leading to a relative increase in adenylyl cyclase activity and cAMP levels.

Adenosine_A1_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R Adenosine A1 Receptor (A1AR) Adenosine->A1R Binds & Activates Benzyltheophylline This compound (Antagonist) Benzyltheophylline->A1R Blocks Gi Gi/o Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Inhibition of Cellular Activity PKA->CellularResponse Leads to

Diagram 1: this compound as an antagonist of the Adenosine A1 Receptor signaling pathway.
The Adenosine A2A Receptor (A2AAR) Pathway

The A2A adenosine receptor, in contrast to the A1AR, is coupled to a stimulatory G protein (Gs) and its activation generally leads to cellular stimulation.[7] The selectivity profile of this compound for A2AAR versus other adenosine receptor subtypes is an area requiring further investigation. However, many 8-substituted xanthines exhibit affinity for both A1 and A2A receptors.[9]

Mechanism of Action:

Activation of A2AARs by adenosine stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels and subsequent activation of PKA. Antagonism of A2AARs by this compound would block this stimulatory effect, leading to a decrease in cAMP production.

Adenosine_A2A_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor (A2AR) Adenosine->A2AR Binds & Activates Benzyltheophylline This compound (Antagonist) Benzyltheophylline->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Stimulation of Cellular Activity PKA->CellularResponse Leads to

Diagram 2: Potential antagonism of the Adenosine A2A Receptor signaling pathway by this compound.
Experimental Protocol: Radioligand Binding Assay for Adenosine Receptor Affinity

To determine the binding affinity (Ki) of this compound for adenosine receptor subtypes, a competitive radioligand binding assay is the gold standard.[10][11]

Objective: To quantify the affinity of this compound for A1 and A2A adenosine receptors.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, etc.).

  • Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1AR, [3H]ZM241385 for A2AAR).

  • This compound.

  • Non-specific binding control (e.g., a high concentration of a known antagonist like theophylline).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation vials and scintillation cocktail.

  • Filtration manifold and vacuum pump.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in the assay buffer to create a range of concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer (for total binding).

    • Non-specific binding control (for non-specific binding).

    • Varying concentrations of this compound.

  • Radioligand Addition: Add the radioligand at a concentration near its Kd value to all wells.

  • Membrane Addition: Add the cell membranes to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start: Prepare Reagents AssaySetup Assay Setup in 96-well Plate (Total, Non-specific, Compound) Start->AssaySetup Radioligand Add Radioligand AssaySetup->Radioligand Membranes Add Cell Membranes Radioligand->Membranes Incubate Incubate to Equilibrium Membranes->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End: Determine Affinity Analyze->End

Diagram 3: Experimental workflow for a radioligand binding assay.

Phosphodiesterase (PDE) Inhibition: Sustaining the cAMP Signal

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cGMP, thereby terminating their signaling.[12] Theophylline and its derivatives are non-selective PDE inhibitors, and this action is a cornerstone of their pharmacological effects.[13]

The cAMP/PKA Signaling Pathway

By inhibiting PDEs, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This elevated cAMP then activates PKA, which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses, including smooth muscle relaxation, modulation of inflammatory responses, and regulation of gene expression.[14]

PDE_Inhibition_Pathway cluster_intracellular Intracellular Space AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesizes ATP ATP PDE Phosphodiesterase (PDE) cAMP->PDE Substrate for PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (inactive) PDE->AMP Hydrolyzes to Benzyltheophylline This compound (Inhibitor) Benzyltheophylline->PDE Inhibits CellularResponse Diverse Cellular Responses PKA->CellularResponse Phosphorylates Targets

Diagram 4: Inhibition of Phosphodiesterase (PDE) by this compound, leading to increased cAMP levels.
Experimental Protocol: In Vitro PDE Activity Assay

To determine the inhibitory potency (IC50) of this compound against various PDE isoforms, a variety of assay formats are available, including those based on fluorescence, luminescence, or radioisotopes.[15][16]

Objective: To measure the IC50 of this compound for different PDE isoforms (e.g., PDE1-11).

Materials:

  • Recombinant human PDE isoforms.

  • cAMP (substrate).

  • This compound.

  • Assay buffer (specific to the PDE isoform and detection method).

  • Detection reagents (e.g., fluorescently labeled cAMP, luminescent ATP detection kit).

  • 96- or 384-well plates.

  • Plate reader capable of detecting fluorescence or luminescence.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions in the assay buffer.

  • Assay Setup: In a suitable microplate, add the following to each well in triplicate:

    • Assay buffer.

    • Varying concentrations of this compound.

    • PDE enzyme.

  • Initiation of Reaction: Add the cAMP substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific time, allowing the PDE to hydrolyze cAMP.

  • Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol of the chosen assay kit. This step will quantify the amount of remaining cAMP or the product of the reaction (AMP).

  • Measurement: Read the plate using a plate reader at the appropriate wavelength for fluorescence or luminescence.

  • Data Analysis:

    • Calculate the percentage of PDE activity at each concentration of this compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Potential Therapeutic Implications: Neuroprotection and Anti-Inflammatory Effects

The dual modulation of adenosine and cAMP signaling pathways by this compound suggests its potential therapeutic utility in a range of conditions, particularly those involving neuronal dysfunction and inflammation.

Neuroprotection

Adenosine A1 receptor antagonists have been investigated for their potential to enhance cognitive function and protect against neuronal damage.[[“]] By blocking the inhibitory effects of adenosine, this compound could potentially promote neuronal activity and resilience. Furthermore, increased cAMP levels through PDE inhibition can activate the CREB (cAMP response element-binding protein) pathway, which is known to be involved in neuronal survival and plasticity.[[“]][18]

Potential Neuroprotective Signaling Cascades:

  • A1AR Antagonism: Increased neuronal excitability and neurotransmitter release.

  • PDE Inhibition -> Increased cAMP -> PKA activation -> CREB phosphorylation: Upregulation of neurotrophic factors and anti-apoptotic proteins.[19]

Anti-Inflammatory Effects

Theophylline is known to possess anti-inflammatory properties, and this compound is expected to share some of these characteristics. Increased intracellular cAMP levels in immune cells can suppress the production of pro-inflammatory cytokines such as TNF-α and interleukins.[20][21] Additionally, adenosine A2A receptor antagonists have been shown to have anti-inflammatory effects in certain contexts.[5]

Potential Anti-inflammatory Signaling Cascades:

  • PDE Inhibition -> Increased cAMP in immune cells: Inhibition of NF-κB and other pro-inflammatory transcription factors.[20]

  • A2AAR Antagonism: Modulation of immune cell activation and cytokine release.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following table provides a framework for the expected range of activity based on related compounds. Researchers are encouraged to perform the described experimental protocols to determine the precise values for this compound.

ParameterTargetExpected Value RangeRationale
Ki Adenosine A1 ReceptorHigh nM to low µMBased on its role as a precursor to the selective A1 antagonist Bamifylline and data on other 8-substituted xanthines.[2][3]
Ki Adenosine A2A ReceptorHigh nM to low µM8-substituted xanthines often show affinity for both A1 and A2A receptors.[9]
IC50 Phosphodiesterases (non-selective)Low to mid µMSimilar to theophylline and other non-selective PDE inhibitors.[13]
IC50 Specific PDE IsoformsTo be determinedSelectivity for specific PDE isoforms would be a key area of investigation.

Conclusion

This compound is a promising pharmacological tool with the potential to modulate two fundamental cellular signaling pathways: adenosine receptor signaling and the cAMP/PDE pathway. Its dual mechanism of action offers a complex and potentially nuanced approach to influencing cellular function. This guide has provided a comprehensive overview of these pathways, detailed experimental protocols for their investigation, and highlighted potential therapeutic avenues. Further research, particularly in generating specific quantitative data on receptor affinity and PDE isoform selectivity, will be crucial in fully elucidating the therapeutic potential of this compound and paving the way for its application in drug discovery and development.

References

The Theophylline Scaffold: A Master Key for Modulating Purinergic and Phosphodiesterase Signaling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship of Theophylline Analogs for Drug Discovery Professionals

Authored by: A Senior Application Scientist

This guide provides a deep dive into the structure-activity relationship (SAR) of theophylline analogs, offering researchers, medicinal chemists, and drug development professionals a comprehensive understanding of how modifications to the xanthine core can be strategically employed to fine-tune pharmacological activity. By moving beyond a mere catalog of compounds, we will explore the causal relationships between chemical structure and biological function, grounded in the dual mechanisms of adenosine receptor antagonism and phosphodiesterase inhibition. This document is designed to serve as a practical and theoretical resource for the rational design of novel therapeutics based on the versatile theophylline scaffold.

The Dual-Action Pharmacophore: Deconstructing Theophylline's Mechanism of Action

Theophylline (1,3-dimethylxanthine) exerts its therapeutic effects, most notably as a bronchodilator in the treatment of asthma and COPD, through two primary, non-selective mechanisms[1][2]. A thorough grasp of these pathways is fundamental to interpreting the SAR of its analogs.

  • Non-selective Adenosine Receptor Antagonism: Theophylline acts as a competitive antagonist at all four adenosine receptor subtypes (A1, A2A, A2B, and A3) with micromolar affinities[3]. Adenosine, an endogenous purine nucleoside, plays a crucial role in regulating various physiological processes. In the airways, adenosine can induce bronchoconstriction, making its antagonism a key therapeutic target. The structural similarity between theophylline and adenosine allows it to bind to these G-protein coupled receptors (GPCRs) without activating them, thereby blocking the effects of endogenous adenosine[4].

  • Non-selective Phosphodiesterase (PDE) Inhibition: Theophylline also inhibits several phosphodiesterase (PDE) isoenzymes, the enzymes responsible for the degradation of intracellular second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[2][5]. By inhibiting PDEs, particularly PDE3, PDE4, and PDE5, theophylline leads to an accumulation of cAMP and cGMP in airway smooth muscle cells. This increase in cyclic nucleotides activates protein kinase A (PKA) and protein kinase G (PKG), respectively, leading to smooth muscle relaxation and bronchodilation[2]. It is this PDE inhibition that is largely credited with the bronchodilatory effects of theophylline[6].

The clinical utility of theophylline is often hampered by its narrow therapeutic index and a range of side effects, including cardiac arrhythmias and central nervous system stimulation. These adverse effects are largely attributed to its non-selective nature[7]. This has driven extensive research into developing analogs with enhanced potency and, crucially, selectivity for specific adenosine receptor subtypes or PDE isoenzymes to create safer and more effective therapeutics.

Theophylline Theophylline Analog AR Adenosine Receptors (A1, A2A, A2B, A3) Theophylline->AR Antagonism PDE Phosphodiesterases (PDE3, PDE4, PDE5) Theophylline->PDE Inhibition AC Adenylyl Cyclase AR->AC Modulation cAMP cAMP PDE->cAMP Degradation cGMP cGMP PDE->cGMP Degradation Adenosine Adenosine Adenosine->AR Agonism AC->cAMP ATP to cAMP GC Guanylyl Cyclase GC->cGMP GTP to cGMP PKA Protein Kinase A (PKA) cAMP->PKA Activation PKG Protein Kinase G (PKG) cGMP->PKG Activation SMR Smooth Muscle Relaxation (Bronchodilation) PKA->SMR PKG->SMR

Figure 1: The dual mechanism of action of theophylline analogs.

Core Directive for Analog Design: A Positional Guide to SAR

The xanthine core of theophylline offers several positions for chemical modification: the N1, N3, and N7 atoms of the purine ring system, and the C8 position of the imidazole ring. Each position presents a unique opportunity to influence the compound's affinity, selectivity, and pharmacokinetic properties.

N1 and N3 Positions: The Potency Drivers

Substitutions at the N1 and N3 positions primarily influence the potency of adenosine receptor antagonism. The native methyl groups of theophylline are not optimal for high affinity.

  • Increasing Alkyl Chain Length: Replacing the methyl groups at N1 and N3 with larger alkyl groups, such as n-propyl, generally enhances affinity for both A1 and A2A adenosine receptors[8]. For instance, 1,3-dipropylxanthine is approximately 20-fold more potent at the A1 receptor and 5-fold more potent at the A2 receptor compared to theophylline[8]. This increase in potency is attributed to improved hydrophobic interactions within the binding pocket of the adenosine receptors.

  • Achieving Selectivity: While symmetrical N1, N3-dipropyl substitution enhances overall potency, careful selection of different substituents at these positions can introduce selectivity. For example, the substituent at the N3 position appears to be more critical for A2 receptor potency than the substituent at the N1 position[9]. Conversely, both positions are equally important for A1 receptor affinity. This allows for the tuning of A1/A2 selectivity by strategically varying the alkyl substituents at N1 and N3[9].

N7 Position: The Pharmacokinetic Modulator

The N7 position is a common site for modification to improve the pharmacokinetic properties of theophylline analogs, such as solubility and metabolic stability, without drastically altering their core pharmacological activity.

  • Improving Solubility: Introduction of polar groups at the N7 position can enhance water solubility, which is often a desirable trait for drug candidates. For instance, diprophylline (7-(2,3-dihydroxypropyl)theophylline) and etofylline (7-(2-hydroxyethyl)theophylline) are N7-substituted analogs with increased hydrophilicity[10]. However, these modifications often come at the cost of reduced potency compared to theophylline[10].

  • Prodrug Strategies: The N7 position can be utilized for prodrug strategies. For example, acephylline (7-(carboxymethyl)theophylline) is designed to be metabolized to theophylline, although its activity is considered questionable[10]. More complex substitutions can be designed to be cleaved in vivo, releasing a more active parent compound. Quantitative structure-activity relationship (QSAR) studies on some 7-substituted theophyllines suggest that their bronchodilatory activity may be primarily due to the release of the free theophylline molecule through N-dealkylation[11].

C8 Position: The Selectivity Switch

The C8 position is arguably the most critical for imparting selectivity among the adenosine receptor subtypes. Unsubstituted at C8, theophylline is non-selective. However, the introduction of various substituents at this position can dramatically increase both potency and selectivity.

  • Aryl and Heteroaryl Substitutions: The introduction of an 8-phenyl group significantly enhances affinity for both A1 and A2 receptors[12]. Further substitution on this phenyl ring can fine-tune selectivity. For example, 8-phenyltheophylline is approximately 700 times more potent as an antagonist at A1 receptors than at A2 receptors. This selectivity can be further enhanced by specific substitution patterns on the phenyl ring[12].

  • Cycloalkyl Substitutions: Introduction of cycloalkyl groups, such as cyclopentyl, at the C8 position can lead to highly potent and A1-selective antagonists. This highlights the importance of the size and conformation of the C8 substituent in dictating receptor subtype interactions.

  • Chiral Substituents: The introduction of a chiral center at the C8 position can lead to stereoselective binding to adenosine receptors. Often, one enantiomer will exhibit significantly higher affinity than the other, underscoring the specific spatial requirements of the receptor binding pocket.

Analog N1-Substituent N3-Substituent C8-Substituent A1 Ki (nM) A2A Ki (nM) Reference
Theophylline-CH3-CH3-H~10,000~25,000[7]
Caffeine-CH3-CH3-H (N7-CH3)~20,000~40,000[7]
1,3-Dipropylxanthine-C3H7-C3H7-H~500~5,000[8]
8-Phenyltheophylline-CH3-CH3-Phenyl~25~17,500[12]
8-(p-sulfophenyl)theophylline-CH3-CH3-p-sulfophenyl~70~>10,000[12]
1,3-Diethyl-8-phenylxanthine-C2H5-C2H5-Phenyl~10~200[12]
8-[4-(cyclopentyloxy)-3-methoxyphenyl]-1,3-dimethylxanthine-CH3-CH34-(cyclopentyloxy)-3-methoxyphenyl>100,000100[13]

Table 1: Representative SAR data for theophylline analogs at human adenosine A1 and A2A receptors. Ki values are approximate and can vary based on experimental conditions.

Experimental Design and Validation: A Protocol-Driven Approach

The successful development of novel theophylline analogs hinges on robust and reproducible experimental protocols. The following section outlines key in vitro and in vivo assays for characterizing the pharmacological profile of these compounds.

In Vitro Characterization

The primary method for determining the affinity of a theophylline analog for adenosine receptor subtypes is the competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific adenosine receptor subtype.

Principle: This assay measures the ability of a non-labeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the Ki.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Membrane Preparation: Use commercially available or in-house prepared cell membranes expressing the human adenosine receptor subtype of interest (e.g., from HEK-293 or CHO cells)[14]. Dilute to a final concentration of 5-50 µg of protein per well in assay buffer.

    • Radioligand: Prepare a solution of a subtype-selective radioligand (e.g., [³H]CCPA for A1, [³H]CGS 21680 for A2A) in assay buffer at a concentration approximately equal to its dissociation constant (Kd)[1][14].

    • Test Compound: Prepare serial dilutions of the theophylline analog in assay buffer. The concentration range should typically span from 10⁻¹⁰ M to 10⁻⁵ M.

    • Non-specific Binding Control: Prepare a high concentration (e.g., 10 µM) of a non-selective adenosine receptor agonist like NECA (5'-N-ethylcarboxamidoadenosine) or theophylline itself[7][14].

  • Assay Setup (96-well plate format, in triplicate):

    • Total Binding Wells: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding Wells: Add the non-specific binding control, radioligand, and cell membranes.

    • Test Compound Wells: Add the serially diluted test compound, radioligand, and cell membranes. The typical final assay volume is 100-250 µL[1].

  • Incubation:

    • Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium[1][14].

  • Termination and Filtration:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filter plates (e.g., GF/B or GF/C) that have been pre-treated with 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand[1].

    • Rapidly wash the filters with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand[14].

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter[1].

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start reagent_prep Reagent Preparation start->reagent_prep assay_setup Assay Setup (96-well plate) reagent_prep->assay_setup incubation Incubation (Equilibrium) assay_setup->incubation filtration Termination & Filtration incubation->filtration detection Radioactivity Detection filtration->detection analysis Data Analysis (IC50 & Ki) detection->analysis end End analysis->end

Figure 2: Workflow for an adenosine receptor binding assay.

To assess the second mechanism of action of theophylline analogs, in vitro PDE inhibition assays are essential.

Objective: To determine the IC50 value of a test compound for a specific PDE isoenzyme.

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of a specific PDE isoenzyme, which catalyzes the hydrolysis of a radiolabeled cyclic nucleotide (e.g., [³H]-cAMP) to its corresponding 5'-monophosphate.

Detailed Protocol: In Vitro PDE Enzyme Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Typically contains Tris-HCl, MgCl2, and a thiol-reducing agent like DTT.

    • PDE Enzyme: Use a recombinant human PDE isoenzyme (e.g., PDE4B) of interest.

    • Radiolabeled Substrate: [³H]-cAMP.

    • Test Compound: Prepare serial dilutions of the theophylline analog in the assay buffer.

    • 5'-Nucleotidase: To convert the [³H]-AMP product to [³H]-adenosine.

    • Anion-Exchange Resin: To separate the charged, unreacted [³H]-cAMP from the uncharged [³H]-adenosine product.

  • Assay Procedure (in microplate or tubes):

    • Pre-incubate the PDE enzyme with the test compound (or vehicle control) at 30°C for 10 minutes.

    • Initiate the reaction by adding [³H]-cAMP and incubate at 30°C for a defined period, ensuring the reaction remains in the linear range.

    • Stop the reaction by heat inactivation (e.g., boiling water bath for 2 minutes)[15].

    • Cool to room temperature and add 5'-nucleotidase. Incubate at 30°C for 15 minutes.

    • Add an anion-exchange resin slurry to bind the unreacted [³H]-cAMP.

    • Centrifuge to pellet the resin.

    • Transfer an aliquot of the supernatant (containing [³H]-adenosine) to a scintillation vial with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of PDE inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound's concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve[15].

In Vivo Evaluation

The guinea pig is a well-established animal model for assessing the bronchodilator activity of novel compounds due to the similar pharmacological properties of its airway smooth muscle to that of humans[16].

Objective: To evaluate the in vivo bronchodilator efficacy of a theophylline analog against an induced bronchoconstriction.

Principle: Anesthetized guinea pigs are subjected to bronchoconstriction induced by an agent like histamine or methacholine. The test compound is administered (e.g., intravenously or by inhalation), and its ability to reverse or prevent the increase in airway resistance is measured.

Detailed Protocol: Histamine-Induced Bronchoconstriction in Anesthetized Guinea Pigs

  • Animal Preparation:

    • Anesthetize guinea pigs (400-600 g) with an appropriate anesthetic (e.g., urethane or pentobarbital)[17][18].

    • Cannulate the trachea for artificial ventilation. Cannulate the jugular vein for drug administration and the carotid artery for blood pressure monitoring[17].

  • Measurement of Pulmonary Mechanics:

    • Place the animal in a body plethysmograph to measure changes in lung resistance (RL) and dynamic compliance (Cdyn), which are indicators of bronchoconstriction[18].

  • Induction of Bronchoconstriction:

    • Administer an intravenous infusion or subcutaneous injection of a bronchoconstricting agent such as histamine or methacholine to induce a stable and sustained increase in RL and decrease in Cdyn[18].

  • Drug Administration and Monitoring:

    • Once a stable bronchoconstriction is achieved, administer the test theophylline analog intravenously.

    • Continuously monitor RL, Cdyn, blood pressure, and heart rate for a defined period after drug administration.

  • Data Analysis:

    • Express the changes in RL and Cdyn as a percentage of the baseline values before drug administration.

    • Compare the effects of the test compound to a vehicle control and a positive control (e.g., aminophylline or a β2-agonist like isoproterenol)[18].

    • Determine the dose-response relationship for the bronchodilator effect of the test compound.

Future Directions: Towards Selective and Safer Theophylline Analogs

The wealth of SAR data for theophylline analogs has paved the way for the rational design of more sophisticated drug candidates. The future of theophylline-based drug discovery lies in achieving greater selectivity to minimize side effects while retaining or enhancing therapeutic efficacy.

  • Subtype-Selective Adenosine Receptor Antagonists: By leveraging the SAR at the C8 and N1/N3 positions, it is possible to design analogs with high selectivity for a single adenosine receptor subtype. For instance, highly selective A2B antagonists are being explored for their potential in treating inflammatory diseases and cancer[19]. Molecular modeling and docking studies are invaluable tools for predicting the interactions of novel analogs with the specific binding pockets of each receptor subtype, thereby guiding synthetic efforts[20][21].

  • Isoenzyme-Selective PDE Inhibitors: The development of PDE4 inhibitors has been a major focus for the treatment of inflammatory airway diseases. While theophylline is a weak, non-selective PDE inhibitor, its scaffold can be modified to create potent and selective PDE4 inhibitors. The goal is to separate the anti-inflammatory effects (mediated by PDE4 inhibition) from the bronchodilator and cardiovascular effects, leading to a better therapeutic window.

  • Dual-Activity Ligands: A more recent approach involves the design of single molecules that possess dual activity, for example, combining adenosine receptor antagonism with inhibition of another relevant target, such as acetylcholinesterase for neurodegenerative diseases[22]. This polypharmacology approach could lead to novel therapeutics with synergistic effects.

By integrating the principles of medicinal chemistry, pharmacology, and computational modeling, the venerable theophylline scaffold will continue to serve as a valuable starting point for the discovery of innovative medicines targeting a wide range of diseases.

References

Methodological & Application

Application Note: A Robust Reverse-Phase HPLC Method for the Quantitative Analysis of 8-Benzyltheophylline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 8-Benzyltheophylline. This compound is a key intermediate in the synthesis of pharmaceuticals like Bamifylline and serves as a valuable research tool in studies involving xanthine derivatives.[1][2] The method described herein is tailored for researchers, scientists, and drug development professionals, providing a comprehensive guide from fundamental principles to a step-by-step laboratory protocol. The methodology is built upon established chromatographic principles and adheres to standards of scientific integrity, ensuring accuracy, precision, and reproducibility for quality control, stability testing, and research applications.

Introduction and Scientific Rationale

This compound (Figure 1) is a derivative of theophylline, a methylxanthine compound.[2] Its chemical structure, featuring a benzyl group attached to the xanthine core, imparts distinct physicochemical properties that are leveraged for chromatographic separation. Accurate and precise quantification of this compound is critical in pharmaceutical manufacturing to ensure the purity of intermediates and the quality of final active pharmaceutical ingredients (APIs).[2]

Reverse-phase HPLC is the analytical technique of choice for xanthine derivatives due to its versatility and ability to separate compounds based on hydrophobicity.[3][4][5] In this mode of chromatography, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. This compound, with its relatively nonpolar benzyl moiety, exhibits strong hydrophobic interactions with a C18 stationary phase, allowing for excellent retention and separation from more polar impurities.

This guide explains the causality behind the selection of each method parameter, grounding the protocol in fundamental chromatographic theory to empower the user to not only execute the method but also to troubleshoot and adapt it as necessary.

Figure 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Method Development and Optimization

The development of this HPLC method was guided by the physicochemical properties of this compound and established principles of reversed-phase chromatography.

Physicochemical Properties of this compound

Understanding the analyte's properties is the foundation of logical method development.

PropertyValueSource
Molecular Formula C₁₄H₁₄N₄O₂[1][6][7]
Molecular Weight 270.29 g/mol [1][6][8]
Appearance White to almost white crystalline powder[2]
Melting Point 298-300 °C[1][6]
UV Absorption Maxima (λmax) ~272 nm (typical for theophylline core)[9][10]
Rationale for Chromatographic Parameter Selection
  • Stationary Phase Selection: A C18 (octadecylsilyl) column was selected as it is the industry standard for reversed-phase separations of small molecules like xanthines.[4][11][12] The long alkyl chains provide a highly hydrophobic surface, which promotes the retention of this compound via van der Waals interactions with its benzyl and dimethylxanthine structures.

  • Mobile Phase Composition:

    • Organic Solvent: Acetonitrile (MeCN) is chosen as the organic modifier. Its role is to increase the mobile phase's elution strength, thereby decreasing the analyte's retention time. Acetonitrile generally provides good peak shapes and has a low UV cutoff, making it compatible with UV detection.[13]

    • Aqueous Component & pH Control: The mobile phase contains purified water and a pH modifier. Phosphoric acid is added to maintain a consistent and acidic pH (e.g., pH ~3). Operating at a low pH suppresses the ionization of residual silanol groups on the silica-based stationary phase.[14] This is a critical step to prevent ionic interactions between the analyte and the stationary phase, which would otherwise lead to significant peak tailing and poor reproducibility.[14]

  • Detection Wavelength: The UV-Vis spectrum for theophylline and its derivatives shows a strong absorbance maximum around 272 nm.[10] This wavelength is selected for detection to ensure high sensitivity and selectivity for the analyte. Analysis of new xanthine derivatives has also been successfully performed at this wavelength.[9]

  • Mode of Elution: An isocratic elution (constant mobile phase composition) is employed for its simplicity, robustness, and reproducibility, which is ideal for the routine analysis of a single, well-retained compound.

The logical interplay of these parameters is visualized in the diagram below.

Diagram 1: Parameter Causality in Method Design

Analyte This compound (Hydrophobic) Column C18 Stationary Phase (Nonpolar) Analyte->Column Hydrophobic Interaction Detector UV Detector @ 272 nm Analyte->Detector Chromophore Absorbs UV Light Outcome1 Good Retention Column->Outcome1 MobilePhase Mobile Phase (Acetonitrile / Acidified Water) MobilePhase->Column Elution pH Low pH (Phosphoric Acid) pH->Column Suppresses Silanol Ionization Outcome2 Symmetrical Peak Shape pH->Outcome2 Outcome3 High Sensitivity Detector->Outcome3 Outcome4 Reliable Quantification Outcome1->Outcome4 Outcome2->Outcome4 Outcome3->Outcome4

The relationship between method parameters and desired chromatographic outcomes.

Detailed Application Protocol

This protocol provides a self-validating system through rigorous system suitability checks, conforming to the principles outlined in pharmacopeial guidelines such as USP General Chapter <621> and ICH guidelines.[15][16][17][18]

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatographic data station (e.g., Empower™, Chromeleon™).

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18, Waters Symmetry C18, or equivalent).

  • Reagents:

    • This compound Reference Standard (Purity ≥99%).[2]

    • Acetonitrile (HPLC Grade).

    • Phosphoric Acid (ACS Grade, ~85%).

    • Water (HPLC Grade or Milli-Q equivalent).

  • Labware: Calibrated analytical balance, volumetric flasks (Class A), pipettes, autosampler vials, 0.45 µm membrane filters.

Chromatographic Conditions
ParameterRecommended Setting
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 272 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Carefully add 1.0 mL of phosphoric acid to 500 mL of HPLC-grade water in a 1 L media bottle.

    • Add 500 mL of acetonitrile.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Mix until fully dissolved. This is the Stock Solution.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the mobile phase and mix well. This solution is used for system suitability and quantification.

  • Sample Preparation:

    • Accurately weigh a sample containing approximately 10 mg of this compound.

    • Transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system's performance must be verified. This is a mandatory step to ensure the validity of the generated data.[19][20] Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry
Theoretical Plates (N) N ≥ 2000Measures column efficiency
% RSD of Peak Area ≤ 2.0%Demonstrates system precision
% RSD of Retention Time ≤ 1.0%Demonstrates pump stability
Analytical Procedure Workflow

The complete experimental workflow is outlined below.

Diagram 2: Experimental Workflow for this compound Analysis

cluster_prep 1. Preparation cluster_setup 2. HPLC System Setup cluster_analysis 3. Analysis Sequence cluster_data 4. Data Processing prep_mobile Prepare Mobile Phase prep_std Prepare Standard Solutions prep_sample Prepare Sample Solutions setup_hplc Set Chromatographic Conditions (Flow, Temp, Wavelength) equilibrate Equilibrate System (Stable Baseline) setup_hplc->equilibrate inject_sst Inject Standard (x5) for System Suitability equilibrate->inject_sst check_sst Verify SST Criteria inject_sst->check_sst check_sst->equilibrate Fail - Troubleshoot inject_samples Inject Blank, Standards, and Samples check_sst->inject_samples Pass integrate Integrate Chromatograms inject_samples->integrate calculate Calculate Concentration (External Standard Method) integrate->calculate report Generate Final Report calculate->report

A step-by-step flowchart of the analytical protocol.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, precise, and accurate protocol for the quantitative determination of this compound. By grounding the methodology in fundamental chromatographic principles and incorporating rigorous system suitability checks, this guide serves as an authoritative resource for quality control and research laboratories. The clear, step-by-step instructions ensure that the method can be readily implemented by scientists and technicians, contributing to the consistent and high-quality analysis of this important pharmaceutical intermediate.

References

Application Notes & Protocols: 8-Benzyltheophylline as a Precision Tool in Caffeine Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Dissecting the Duality of Caffeine

Caffeine is the most widely consumed psychoactive substance globally, with a complex pharmacological profile that extends far beyond its well-known stimulant effects.[1][2] Its primary mechanism of action is the competitive antagonism of adenosine receptors (ARs), a family of G protein-coupled receptors (GPCRs) comprising four subtypes: A1, A2A, A2B, and A3.[3][4][5] However, caffeine's relatively non-selective nature at these subtypes and its secondary effects, such as phosphodiesterase (PDE) inhibition at higher concentrations, complicate the precise attribution of its physiological effects to specific receptor pathways.[6]

To deconstruct the intricate relationship between caffeine, adenosine receptors, and cellular responses, researchers require tools that offer greater precision. 8-Benzyltheophylline, a xanthine derivative structurally related to caffeine, emerges as a potent and valuable research tool.[7] Like caffeine, it acts as an adenosine receptor antagonist but exhibits a distinct affinity and selectivity profile. This allows researchers to competitively block adenosine-mediated pathways, thereby isolating and characterizing the specific contributions of these receptors to the observed effects of caffeine.

This guide provides a comprehensive overview of the rationale, mechanisms, and practical protocols for utilizing this compound in caffeine-related studies. It is designed for researchers, scientists, and drug development professionals seeking to elucidate the nuanced pharmacology of caffeine with higher resolution.

The Molecular Rationale: Competitive Antagonism at Adenosine Receptors

Adenosine is a ubiquitous nucleoside that acts as a crucial neuromodulator and signaling molecule, regulating a vast array of physiological processes from sleep and arousal to inflammation and cardiac function.[5][8] Its effects are mediated by the four AR subtypes, which couple to different G proteins to modulate intracellular cyclic adenosine monophosphate (cAMP) levels.[9][10][11]

  • A1 and A3 Receptors: Typically couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[10][11]

  • A2A and A2B Receptors: Couple to Gs proteins, which stimulate adenylyl cyclase, causing an increase in intracellular cAMP.[10][11][12]

Caffeine and this compound are competitive antagonists, meaning they bind to the same site on the adenosine receptor as adenosine itself but do not activate the receptor.[13] By occupying the receptor, they prevent adenosine from binding and initiating its downstream signaling cascade. This blockade reverses the inhibitory or stimulatory tone set by endogenous adenosine, which is the fundamental mechanism behind caffeine's stimulant effects.[13]

Adenosine_Signaling_Pathway cluster_membrane Plasma Membrane A2A_Receptor Adenosine A2A Receptor Gs Gs Protein A2A_Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts Adenosine Adenosine (Agonist) Adenosine->A2A_Receptor binds Caffeine Caffeine (Antagonist) Caffeine->A2A_Receptor blocks Benzyltheophylline This compound (Antagonist) Benzyltheophylline->A2A_Receptor blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response leads to

Figure 1: Mechanism of competitive antagonism at the A2A receptor.

Comparative Pharmacology: Caffeine vs. 8-Phenyltheophylline

To effectively use this compound as a tool, it is essential to understand its pharmacological properties relative to caffeine. While comprehensive binding data for this compound can be sparse, data for the closely related and extensively studied compound, 8-Phenyltheophylline (8-PT) , provides a strong surrogate for understanding its potency. 8-PT is known to be a potent adenosine antagonist.[14][15][16] Both caffeine and 8-PT are generally non-selective but display different potencies across the AR subtypes.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)PDE InhibitionReference
Caffeine 12,000 - 40,0004,000 - 25,000>100,000>100,000Weak[7][17]
8-Phenyltheophylline 20 - 5050 - 200~1,000>10,000Negligible[18][19]

Note: Ki values are approximate and can vary based on experimental conditions and tissue source. 8-Phenyltheophylline data is presented as a potent analogue to this compound.

Key Insights from Comparative Data:

  • Potency: 8-Phenyltheophylline is significantly more potent than caffeine at A1 and A2A receptors, often by two to three orders of magnitude.[19] This means a much lower concentration of 8-PT (and by extension, this compound) is required to achieve the same level of receptor blockade.

  • Selectivity: While neither compound is highly selective, their profiles differ. This allows for experimental designs where one antagonist might be used to preferentially block certain receptor populations over others.

  • Off-Target Effects: A critical advantage of 8-Phenyltheophylline is its negligible activity as a phosphodiesterase (PDE) inhibitor, an off-target effect that can confound results with high concentrations of caffeine.[18] This makes it a "cleaner" adenosine receptor antagonist.

Experimental Design & Protocols

The effective use of this compound requires robust experimental design. The following protocols provide a framework for both in vitro and in vivo applications.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Conclusion Hypothesis Formulate Hypothesis (e.g., Caffeine's effect is A2A-mediated) Design Experimental Design (Select model, controls, endpoints) Hypothesis->Design ReagentPrep Reagent Preparation (8-BT, Caffeine, Agonists) Design->ReagentPrep InVitro In Vitro Assay (e.g., cAMP accumulation) ReagentPrep->InVitro InVivo In Vivo Study (e.g., Locomotor activity) ReagentPrep->InVivo DataCollection Data Collection InVitro->DataCollection InVivo->DataCollection Stats Statistical Analysis (e.g., IC50, ANOVA) DataCollection->Stats Conclusion Interpretation & Conclusion Stats->Conclusion

Figure 2: General workflow for a caffeine study using this compound.
Protocol 1: In Vitro cAMP Accumulation Assay

This protocol is designed to quantify the ability of this compound to antagonize adenosine receptor-mediated changes in intracellular cAMP, providing a functional measure of its potency (IC50).

Objective: To determine the inhibitory concentration (IC50) of this compound against an adenosine receptor agonist in a cell-based assay.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human adenosine receptor subtype of interest (e.g., A2A).

  • Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin.[20]

  • Assay Buffer: HBSS with 20 mM HEPES.[20]

  • Agonist: NECA (5'-N-Ethylcarboxamidoadenosine), a potent, non-selective AR agonist.[18]

  • Antagonists: this compound, Caffeine.

  • Stimulant: Forskolin (used for A1/A3 assays to stimulate cAMP production).

  • PDE Inhibitor: IBMX (3-isobutyl-1-methylxanthine) or Ro 20-1724 to prevent cAMP degradation.[20]

  • cAMP Assay Kit: HTRF, Luminescence, or ELISA-based kit.[20][21][22]

  • Plates: White, opaque 96- or 384-well plates.[21]

Step-by-Step Methodology:

  • Cell Culture & Seeding: a. Culture cells in T-75 flasks until 80-90% confluent.[21] b. The day before the assay, detach cells (e.g., with Trypsin-EDTA for adherent cells), perform a cell count, and seed into 96-well plates at an optimized density (e.g., 10,000-20,000 cells/well).[21][23] c. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[21]

  • Compound Preparation: a. Prepare 10 mM stock solutions of this compound, caffeine, NECA, and forskolin in DMSO. b. On the day of the assay, prepare serial dilutions of the antagonists (this compound, caffeine) in assay buffer. c. Prepare a fixed concentration of the agonist (NECA). The optimal concentration is the EC80 (the concentration that gives 80% of the maximal response), which should be determined in a prior agonist dose-response experiment.[21]

  • Assay Procedure (for A2A/A2B Receptors): a. Carefully aspirate the culture medium from the wells. b. Wash cells gently with 100 µL of pre-warmed assay buffer.[21] c. Add 50 µL of assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well. Incubate for 20-30 minutes at room temperature.[20] d. Add 25 µL of the serially diluted antagonist (this compound or caffeine) or vehicle (assay buffer with DMSO) to the appropriate wells. Incubate for 15-30 minutes. e. Add 25 µL of the EC80 concentration of NECA to stimulate the cells. For control wells (basal level), add 25 µL of assay buffer. f. Incubate for the optimized stimulation time (e.g., 30 minutes) at room temperature.[20]

  • Cell Lysis and cAMP Detection: a. Stop the reaction and lyse the cells by adding the lysis buffer provided in your commercial cAMP assay kit.[20] b. Follow the manufacturer's instructions for the cAMP detection protocol (e.g., adding detection reagents for HTRF). c. Measure the signal (e.g., fluorescence ratio) using a compatible plate reader.[20]

  • Data Analysis: a. Convert raw signal to cAMP concentration using a standard curve. b. Plot the cAMP concentration against the logarithm of the antagonist concentration. c. Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC50 value for this compound and caffeine.[20]

Protocol 2: In Vivo Assessment of Locomotor Activity in Rodents

This protocol outlines how to use this compound to test the hypothesis that caffeine's stimulant effect on locomotion is mediated by adenosine receptor blockade.

Objective: To determine if pretreatment with this compound can block the increase in locomotor activity induced by caffeine in mice.

Materials:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Drugs: Caffeine, this compound.

  • Vehicle: Saline (0.9% NaCl) with a small amount of Tween 80 or DMSO to aid solubility.

  • Apparatus: Open-field activity chambers equipped with infrared beams to automatically track movement.

  • Administration: Syringes and needles for intraperitoneal (i.p.) injection.

Step-by-Step Methodology:

  • Acclimation: a. House mice in the testing facility for at least one week before the experiment. b. On the day of testing, allow mice to acclimate to the testing room for at least 60 minutes.

  • Experimental Groups (Example):

    • Group 1: Vehicle (i.p.) + Vehicle (i.p.)

    • Group 2: Vehicle (i.p.) + Caffeine (e.g., 10 mg/kg, i.p.)

    • Group 3: this compound (e.g., 5 mg/kg, i.p.) + Vehicle (i.p.)

    • Group 4: this compound (e.g., 5 mg/kg, i.p.) + Caffeine (e.g., 10 mg/kg, i.p.) (Note: Doses are illustrative and should be optimized based on pilot studies and literature. The dose of the antagonist should be sufficient to occupy the target receptors.)

  • Drug Administration & Testing: a. Administer the first injection (Vehicle or this compound) via i.p. route. The timing of this pretreatment is critical and depends on the pharmacokinetics of the antagonist. A 30-minute pretreatment window is common. b. After the pretreatment period, administer the second injection (Vehicle or Caffeine) via i.p. route. c. Immediately place the mouse into the center of the open-field chamber. d. Record locomotor activity (e.g., total distance traveled, beam breaks) continuously for 60-120 minutes.

  • Data Analysis: a. Quantify the total distance traveled for each animal. b. Analyze the data using a two-way ANOVA with pretreatment (Vehicle vs. This compound) and treatment (Vehicle vs. Caffeine) as the factors. c. Follow up with post-hoc tests (e.g., Tukey's or Sidak's) to compare individual groups. d. Expected Outcome: If the hypothesis is correct, caffeine should significantly increase locomotor activity compared to the vehicle group. Pretreatment with this compound should significantly attenuate or completely block this caffeine-induced hyperactivity.

Data Interpretation & Troubleshooting

  • Self-Validation: Your experimental design must include controls that validate the results. In the in vitro assay, the NECA-only wells confirm agonist activity, and vehicle-only wells establish the basal cAMP level. In the in vivo study, the antagonist-only group is crucial to ensure this compound does not have its own significant effect on the measured behavior at the chosen dose.

  • Solubility: Xanthine derivatives can have poor aqueous solubility. Ensure this compound is fully dissolved in your vehicle. A small percentage of DMSO or other solubilizing agents may be required. Always test the vehicle alone to ensure it has no effect.

  • Pharmacokinetics: The timing of drug administration in in vivo studies is critical. The antagonist must be given sufficient time to reach its target in the brain before the agonist (caffeine) is administered. The half-life of caffeine in rodents is shorter than in humans, typically 1-2 hours.[2] Consider the pharmacokinetic profiles of both drugs when designing the timing of injections and the duration of the behavioral observation.[24][25]

  • Dose Selection: Always perform dose-response curves for all compounds in your model system. A dose of antagonist that is too low will not produce a blockade, while a dose that is too high may introduce non-specific effects or toxicity.

Conclusion

This compound serves as a powerful and precise tool for dissecting the complex pharmacology of caffeine. Its high potency and cleaner profile compared to caffeine allow researchers to confidently probe the involvement of adenosine receptor signaling in various physiological and behavioral outcomes. By employing the robust protocols and principles of experimental design outlined in this guide, scientists can move beyond broad correlations and achieve a more mechanistic understanding of how caffeine exerts its multifaceted effects on the human body.

References

Application Note: A Guide to the Preclinical Evaluation of 8-Benzyltheophylline in Asthma and COPD Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unmet Need and a Novel Approach

Asthma and Chronic Obstructive Pulmonary Disease (COPD) are debilitating respiratory conditions characterized by chronic inflammation and airflow limitation. While current therapies, such as bronchodilators and corticosteroids, are effective for many, they are not universally efficacious and can be associated with significant side effects.[1][2] Asthma is driven by airway hyperresponsiveness and reversible obstruction, often linked to allergic inflammation, whereas COPD involves progressive, largely irreversible airflow limitation due to emphysema and chronic bronchitis.[3][4][5] Theophylline, a methylxanthine, has been a cornerstone in treating these diseases for decades, but its narrow therapeutic index often limits its use.[6][7] This has spurred the investigation of derivatives like 8-Benzyltheophylline, which may offer an improved therapeutic window. This document provides a comprehensive guide to the preclinical application of this compound, focusing on its mechanism of action and detailed protocols for its evaluation in relevant in vitro and in vivo models of asthma and COPD.

Deciphering the Mechanism of Action: A Dual-Pronged Strategy

This compound, a derivative of theophylline, is hypothesized to exert its therapeutic effects through two primary mechanisms, making it a compound of significant interest for respiratory diseases.[8][9]

  • Non-selective Phosphodiesterase (PDE) Inhibition : Like its parent compound, this compound is expected to act as a non-selective PDE inhibitor.[2][8][10] PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in the cell. By inhibiting PDEs (particularly PDE3 and PDE4 in the airways), this compound increases intracellular levels of cAMP.[2][11][12][13] This elevation in cAMP activates Protein Kinase A (PKA), leading to the relaxation of airway smooth muscle (bronchodilation) and the suppression of inflammatory cell activity.[2]

  • Adenosine Receptor Antagonism : this compound is also a potent antagonist of adenosine receptors (A1, A2, and A3).[14][15][16] Adenosine, when released in the airways, can trigger bronchoconstriction and promote inflammation. By blocking these receptors, this compound prevents adenosine-mediated effects, further contributing to bronchodilation and dampening the inflammatory response.[2][8]

This dual mechanism provides a powerful rationale for its potential efficacy in both asthma and COPD, addressing both bronchoconstriction and underlying inflammation simultaneously.[17]

Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Pathways cluster_2 Physiological Outcomes 8BT This compound PDE Phosphodiesterase (PDE) Inhibition 8BT->PDE AR Adenosine Receptor Antagonism 8BT->AR cAMP ↑ Intracellular cAMP PDE->cAMP Leads to Adenosine Block Adenosine Effects AR->Adenosine Leads to Bronchodilation Bronchodilation (Airway Smooth Muscle Relaxation) cAMP->Bronchodilation AntiInflammation Anti-Inflammatory Effects (↓ Cytokine Release, ↓ Cell Infiltration) cAMP->AntiInflammation Adenosine->Bronchodilation Adenosine->AntiInflammation

Caption: Dual mechanism of this compound.

In Vitro Applications & Protocols

In vitro assays are fundamental for dissecting the specific cellular and molecular effects of this compound. They offer a controlled environment to quantify both its anti-inflammatory and bronchodilatory properties.

Protocol 1: Assessing Anti-inflammatory Potential in Airway Epithelial Cells

This protocol details how to measure the inhibition of pro-inflammatory cytokine release from human bronchial epithelial cells (e.g., BEAS-2B), a key event in asthma and COPD pathogenesis.

Rationale: Airway epithelial cells are at the forefront of the response to inhaled irritants and allergens. Their production of cytokines like IL-6 and IL-8 orchestrates the inflammatory cascade. This assay directly tests the ability of this compound to suppress this response.

In_Vitro_Anti_Inflammatory_Workflow Start 1. Seed BEAS-2B Cells Incubate 2. Incubate (24-48h) for adherence Start->Incubate Pretreat 3. Pre-treat with this compound (Vehicle, 1, 10, 100 µM) for 1h Incubate->Pretreat Stimulate 4. Stimulate with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 24h Pretreat->Stimulate Collect 5. Collect Supernatant Stimulate->Collect Analyze 6. Analyze Cytokines (IL-6, IL-8) via ELISA Collect->Analyze End 7. Data Analysis Analyze->End

Caption: Workflow for in vitro anti-inflammatory assay.

Step-by-Step Methodology:

  • Cell Culture: Culture BEAS-2B cells in appropriate media until they reach 80-90% confluency in 24-well plates.

  • Pre-treatment: Replace the media with fresh, serum-free media containing various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.

  • Inflammatory Challenge: Add an inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) to the wells.

  • Incubation: Incubate the plates for 24 hours to allow for cytokine production and release.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • Quantification: Measure the concentration of key inflammatory cytokines (e.g., IL-6, IL-8) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

  • Data Analysis: Normalize cytokine concentrations to the vehicle control and determine the dose-dependent inhibitory effect of this compound.

ReagentRecommended ConcentrationPurpose
This compound1 µM - 100 µMTest compound
Vehicle (e.g., DMSO)0.1% (final)Negative control
TNF-α or LPS10 ng/mL or 1 µg/mLInflammatory stimulus
Dexamethasone10 µMPositive control (anti-inflammatory)
Protocol 2: Evaluating Bronchodilatory Effects on Airway Smooth Muscle

This protocol assesses the ability of this compound to relax pre-contracted airway smooth muscle tissue, a direct measure of its bronchodilatory potential.[1][18][19][20]

Rationale: The contraction of airway smooth muscle is the primary cause of bronchoconstriction in asthma and COPD. An effective bronchodilator must be able to reverse this contraction. This ex vivo assay using tracheal rings provides a physiologically relevant system to test this function.[18]

Step-by-Step Methodology:

  • Tissue Preparation: Isolate tracheal tissue from a suitable animal model (e.g., guinea pig or mouse). Carefully cut the trachea into rings of 2-3 mm width.

  • Organ Bath Setup: Mount the tracheal rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1 gram) for at least 60 minutes.

  • Contraction: Induce a sustained contraction of the smooth muscle using an agent like methacholine or histamine.

  • Cumulative Dosing: Once a stable contraction plateau is reached, add this compound to the bath in a cumulative, dose-dependent manner.

  • Measurement: Record the changes in isometric tension after each dose addition.

  • Data Analysis: Express the relaxation as a percentage of the pre-induced contraction and plot a dose-response curve to determine the EC₅₀ value.

In Vivo Applications & Protocols

Animal models are indispensable for evaluating the therapeutic efficacy of this compound in a complex biological system, assessing its impact on airway inflammation, hyperresponsiveness, and lung mechanics.

Protocol 3: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This model is the gold standard for mimicking the Th2-driven inflammatory response characteristic of allergic asthma.[4][21]

Rationale: The OVA model reproduces key features of human asthma, including eosinophilic airway inflammation, mucus overproduction, and airway hyperresponsiveness (AHR).[4][21] It is an excellent platform to test the ability of this compound to mitigate these pathological hallmarks.

In_Vivo_Asthma_Workflow cluster_sensitization Sensitization Phase cluster_analysis Endpoint Analysis Phase Day0 Day 0: Sensitize with OVA/Alum (i.p.) Day14 Day 14: Boost with OVA/Alum (i.p.) Day0->Day14 Day28_30 Days 28-30: Challenge with Aerosolized OVA Day14->Day28_30 Wait 14 days Treatment Administer this compound (or Vehicle) 1h prior to each challenge Day32 Day 32: - Measure AHR - Collect BALF - Harvest Lungs (Histology) Day28_30->Day32 Wait 48h

Caption: Timeline for the OVA-induced asthma model.

Step-by-Step Methodology:

  • Sensitization: On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide (alum).[22]

  • Challenge: On three consecutive days (e.g., days 28, 29, 30), challenge the sensitized mice with aerosolized OVA for 20-30 minutes.[22]

  • Drug Administration: Administer this compound (at various doses) or vehicle control via a clinically relevant route (e.g., oral gavage, i.p., or inhalation) approximately 1 hour before each OVA challenge.

  • Endpoint Analysis (48h after last challenge):

    • Airway Hyperresponsiveness (AHR): Measure the change in lung resistance in response to increasing doses of methacholine using a whole-body plethysmograph.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Perform a lung lavage to collect BALF. Determine the total and differential cell counts (especially eosinophils) to quantify inflammation.

    • Lung Histology: Harvest the lungs, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin & Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

Protocol 4: Elastase-Induced COPD Model in Mice

This model is used to replicate the emphysematous and inflammatory aspects of COPD.[5][23][24]

Rationale: The intratracheal instillation of elastase breaks down elastin fibers in the lung parenchyma, leading to airspace enlargement (emphysema) and an accompanying inflammatory response, mimicking key pathological changes in COPD.[3][23][24][25] A newer approach combines elastase with LPS to better model both emphysema and chronic bronchitis.[3]

Step-by-Step Methodology:

  • Model Induction: On day 0, administer a single intratracheal dose of porcine pancreatic elastase (PPE) to mice under light anesthesia to induce emphysema.[24][25] For a mixed bronchitis/emphysema model, PPE can be given on days 0 and 3, followed by LPS on days 6, 9, 12, and 15.[3]

  • Drug Administration: Begin daily administration of this compound or vehicle 24 hours after the initial elastase instillation and continue for the duration of the study (typically 21-28 days).

  • Endpoint Analysis (Day 22 or 29):

    • Lung Histology: Harvest the lungs and assess the mean linear intercept (Lmi) to quantify the degree of airspace enlargement (emphysema).[23]

    • BALF Analysis: Collect BALF and perform total and differential cell counts, focusing on neutrophils and macrophages. Measure levels of pro-inflammatory cytokines like IL-6 and MMP-12.[3]

    • Lung Function: Assess changes in lung mechanics, such as increased compliance and reduced elastance, which are characteristic of emphysema.

ParameterAsthma (OVA Model)COPD (Elastase Model)
Primary Inflammatory Cell EosinophilsNeutrophils, Macrophages
Key Cytokines IL-4, IL-5, IL-13[26]IL-6, TNF-α, MMP-12[3]
Primary Pathology Airway Hyperresponsiveness, MucusEmphysema, Airway Remodeling
Hallmark Measurement AHR to Methacholine, BALF EosinophilsMean Linear Intercept (Lmi), Lung Compliance

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the preclinical investigation of this compound. By systematically evaluating its dual mechanism of action through targeted in vitro and in vivo models, researchers can build a comprehensive data package. Positive outcomes from these studies—demonstrating significant anti-inflammatory and bronchodilatory effects—would strongly support the advancement of this compound as a promising new therapeutic candidate for the treatment of asthma and COPD. Future work should focus on pharmacokinetic and toxicological profiling to ensure a safe and effective transition toward clinical development.

References

Application Note & Protocol: Preparation of 8-Benzyltheophylline Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 8-Benzyltheophylline in Research

This compound is a significant derivative of theophylline, a methylxanthine compound.[1] It serves as a valuable tool in various research fields, including pharmaceutical development and biochemical studies.[2] In pharmaceutical research, it is explored for its potential as a bronchodilator for treating respiratory conditions like asthma and COPD.[2] Additionally, its role in neuroscience is under investigation for modulating neurotransmitter activity.[2] The compound is also utilized in studies related to cellular signaling pathways and caffeine research.[2]

Accurate and consistent preparation of stock solutions is the foundational step for reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and quality control of this compound stock solutions, grounded in its specific physicochemical properties.

Physicochemical Properties & Safety Data

A comprehensive understanding of the compound's properties is critical for proper handling and solution preparation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₄H₁₄N₄O₂[2][3][4][5][6][7]
Molecular Weight 270.29 g/mol [2][3][4][6][8]
Appearance White to off-white crystalline powder[2]
Melting Point 288-300 °C[2][7][9]
Purity (Typical) ≥ 99% (HPLC)[2]
Solubility DMSO (Slightly, with heating), Methanol (Slightly, with heating)[7]
CAS Number 2879-15-4[2][3][4][5][7]

2.1 Safety & Handling Precautions

This compound may be harmful if swallowed.[8] Standard laboratory safety practices should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side-shields, and appropriate chemical-resistant gloves (e.g., nitrile).[10]

  • Engineering Controls: Handle the solid compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[10][11]

  • Handling: Avoid contact with skin and eyes.[10][11] Do not eat, drink, or smoke in the handling area.[12] Wash hands thoroughly after handling.[10]

  • Spills: In case of a spill, avoid generating dust.[10] Sweep or vacuum the material into a suitable container for disposal.[10][12]

  • First Aid:

    • Ingestion: Rinse mouth with water and call a physician or poison control center immediately. Do not induce vomiting.[10][13]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[10][13]

    • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes.[13]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[10][13]

Protocol for Stock Solution Preparation

This protocol details the steps to prepare a high-concentration stock solution, typically 10-50 mM in DMSO. The exact concentration should be determined by the specific requirements of your experimental workflow.

3.1 Materials & Equipment

  • This compound powder (≥99% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Spatula

  • Weighing paper or boat

  • Amber glass vial or cryovial with a screw cap

  • Micropipettes

  • Sterile, disposable pipette tips

  • Vortex mixer

  • Water bath or heat block (optional, for aiding dissolution)

3.2 Workflow Diagram

G cluster_prep Preparation cluster_dissolve Dissolution cluster_final Finalization & Storage start START: Define Target Concentration & Volume calc Calculate Required Mass (Mass = C x V x MW) start->calc weigh Accurately Weigh Powder on Calibrated Balance calc->weigh add_powder Transfer Powder to Sterile Vial weigh->add_powder add_solvent Add ~80% of Final Solvent Volume (DMSO) add_powder->add_solvent vortex Vortex Vigorously (2-5 minutes) add_solvent->vortex check Visually Inspect for Undissolved Particles vortex->check heat Warm Gently (37°C) & Vortex Again (Optional) check->heat Particles Remain qs QS to Final Volume with Solvent check->qs Fully Dissolved heat->vortex mix_final Vortex for Homogeneity qs->mix_final aliquot Aliquot into Cryovials mix_final->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store end END: Stock Solution Ready for Use store->end

Caption: Workflow for preparing this compound stock solution.

3.3 Step-by-Step Procedure

  • Determine Required Concentration and Volume: Decide the final concentration (e.g., 20 mM) and volume (e.g., 1 mL) of the stock solution required for your experiments.

  • Calculate the Mass of this compound: Use the following formula to calculate the mass of powder needed:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example for 1 mL of a 20 mM stock:

    • Mass (g) = (0.020 mol/L) x (0.001 L) x (270.29 g/mol ) = 0.0054 g or 5.4 mg

  • Weigh the Compound:

    • Place a clean, new weigh boat on the calibrated analytical balance and tare it to zero.

    • Carefully weigh out the calculated mass of this compound powder.

    • Scientist's Note: Precision is paramount. Using a calibrated four-figure balance ensures the accuracy of your final stock concentration.

  • Transfer and Add Solvent:

    • Carefully transfer the weighed powder into a sterile, appropriately sized amber vial.

    • Add approximately 80% of the final required volume of DMSO to the vial.

    • Scientist's Note: Adding the solvent in stages prevents overshooting the final volume and allows for easier dissolution.

  • Dissolution:

    • Secure the cap tightly and vortex the vial vigorously for 2-5 minutes.

    • Visually inspect the solution against a light source. If any solid particles remain, continue vortexing.

    • Scientist's Note: this compound has limited solubility.[7] If particles persist, gentle warming in a water bath (up to 37°C) combined with intermittent vortexing can aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Final Volume Adjustment:

    • Once the powder is fully dissolved, add DMSO to reach the final desired volume (quantity sufficient or 'QS').

    • Vortex the solution again for 30 seconds to ensure it is homogeneous.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

    • Store the aliquots in a freezer at -20°C or, for long-term storage, at -80°C.[7] The recommended storage temperature from suppliers is often 2-8°C for the solid, but freezing is standard for solutions in DMSO.[2]

    • Scientist's Note: DMSO freezes at ~18.5°C. Storing at -20°C or lower is essential. Always allow aliquots to thaw completely and vortex gently before making working solutions.

Quality Control & Validation

To ensure the integrity of your experiments, the concentration of the stock solution can be validated.

  • UV-Vis Spectrophotometry: A common method for validating the concentration of purine derivatives is UV-Vis spectrophotometry.

    • Prepare a series of dilutions of the stock solution in a suitable solvent (e.g., methanol, as used for theophylline).[1]

    • Measure the absorbance at the wavelength of maximum absorbance (λmax), which for theophylline is around 270 nm.[1]

    • Create a standard curve by plotting absorbance versus concentration.

    • The concentration of an unknown sample can then be determined from this curve. This method confirms the accuracy of the initial weighing and dilution steps.

Conclusion

This protocol provides a reliable and scientifically grounded method for preparing this compound stock solutions. Adherence to these steps, particularly regarding accurate measurements, proper dissolution techniques, and appropriate storage, will ensure the quality and consistency of the stock solution, thereby contributing to the validity and reproducibility of subsequent experimental data.

References

Analytical Method Development for the Quantification of 8-Benzyltheophylline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note AP-HPLC-08BZ

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the development and validation of a robust analytical method for the quantification of 8-Benzyltheophylline using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocols herein are designed to ensure scientific integrity, adhere to international regulatory standards, and provide actionable insights for practical implementation.

Introduction and Scientific Rationale

This compound is a derivative of theophylline, a xanthine compound widely used in pharmaceuticals for its bronchodilator effects.[1] The addition of a benzyl group significantly alters the molecule's physicochemical properties, necessitating a dedicated analytical method for accurate quantification in research, quality control, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for analyzing xanthine derivatives due to its superior sensitivity and specificity.[2][3][4][5] This application note focuses on an RP-HPLC method, which is ideally suited for separating moderately non-polar compounds like this compound from polar and non-polar impurities.

Causality of Method Choice: The core of this method relies on the hydrophobic interactions between the analyte and the stationary phase.[6] this compound, with its non-polar benzyl group and purine core, will partition between a non-polar stationary phase (C18) and a polar mobile phase.[7][8] By carefully controlling the mobile phase composition, a precise and reproducible separation can be achieved.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust method.

PropertyValueSourceSignificance for Method Development
Molecular Formula C₁₄H₁₄N₄O₂[9][10][11]Defines the molecular weight and elemental composition.
Molecular Weight 270.29 g/mol [9][10][12]Essential for preparing standard solutions of known concentration.
Melting Point ~288-300°C[1][9][10]Indicates thermal stability.
Appearance White to off-white crystalline powder[1]Basic physical identification.
UV Absorption Maxima (λmax) ~272-280 nm[13][14][15]The parent molecule, theophylline, has a strong absorbance around 272 nm. This is the logical starting point for UV detection to ensure high sensitivity.

Recommended HPLC-UV Method

This section details the starting parameters for the analytical method. Optimization will be necessary based on the specific instrumentation and sample matrix.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reference Standard: this compound, purity ≥99%[1].

  • HPLC Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). C18 columns are versatile and provide excellent retention for hydrophobic molecules.[8][16]

  • Solvents: HPLC-grade acetonitrile and methanol.

  • Reagents: Analytical grade phosphoric acid or formic acid, and HPLC-grade water.

Experimental Workflow Overview

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase B Prepare Standard & Sample Solutions A->B C Equilibrate HPLC System B->C D Perform System Suitability Test (SST) C->D E Inject Standards & Samples D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Quantify Analyte H->I J Generate Report I->J

Caption: High-level workflow for this compound quantification.

Detailed Protocols

Protocol 1: Mobile Phase Preparation

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Rationale: Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency.

  • Working Solution: Prepare the mobile phase by mixing Water and Acetonitrile in a 60:40 (v/v) ratio.

  • Acidification (If Needed): To improve peak shape, acidify the aqueous component with 0.1% phosphoric acid or formic acid before mixing. This suppresses the ionization of any acidic or basic functional groups, leading to more symmetrical peaks.

  • Degas the mobile phase using sonication or vacuum filtration before use.

Protocol 2: Standard Solution Preparation

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., methanol or a 50:50 mixture of methanol and water). Ensure complete dissolution.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

Protocol 3: Chromatographic Analysis

  • Set up the HPLC system with the parameters outlined in the table below.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 20-30 minutes).

  • Perform a blank injection (mobile phase) to ensure no system contamination.

  • Proceed with the System Suitability Test.

Recommended Chromatographic Conditions
ParameterRecommended SettingRationale & Justification
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for xanthine derivatives.[17] The 150 mm length offers a balance between resolution and run time.[8]
Mobile Phase Isocratic: 60:40 (v/v) Water:AcetonitrileA simple starting point. The ratio can be adjusted to optimize the retention time (increase acetonitrile to decrease retention).
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Detection Wavelength 272 nmCorresponds to a UV absorbance maximum for the theophylline chromophore, ensuring high sensitivity.[15]
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of peak distortion from overloading.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak shape.

Method Validation Protocol (ICH Q2(R1) Framework)

Method validation is a mandatory process to demonstrate that the analytical procedure is suitable for its intended purpose.[18] The following parameters must be assessed according to international guidelines such as ICH Q2(R1).[19]

Validation cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_reliability Reliability Specificity Specificity Accuracy Accuracy Precision Precision Linearity Linearity Range Range LOD Limit of Detection LOQ Limit of Quantitation Robustness Robustness System Suitability System Suitability Validation_Start Validation Protocol Validation_Start->Specificity Validation_Start->Accuracy Validation_Start->Precision Validation_Start->Linearity Validation_Start->Range Validation_Start->LOD Validation_Start->LOQ Validation_Start->Robustness Validation_Start->System Suitability

Caption: Key parameters for analytical method validation based on ICH Q2(R1).

System Suitability Test (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified.[20][21] This is a non-negotiable part of the routine analysis.

Protocol 4: System Suitability

  • Inject a working standard solution (e.g., 25 µg/mL) five or six times.

  • Calculate the mean and standard deviation for the peak area and retention time.

  • Verify that the results meet the acceptance criteria defined in the table below.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can affect integration accuracy.[22]
Theoretical Plates (N) N > 2000Measures column efficiency and performance.[23]
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.[22]
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.[21]
Validation Experiments

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Protocol:

    • Analyze a blank sample (matrix without analyte).

    • Analyze a sample of this compound.

    • Analyze a spiked sample containing the analyte and potential impurities.

    • Acceptance: No interfering peaks should be observed at the retention time of this compound in the blank. The peak for the analyte should be pure (if using a PDA detector) and well-resolved from other peaks.

2. Linearity:

  • Objective: To demonstrate a proportional relationship between the analyte concentration and the detector response.

  • Protocol:

    • Analyze the prepared calibration standards (e.g., 5-7 concentration levels) in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

    • Acceptance: The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Objective: To determine the closeness of the test results to the true value.

  • Protocol:

    • Perform a recovery study by spiking a blank matrix with known concentrations of the analyte (e.g., low, medium, and high levels within the range).

    • Analyze these samples (n=3 for each level) and calculate the percentage recovery.

    • Acceptance: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Acceptance: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) & Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol:

    • Can be calculated based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • For S/N method: Analyze samples with decreasing concentrations.

    • Acceptance: LOD is typically where S/N is 3:1. LOQ is where S/N is 10:1.[22] The LOQ should be determined with acceptable precision and accuracy.

6. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small changes to parameters such as:

      • Mobile phase composition (e.g., ±2% acetonitrile).

      • Column temperature (e.g., ±5°C).

      • Flow rate (e.g., ±0.1 mL/min).

      • Detection wavelength (e.g., ±2 nm).

    • Analyze samples under these modified conditions and evaluate the impact on system suitability parameters.

    • Acceptance: The system suitability criteria must still be met under all varied conditions.

Data Analysis and Reporting

  • Calibration: Use the linear regression equation (y = mx + c) from the linearity study to calculate the concentration of this compound in unknown samples.

  • Reporting: The final report should include the full validated methodology, all validation data (tables of linearity, accuracy, precision, etc.), system suitability results for each run, and the final quantified values for the test samples.

References

Application Notes and Protocols: 8-Benzyltheophylline as a Reference Standard in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical quality control (QC), the purity, strength, and identity of active pharmaceutical ingredients (APIs) are paramount. The use of highly characterized reference standards is the bedrock of analytical testing that ensures these quality attributes. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 8-Benzyltheophylline as a reference standard in the pharmaceutical QC environment. Detailed application notes and validated protocols for High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are presented, underscoring the scientific rationale behind the experimental design.

Introduction: The Role of Reference Standards in Pharmaceutical QC

A reference standard is a highly purified compound that is used as a measurement base for a specific substance. In pharmaceutical analysis, it is the cornerstone for methods that assess the quality, safety, and potency of drug products.[1] These standards can be classified as either primary or secondary. A primary reference standard is a substance shown by a comprehensive set of analytical tests to be an authentic material of high purity.[2] Secondary reference standards are qualified against a primary standard and are used for routine laboratory analysis.[1]

While pharmacopeial standards from bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) are the primary choice, non-pharmacopeial reference standards, such as this compound, play a crucial role, especially in the analysis of related substances and impurities where an official monograph may not be available.[2] this compound, a derivative of theophylline, is a stable, crystalline solid with well-defined physicochemical properties, making it an excellent candidate for a reference standard.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is critical for its proper handling, storage, and use.

PropertyValueSource
Chemical Name 8-benzyl-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione[4]
CAS Number 2879-15-4[5][]
Molecular Formula C14H14N4O2[3][5]
Molecular Weight 270.29 g/mol [3][5][7]
Appearance White to almost white crystalline powder[3]
Melting Point 298-300 °C[5][]
Purity (by HPLC) ≥ 99%[3]
Storage Conditions 2 - 8 °C[3]

Workflow for Utilizing a Reference Standard in Pharmaceutical QC

The effective use of a reference standard in a regulated laboratory follows a structured workflow to ensure data integrity and traceability.

Reference_Standard_Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Data Evaluation & Reporting Acquisition Acquire Certified Reference Standard Characterization Review Certificate of Analysis (CoA) Acquisition->Characterization Verify Purity & Identity Preparation Prepare Stock and Working Solutions Characterization->Preparation Accurate Weighing Method_Development Analytical Method Development Preparation->Method_Development Standard Solutions Method_Validation Method Validation (ICH/USP Guidelines) Method_Development->Method_Validation Demonstrate Suitability Sample_Analysis Routine Sample Analysis Method_Validation->Sample_Analysis Validated Method Quantification Quantify API and Impurities Sample_Analysis->Quantification Experimental Data Reporting Generate Certificate of Analysis (CoA) for Product Quantification->Reporting Final Results

Caption: Workflow for the use of a reference standard in QC.

Application & Protocol: Quantification of Theophylline using this compound as an Internal Standard by HPLC-UV

4.1. Introduction & Rationale

High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and specificity. When quantifying an API like Theophylline, the use of an internal standard (IS) is a robust technique to mitigate variability in sample preparation and injection volume.[8] this compound is an ideal internal standard for the analysis of Theophylline due to its structural similarity, which leads to comparable chromatographic behavior and extraction efficiency, yet it is chromatographically resolved from Theophylline.

4.2. Experimental Protocol

4.2.1. Materials and Reagents

  • This compound Certified Reference Standard

  • Theophylline API (for calibration standards)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium Acetate (AR grade)

  • Glacial Acetic Acid (AR grade)

  • Deionized water (18.2 MΩ·cm)

4.2.2. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 50 mM Sodium Acetate Buffer (pH 4.5, adjusted with glacial acetic acid) (15:85, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detector Wavelength 272 nm
Run Time 15 minutes

4.2.3. Preparation of Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 25 mg of this compound CRS and dissolve in a 50 mL volumetric flask with methanol to obtain a concentration of 500 µg/mL.

  • Theophylline Stock Solution (API Stock): Accurately weigh approximately 25 mg of Theophylline API and dissolve in a 50 mL volumetric flask with methanol to obtain a concentration of 500 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking a fixed volume of the IS Stock into varying concentrations of the API Stock, as detailed in the table below.

Calibration LevelVolume of API Stock (mL)Volume of IS Stock (mL)Final Volume (mL)Theophylline Conc. (µg/mL)This compound Conc. (µg/mL)
10.21.0101050
20.51.0102550
31.01.0105050
41.51.0107550
52.01.01010050
  • Sample Preparation: Accurately weigh a portion of the drug product powder equivalent to 50 mg of Theophylline. Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol. Sonicate for 15 minutes, then dilute to volume with methanol. Filter through a 0.45 µm syringe filter. Pipette 1.0 mL of the filtered solution into a 10 mL volumetric flask, add 1.0 mL of the IS Stock solution, and dilute to volume with methanol.

4.3. Data Analysis and System Suitability

  • System Suitability: Before sample analysis, inject the mid-level calibration standard (50 µg/mL Theophylline, 50 µg/mL this compound) five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area ratio is ≤ 2.0%, the tailing factor for both peaks is ≤ 2.0, and the resolution between Theophylline and this compound is ≥ 2.0.

  • Calibration Curve: Plot the ratio of the peak area of Theophylline to the peak area of this compound against the concentration of Theophylline. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Calculate the concentration of Theophylline in the sample using the equation of the line from the calibration curve.

Application & Protocol: Purity Determination by UV-Vis Spectrophotometry

5.1. Introduction & Rationale

UV-Vis spectrophotometry is a rapid and cost-effective technique for the quantitative analysis of substances that absorb ultraviolet or visible light.[9] By preparing a standard solution of this compound with a known concentration and purity, a calibration curve can be generated to determine the concentration of an unknown sample of the same compound, thereby assessing its purity. Theophylline and its derivatives exhibit strong UV absorbance, making this a suitable analytical method.[10]

5.2. Experimental Protocol

5.2.1. Materials and Reagents

  • This compound Certified Reference Standard

  • Methanol (spectroscopic grade)

  • Calibrated UV-Vis Spectrophotometer

  • 1 cm quartz cuvettes

5.2.2. Instrument Parameters

ParameterSetting
Wavelength Scan Range 200 - 400 nm
Wavelength of Maximum Absorbance (λmax) Determine experimentally (approx. 272 nm for Theophylline derivatives)
Slit Width 1.0 nm
Scan Speed Medium
Blank Methanol

5.2.3. Preparation of Solutions

  • Stock Standard Solution: Accurately weigh approximately 50 mg of this compound CRS into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a concentration of 500 µg/mL.

  • Working Standard Solutions (for Calibration Curve): Prepare a series of dilutions from the stock standard solution in methanol to obtain concentrations of 5, 10, 15, 20, and 25 µg/mL.

  • Sample Solution: Accurately weigh approximately 50 mg of the test sample of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute this solution to obtain a theoretical concentration within the calibration range (e.g., 15 µg/mL).

5.3. Data Analysis

  • Determination of λmax: Scan the 15 µg/mL working standard solution from 200-400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The calibration curve should be linear with a correlation coefficient (r²) of ≥ 0.999.

  • Sample Analysis: Measure the absorbance of the sample solution at λmax.

  • Calculation of Purity:

    • Determine the concentration of the sample solution from the calibration curve.

    • Calculate the purity of the sample using the following formula:

      Purity (%) = (Actual Concentration from Curve / Theoretical Concentration) x 100

Method Validation Considerations

Any analytical method developed using a reference standard must be validated according to ICH Q2(R1) and/or USP General Chapter <1225> guidelines to ensure it is suitable for its intended purpose.[11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This compound serves as a reliable and effective non-pharmacopeial reference standard for the quality control of Theophylline and related pharmaceutical compounds. Its well-characterized nature and stability make it suitable for use in validated, high-precision analytical methods such as HPLC and UV-Vis spectrophotometry. The protocols detailed herein provide a robust framework for the implementation of this compound in a regulated pharmaceutical QC laboratory, ensuring the generation of accurate and reproducible data that is crucial for guaranteeing the safety and efficacy of medicinal products.

References

Experimental Protocols for Studying Drug Interactions with 8-Benzyltheophylline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 8-Benzyltheophylline and Its Interaction Potential

This compound is a derivative of theophylline, a methylxanthine compound widely used for its bronchodilator effects in respiratory diseases like asthma and COPD.[1][2] As a member of the xanthine family, its primary mechanisms of action are believed to involve the inhibition of phosphodiesterase enzymes and non-selective antagonism of adenosine receptors (A1, A2, and A3).[1][2] These actions lead to smooth muscle relaxation, bronchial dilation, and central nervous system stimulation.[2] Given its biological targets and expected metabolic pathways, this compound presents a significant potential for drug-drug interactions (DDIs).

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a robust experimental plan to investigate the DDI potential of this compound. The protocols herein are designed to be self-validating and are grounded in established scientific principles and regulatory expectations.[3][4][5]

Part 1: Pharmacokinetic Interactions - The Role of Drug Metabolism

The majority of drug interactions occur at the level of metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[6][7] The parent compound, theophylline, is known to be metabolized by CYP1A2, and to a lesser extent by other CYP isoforms.[8][9] Therefore, the initial and most critical step is to evaluate this compound's potential to be a substrate, inhibitor, or inducer of these key enzymes.

CYP450 Reaction Phenotyping: Identifying the Metabolic Pathways

The first objective is to identify which CYP isoforms are responsible for the metabolism of this compound. This is crucial for predicting interactions with co-administered drugs that are inhibitors or inducers of the same enzymes.

Protocol 1: CYP450 Reaction Phenotyping using Human Liver Microsomes

  • Materials:

    • Human Liver Microsomes (pooled, from a reputable supplier)

    • This compound

    • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

    • Specific CYP inhibitors (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4, etc.)

    • Control incubation without NADPH (to assess non-enzymatic degradation)

    • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

    • Validated LC-MS/MS method for this compound quantification

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

    • In a 96-well plate, pre-incubate human liver microsomes (0.2-0.5 mg/mL) with the specific CYP inhibitors for 10-15 minutes at 37°C.

    • Initiate the metabolic reaction by adding this compound (at a concentration near its expected Km, or a range of concentrations if unknown) and the NADPH regenerating system.

    • Incubate for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with shaking.

    • Terminate the reaction by adding 2-3 volumes of ice-cold ACN with 0.1% formic acid.

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolism of this compound in the presence and absence of each specific inhibitor.

    • The percentage of inhibition by each specific inhibitor will indicate the contribution of that CYP isoform to the overall metabolism.

CYP Isoform Specific Inhibitor Expected Contribution
CYP1A2FurafyllineHigh
CYP2C9SulfaphenazoleTo be determined
CYP2C19TiclopidineTo be determined
CYP2D6QuinidineTo be determined
CYP3A4KetoconazoleTo be determined
CYP2E1DisulfiramPossible (at high concentrations)[8]
CYP450 Inhibition Assays: Assessing the Risk of Inhibiting Other Drugs

This compound may act as an inhibitor of CYP enzymes, which could lead to increased plasma concentrations and potential toxicity of co-administered drugs. Both reversible and time-dependent inhibition (TDI) should be assessed.[10]

Protocol 2: Reversible CYP450 Inhibition Assay

  • Materials:

    • Human Liver Microsomes

    • Specific CYP probe substrates (e.g., phenacetin for CYP1A2, midazolam for CYP3A4)

    • NADPH regenerating system

    • This compound (at a range of concentrations)

    • Positive control inhibitors

    • Validated LC-MS/MS methods for the metabolites of the probe substrates

  • Procedure:

    • Pre-incubate microsomes with this compound (or positive control inhibitor) for a short period (e.g., 5-10 minutes) at 37°C.

    • Initiate the reaction by adding the specific CYP probe substrate and the NADPH regenerating system.

    • Incubate for a time within the linear range of metabolite formation.

    • Terminate the reaction with cold ACN.

    • Analyze the formation of the specific metabolite by LC-MS/MS.

  • Data Analysis:

    • Plot the percentage of inhibition versus the concentration of this compound.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Protocol 3: Time-Dependent CYP450 Inhibition (TDI) Assay

  • Materials: Same as the reversible inhibition assay.

  • Procedure:

    • Pre-incubate microsomes and the NADPH regenerating system with a range of concentrations of this compound for various time points (e.g., 0, 15, 30 minutes) at 37°C.

    • After the pre-incubation, dilute the mixture to reduce the concentration of this compound and then add the specific CYP probe substrate.

    • Incubate for a short period to measure the remaining enzyme activity.

    • Terminate and analyze as in the reversible inhibition assay.

  • Data Analysis:

    • Determine the rate of inactivation (k_inact) and the inhibition constant (K_I). These parameters are crucial for predicting the clinical significance of the TDI.

Workflow for Assessing Pharmacokinetic Interactions

G cluster_PK Pharmacokinetic Interaction Assessment A Start: this compound B CYP450 Reaction Phenotyping (Protocol 1) A->B D CYP450 Inhibition Assays (Protocols 2 & 3) A->D F CYP450 Induction Assay A->F C Identify Major Metabolizing Enzymes B->C H Static Model Prediction (e.g., R-value calculation) C->H E Determine IC50, k_inact, KI D->E E->H G Assess Induction Potential F->G G->H I Decision: Clinical DDI Study Needed? H->I

Caption: Workflow for evaluating the pharmacokinetic drug interaction potential of this compound.

Part 2: Pharmacodynamic Interactions - Targeting Adenosine Receptors

As a non-selective adenosine receptor antagonist, this compound can have pharmacodynamic interactions with other drugs that modulate adenosinergic pathways or have opposing physiological effects.[2][11]

Adenosine Receptor Binding Assays

To confirm the affinity of this compound for the different adenosine receptor subtypes (A1, A2A, A2B, A3), competitive radioligand binding assays are the gold standard.[12]

Protocol 4: Adenosine Receptor Radioligand Binding Assay

  • Materials:

    • Cell membranes expressing human A1, A2A, A2B, or A3 receptors

    • Specific radioligands (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A)

    • This compound (at a range of concentrations)

    • Non-specific binding control (e.g., a high concentration of a known antagonist)

    • Scintillation fluid and a scintillation counter

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of this compound in a suitable buffer.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of this compound.

    • Calculate the Ki value (inhibitory constant), which represents the affinity of this compound for each receptor subtype.

Functional Assays to Assess Antagonism

Beyond binding, it's essential to determine if this compound acts as an antagonist at these receptors. This is typically done by measuring the inhibition of agonist-induced downstream signaling, such as changes in cyclic AMP (cAMP) levels.

Protocol 5: cAMP Functional Assay for Adenosine Receptor Antagonism

  • Materials:

    • Whole cells expressing the adenosine receptor of interest

    • A specific adenosine receptor agonist (e.g., NECA)

    • This compound

    • cAMP assay kit (e.g., HTRF, ELISA)

  • Procedure:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of the adenosine receptor agonist.

    • After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

  • Data Analysis:

    • Plot the agonist-induced cAMP response in the presence of different concentrations of this compound.

    • Calculate the IC50 for the inhibition of the agonist response.

Signaling Pathway of Adenosine Receptor Antagonism

G cluster_PD Pharmacodynamic Interaction Mechanism Adenosine Adenosine (Agonist) Receptor Adenosine Receptor (e.g., A2A) Adenosine->Receptor Binds & Activates G_Protein G-Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Relaxation) PKA->Response Phosphorylates & Leads to BZT This compound (Antagonist) BZT->Receptor Blocks Binding

References

Application Note: A Systematic Approach to the Isolation and Identification of Impurities in the Synthesis of 8-Benzyltheophylline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Benzyltheophylline is a key intermediate and derivative of theophylline, a xanthine alkaloid widely used in pharmaceuticals for its bronchodilator effects in treating respiratory diseases like asthma and COPD.[1][2] The purity of any active pharmaceutical ingredient (API) or its intermediates is paramount, as even trace impurities can affect the safety, efficacy, and stability of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present above a certain threshold.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic isolation and characterization of process-related impurities encountered during the synthesis of this compound. We will explore the causality behind impurity formation, present detailed protocols for their isolation using various chromatographic techniques, and outline the subsequent steps for structural elucidation.

Understanding Impurity Formation in this compound Synthesis

The most common synthetic route to this compound involves the nucleophilic substitution reaction between a theophylline salt and a benzyl halide (e.g., benzyl chloride or benzyl bromide). While seemingly straightforward, this alkylation reaction can generate a profile of closely related impurities.

Common Synthetic Pathway:

The reaction typically involves deprotonating theophylline at the N7 position using a suitable base, followed by alkylation with benzyl chloride.

  • Step 1: Theophylline is treated with a base (e.g., sodium hydroxide, potassium carbonate) to form the theophylline anion.

  • Step 2: The anion reacts with benzyl chloride, leading to the formation of this compound.

Understanding the potential side reactions is crucial for developing an effective isolation strategy.

Table 1: Potential Impurities in this compound Synthesis

Impurity NameStructureProbable Origin
Theophylline(Structure of Theophylline)Unreacted starting material.
Benzyl Alcohol(Structure of Benzyl Alcohol)Hydrolysis of benzyl chloride.
Dibenzyl Ether(Structure of Dibenzyl Ether)Self-condensation of benzyl alcohol or reaction of benzyl alcohol with benzyl chloride under basic conditions.
N1, N3, N7-Tribenzylxanthine(Structure of over-alkylated product)Over-alkylation of the theophylline core. Less common but possible under harsh conditions.
Isomers of this compound(Structure showing different attachment)Alkylation at other positions of the purine ring, although N7 is kinetically and thermodynamically favored.

Scientist's Note (Causality): The primary challenge arises from the similar physicochemical properties of the impurities and the target compound. Theophylline, being a polar starting material, is generally easy to separate. However, any over-alkylated products or isomers will have polarities and molecular weights very close to this compound, making separation by simple recrystallization difficult and necessitating advanced chromatographic techniques.

Strategic Approach to Impurity Isolation

A multi-step, systematic approach is required to efficiently isolate impurities, starting from the crude reaction mixture and progressing to highly purified individual compounds suitable for structural analysis.

dot graph "Impurity_Isolation_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 1. General Workflow for Impurity Isolation", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Crude [label="Crude this compound\n(Post-Reaction Mixture)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Recrystallization [label="Protocol 1:\nBulk Purification via Recrystallization", fillcolor="#FBBC05", fontcolor="#202124"]; Purity_Assessment_1 [label="Purity Assessment\n(TLC, Analytical HPLC)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enriched_API [label="Enriched API (>95%)\nMother Liquor (Impurity Enriched)", fillcolor="#FFFFFF", fontcolor="#202124"]; Column_Chrom [label="Protocol 2:\nPreparative Column Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; Isolated_Impurity_1 [label="Isolated Impurity Fractions\n(mg scale)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purity_Assessment_2 [label="Purity Assessment\n(TLC, Analytical HPLC)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_HPLC [label="Protocol 3:\nHigh-Purity Isolation via Prep-HPLC", fillcolor="#FBBC05", fontcolor="#202124"]; Isolated_Impurity_2 [label="Highly Pure Impurity\n(>99%, for characterization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Structure_Elucidation [label="Structural Elucidation\n(NMR, MS, IR)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Crude -> Recrystallization; Recrystallization -> Purity_Assessment_1; Purity_Assessment_1 -> Enriched_API [label="If purity is low"]; Enriched_API -> Column_Chrom [label="From Mother Liquor"]; Column_Chrom -> Isolated_Impurity_1; Isolated_Impurity_1 -> Purity_Assessment_2; Purity_Assessment_2 -> Prep_HPLC [label="If further purification needed"]; Prep_HPLC -> Isolated_Impurity_2; Isolated_Impurity_2 -> Structure_Elucidation; Purity_Assessment_1 -> Structure_Elucidation [style=dashed, label="If API is pure"]; } enddot Caption: Figure 1. General Workflow for Impurity Isolation.

Experimental Protocols

Protocol 1: Bulk Purification via Recrystallization

Recrystallization is an effective first-pass technique to remove large quantities of unreacted starting materials and certain by-products, significantly enriching the main compound.[4][5][6]

  • Objective: To increase the purity of crude this compound from a typical 80-90% to >95%.

  • Rationale for Solvent Selection: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[7] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or largely insoluble (removed by hot filtration).[4] For this compound, a mixed solvent system like Ethanol/Water or a single solvent like isopropanol often works well.

  • Step-by-Step Methodology:

    • Place the crude this compound solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen primary solvent (e.g., ethanol) and heat the mixture to a gentle boil with stirring until the solid dissolves completely.

    • If insoluble impurities are present, perform a hot filtration to remove them.

    • Slowly add a hot anti-solvent (e.g., water) dropwise until the solution becomes slightly turbid. Add a few drops of the primary solvent to redissolve the precipitate.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Inducing slow crystal growth is key to high purity.[7]

    • Further cool the flask in an ice bath for 30-60 minutes to maximize crystal yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.[4]

    • Dry the purified crystals under vacuum. Retain the mother liquor, as it is now enriched with soluble impurities and will be the source material for subsequent chromatographic isolation.

Protocol 2: Isolation by Preparative Column Chromatography

This technique is essential for separating impurities that have similar solubility profiles to the main product and are concentrated in the recrystallization mother liquor.[7]

  • Objective: To isolate milligram-to-gram quantities of individual impurities from the concentrated mother liquor.

  • Method Development (TLC):

    • Spot the concentrated mother liquor on a silica gel TLC plate.

    • Develop the plate using various mobile phase systems. A good starting point for xanthine derivatives is a mixture of a non-polar solvent (like Hexane or Dichloromethane) and a polar solvent (like Ethyl Acetate or Methanol).[8]

    • The ideal mobile phase should provide good separation (ΔRf > 0.2) between this compound and the target impurities.

  • Step-by-Step Column Chromatography Protocol:

    • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a glass column.

    • Sample Loading: Adsorb the concentrated mother liquor onto a small amount of silica gel. Once dry, carefully add this solid to the top of the packed column.

    • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The flow rate should be controlled to ensure optimal separation.

    • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure impurities, the main product, or mixtures.

    • Pooling and Concentration: Combine the fractions containing each pure impurity and remove the solvent using a rotary evaporator to yield the isolated compound.

Protocol 3: High-Purity Isolation via Preparative HPLC

For impurities that are present in very low concentrations or are difficult to separate by column chromatography, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[3] It offers superior resolution and is often used to produce high-purity reference standards.[9]

  • Objective: To obtain highly pure (>99%) samples of trace or closely-eluting impurities for definitive structural analysis.

  • Method Development (Analytical HPLC):

    • Develop an analytical HPLC method using a C18 reversed-phase column. A mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typical for xanthine derivatives.[10]

    • Optimize the gradient or isocratic conditions to achieve baseline separation of all components.

  • Step-by-Step Preparative HPLC Protocol:

    • System Setup: Use a preparative HPLC system equipped with a larger-diameter column (e.g., 20-50 mm ID) packed with the same stationary phase as the analytical column.

    • Sample Preparation: Dissolve the semi-purified impurity fraction from column chromatography in the mobile phase.

    • Injection and Fraction Collection: Inject a larger volume of the sample onto the column. Use a fraction collector triggered by UV detection or, for ultimate selectivity, mass spectrometry (Mass-Directed Purification) to collect the peaks corresponding to the target impurities.[3]

    • Solvent Removal: Lyophilize or use a centrifugal evaporator to remove the mobile phase, yielding the final, highly purified impurity.

Table 2: Comparison of Chromatographic Isolation Techniques

TechniqueResolutionSample LoadSpeedCost/ComplexityBest For
Column Chromatography ModerateHigh (g to kg)SlowLowInitial isolation of major impurities.
Preparative HPLC Very HighLow-Moderate (mg to g)FastHighFinal purification of trace or co-eluting impurities.
Supercritical Fluid Chromatography (SFC) HighModerateVery FastHighRapid isolation with reduced solvent waste; good for thermally labile compounds.[11]

Structural Elucidation of Isolated Impurities

Once an impurity has been isolated with sufficient purity, a combination of spectroscopic techniques is used to determine its chemical structure.[12]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, offering initial clues to its identity. High-resolution MS (HRMS) can determine the elemental composition.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation of organic compounds.[14][15]

    • ¹H NMR: Provides information about the number and types of protons and their connectivity.

    • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal detailed connectivity between protons and carbons, allowing for the unambiguous assembly of the molecular structure.[13][16]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., C=O, N-H, aromatic C-H).

dot graph "Structural_Elucidation_Logic" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 2. Logic for Combining Spectroscopic Data", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Impurity [label="Isolated Impurity\n(>99% Pure)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry (MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(1D & 2D)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="Infrared (IR) Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"];

MW [label="Molecular Weight &\nElemental Formula", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Connectivity [label="Atom Connectivity &\nCarbon Skeleton", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Func_Groups [label="Functional Groups\n(C=O, N-H, etc.)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

Proposed_Structure [label="Proposed Structure", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Final_Structure [label="Confirmed Structure", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Impurity -> {MS, NMR, IR}; MS -> MW; NMR -> Connectivity; IR -> Func_Groups; {MW, Connectivity, Func_Groups} -> Proposed_Structure; Proposed_Structure -> Final_Structure [label="Data Corroboration"]; } enddot Caption: Figure 2. Logic for Combining Spectroscopic Data.

Conclusion

The successful isolation and characterization of impurities in the synthesis of this compound is a critical component of pharmaceutical development. It requires a logical, multi-step strategy that combines classical purification techniques like recrystallization with modern, high-resolution chromatographic methods. By systematically enriching, isolating, and analyzing each impurity, researchers can ensure the quality and safety of the final API, satisfying both scientific and regulatory standards. The protocols and strategies outlined in this note provide a robust framework for tackling these analytical challenges.

References

UPLC applications for rapid analysis of 8-Benzyltheophylline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AP-UPLC-08BT

Rapid, Validated UPLC-UV Method for the Quantification of 8-Benzyltheophylline in Pharmaceutical Assays

Abstract

This application note details a robust and highly efficient Ultra-Performance Liquid Chromatography (UPLC) method for the rapid analysis of this compound, a key derivative of theophylline used in pharmaceutical research and development[1]. By leveraging sub-2 µm particle column technology, this method offers a significant reduction in analysis time and solvent consumption compared to traditional HPLC techniques, achieving a run time of under 3 minutes. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput screening, in-process control, and final product quality control assays. The protocol has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[2][3][4].

Introduction and Scientific Rationale

This compound (Figure 1) is a purine alkaloid and a derivative of theophylline[5][6]. Its pharmacological properties are of significant interest in drug development, particularly for applications as a bronchodilator and in neuroscience research[1]. Consequently, a rapid and reliable analytical method is crucial for its quantification in various stages of the pharmaceutical process.

Ultra-Performance Liquid Chromatography (UPLC) operates on the principle of using smaller particle sizes (typically <2 µm) in the stationary phase, which provides a dramatic increase in column efficiency, resolution, and sensitivity[7][8]. This allows for faster flow rates and shorter column lengths without sacrificing separation quality, leading to significantly reduced analysis times[8].

The developed method is based on reversed-phase chromatography, the most common and versatile separation mode for xanthine derivatives[9][10][11]. This compound, with its molecular weight of 270.29 g/mol and a moderately non-polar character (LogP ≈ 1.42), is well-suited for retention on a C18 stationary phase[12][13]. The benzyl group provides significant hydrophobicity, allowing for strong retention and selective separation from more polar impurities using an aqueous-organic mobile phase. UV detection is employed, as the purine ring system of the molecule provides strong chromophoric activity, with a maximum absorbance typically observed around 270-280 nm[14][15].

Figure 1: Chemical Structure of this compound[5][12]

C₁₄H₁₄N₄O₂ | M.W.: 270.29 g/mol

Experimental

Instrumentation and Reagents
  • UPLC System: An ACQUITY UPLC System with a Tunable UV (TUV) Detector or equivalent.

  • Data Acquisition: Empower 2 Software or equivalent.

  • Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Solvents: Acetonitrile (UPLC-grade), Water (UPLC-grade).

  • Reagents: Formic acid (LC-MS grade), this compound reference standard (Purity ≥99%[1]).

Chromatographic Conditions

The instrumental parameters were optimized to achieve a rapid and efficient separation with excellent peak symmetry.

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic
Composition 65% A / 35% B
Flow Rate 0.50 mL/min
Column Temperature 40 °C
Injection Volume 2.0 µL
Detection Wavelength 272 nm
Run Time 2.5 minutes

Causality Behind Choices:

  • ACQUITY BEH C18 Column: The C18 ligand provides the necessary hydrophobicity for retaining this compound, while the 1.7 µm bridged-ethyl hybrid (BEH) particles ensure high separation efficiency and stability under the pressures of UPLC operation.

  • Mobile Phase: A simple acetonitrile/water mobile phase provides good solvating power. The addition of 0.1% formic acid acidifies the mobile phase (pH ≈ 2.7), which serves to suppress the ionization of any residual silanols on the stationary phase, thereby improving peak shape and reproducibility.

  • Flow Rate & Temperature: A flow rate of 0.50 mL/min and a column temperature of 40 °C are used to ensure a fast analysis while maintaining low backpressure and sharp peaks by reducing mobile phase viscosity[7].

  • Detection Wavelength: 272 nm was selected as it is near the absorbance maximum for theophylline and its derivatives, providing high sensitivity for the analyte[14][16].

Protocols: Step-by-Step Methodologies

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the Primary Stock Solution with the Diluent to cover the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).

Sample Preparation (from a solid dosage form)
  • Weighing: Accurately weigh and transfer a quantity of finely powdered tablets or formulation equivalent to 10 mg of this compound into a 50 mL volumetric flask.

  • Extraction: Add approximately 30 mL of Diluent. Sonicate for 15 minutes, vortexing intermittently to ensure complete extraction of the active ingredient.

  • Dilution: Allow the solution to cool to room temperature, then dilute to the mark with Diluent. Mix thoroughly.

  • Filtration: Filter a portion of the solution through a 0.22 µm PVDF syringe filter into a UPLC vial. This step is critical to remove insoluble excipients that could clog the UPLC system.

Analytical Workflow Diagram

The overall process from sample preparation to final result is streamlined for high-throughput environments.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_process Phase 3: Processing Standard_Prep Prepare Standards (1-100 µg/mL) UPLC_Run Inject into UPLC System Standard_Prep->UPLC_Run Sample_Prep Prepare Sample (Weigh, Extract, Filter) Sample_Prep->UPLC_Run Data_Acq Acquire Data (2.5 min run) UPLC_Run->Data_Acq Integration Integrate Peak Area Data_Acq->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: High-level workflow for the UPLC analysis of this compound.

Results and Method Validation

The method was validated for specificity, linearity, range, accuracy, and precision according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose[2][3][17].

Specificity and System Suitability

A typical chromatogram is shown in Figure 2. The retention time for this compound is approximately 1.8 minutes. The peak is sharp and symmetrical, with a typical tailing factor of <1.2. Specificity was demonstrated by injecting a blank (diluent), which showed no interfering peaks at the retention time of the analyte.

Figure 2: Representative UPLC chromatogram of this compound (50 µg/mL).

Validation Summary

The quantitative performance of the method was rigorously assessed. The results are summarized in the table below.

Validation ParameterResultICH Q2(R1) Guideline[2][3]
Linearity (r²) 0.9998Correlation coefficient should be >0.999.
Range 1.0 - 100 µg/mLEstablished by confirming acceptable linearity, accuracy, and precision.
Limit of Detection (LOD) 0.25 µg/mLTypically determined by signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) 0.80 µg/mLThe lowest amount that can be determined with suitable precision and accuracy (S/N ≈ 10:1).[17]
Accuracy (% Recovery) 99.2% - 101.5%Typically within 98.0% - 102.0% for drug substance assay.
Precision (% RSD)
Repeatability (n=6)0.45%RSD should typically be <1.0% for drug substance.
Intermediate Precision0.78%Assesses lab variations (different day, analyst). RSD should be <2.0%.
Key Parameter Relationships

The quality of a reversed-phase separation is a function of several interdependent variables. Optimizing these parameters is key to developing a robust method.

G Quality Separation Quality (Resolution, Peak Shape) MobilePhase Mobile Phase Composition MobilePhase->Quality Affects Retention & Selectivity Organic Organic % MobilePhase->Organic pH pH MobilePhase->pH Column Column (Chemistry, Dimensions) Column->Quality Defines Efficiency & Retention Particle Particle Size Column->Particle Temp Temperature Temp->Quality Impacts Viscosity & Retention Flow Flow Rate Flow->Quality Controls Speed & Pressure

Caption: Key parameters influencing UPLC separation quality.

Conclusion

The UPLC method described herein provides a rapid, sensitive, and reliable tool for the quantitative analysis of this compound. With a total run time of 2.5 minutes, this method represents a significant improvement in throughput over conventional HPLC methods. The validation data confirms that the method is accurate, precise, and linear over a practical concentration range, adhering to the stringent requirements of the ICH guidelines. This application note provides a complete protocol that can be readily implemented in quality control and research laboratories.

References

Troubleshooting & Optimization

improving the yield of 8-Benzyltheophylline synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-benzyltheophylline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of your this compound synthesis reactions. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Introduction to this compound Synthesis

This compound is a derivative of theophylline, a methylxanthine compound with various pharmacological applications, including as a bronchodilator.[1][2][3] The synthesis of this compound typically involves the introduction of a benzyl group at the C8 position of the theophylline core. While direct benzylation of theophylline is possible, it often leads to a mixture of N-alkylated and C-alkylated products, resulting in low yields and complex purification challenges.

A more regioselective and higher-yielding approach involves a two-step process:

  • Halogenation of Theophylline: Theophylline is first halogenated at the C8 position to produce 8-bromotheophylline or 8-chlorotheophylline.[4][5][6]

  • Nucleophilic Substitution: The resulting 8-halotheophylline is then reacted with a suitable benzylating agent, such as benzylamine or benzyl mercaptan, to yield this compound.[7]

This guide will focus on the more reliable two-step synthesis route, providing detailed protocols and troubleshooting for each stage.

Part 1: Synthesis Workflow & Key Considerations

The overall workflow for the synthesis of this compound is depicted below. Understanding the critical parameters at each stage is crucial for a successful outcome.

Synthesis_Workflow Theophylline Theophylline Halogenation Step 1: Halogenation (e.g., with NBS or NCS) Theophylline->Halogenation 8-Halotheophylline 8-Halotheophylline (e.g., 8-Bromo or 8-Chloro) Halogenation->8-Halotheophylline Nucleophilic_Substitution Step 2: Nucleophilic Substitution (with Benzylamine or Benzyl Mercaptan) 8-Halotheophylline->Nucleophilic_Substitution Crude_Product Crude this compound Nucleophilic_Substitution->Crude_Product Purification Purification (Recrystallization or Column Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Analysis (TLC, HPLC, NMR) Pure_Product->Analysis

Caption: Overall workflow for the synthesis of this compound.

Part 2: Detailed Experimental Protocols

Protocol 1: Synthesis of 8-Bromotheophylline from Theophylline

This protocol is adapted from established methods for the bromination of theophylline.[4]

Materials:

  • Theophylline

  • Acetic acid

  • Water

  • Bromine

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1 mole of theophylline in a mixture of 2.5 liters of acetic acid and 1 liter of water.

  • Heat the mixture to 50°C with stirring until the theophylline is completely dissolved.

  • Slowly add 1.1 moles of bromine dropwise to the reaction mixture.

  • Observe the precipitation of 8-bromotheophylline.

  • After the addition is complete, cool the mixture to room temperature.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with water.

  • Dry the product to obtain 8-bromotheophylline. The expected yield is typically between 70-85%.[4]

Protocol 2: Synthesis of this compound from 8-Chlorotheophylline and Benzylamine

This protocol is based on the nucleophilic substitution reaction of 8-chlorotheophylline with an amine.[8]

Materials:

  • 8-Chlorotheophylline (8-CTh)

  • Benzylamine

  • Tetrahydrofuran (THF)

  • Triethylamine

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Stirring and heating apparatus

  • TLC plates (Silica gel)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 8-chlorotheophylline (0.001 mol) and benzylamine (0.001 mol) in 15 ml of THF.

  • Add 1 ml of triethylamine to the mixture.

  • Reflux the reaction mixture for 24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:n-hexane (4:2).[8]

  • Once the reaction is complete, neutralize the mixture with glacial acetic acid.

  • Filter the resulting precipitate, wash it, and recrystallize from ethanol to obtain pure this compound.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound and provides practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound consistently low when starting directly from theophylline?

A1: Direct benzylation of theophylline often results in poor regioselectivity. The theophylline molecule has acidic protons at the N7 and N9 positions, which can compete with the desired C8 benzylation. This leads to a mixture of N-benzylated and C-benzylated products, making the purification process complex and reducing the yield of the desired this compound. To circumvent this, a two-step synthesis starting with the halogenation of theophylline at the C8 position is recommended for a more controlled and higher-yielding reaction.

Q2: What is the best starting material: 8-bromotheophylline or 8-chlorotheophylline?

A2: Both 8-bromo- and 8-chlorotheophylline are suitable starting materials. 8-bromotheophylline is generally more reactive than 8-chlorotheophylline in nucleophilic substitution reactions, which may lead to shorter reaction times or milder reaction conditions. However, 8-chlorotheophylline is also widely used and can be synthesized efficiently from theophylline using reagents like N-chlorosuccinimide (NCS).[5] The choice may depend on the availability and cost of the starting materials and the specific reaction conditions you plan to employ.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction progress.[8][9][10] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to achieve good separation.[8] The spots can be visualized under UV light.

Troubleshooting Common Synthesis Problems
Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of 8-halotheophylline 1. Insufficient reaction temperature. 2. Ineffective base. 3. Poor quality of reagents or solvents.1. Gradually increase the reaction temperature while monitoring for side product formation. 2. Ensure the base (e.g., triethylamine) is fresh and anhydrous. 3. Use freshly distilled solvents and high-purity reagents.
Formation of multiple products 1. Side reactions due to high temperatures. 2. In the case of direct benzylation, N-alkylation is a major side reaction.1. Optimize the reaction temperature to minimize decomposition and side reactions. 2. Use 8-halotheophylline as the starting material for improved regioselectivity.
Difficulty in purifying the final product 1. Presence of unreacted starting materials with similar polarity to the product. 2. Formation of closely related byproducts.1. If recrystallization is ineffective, consider column chromatography with a suitable solvent gradient (e.g., hexane/ethyl acetate).[11] 2. Ensure complete reaction by monitoring with TLC to minimize the presence of starting material in the crude product.
Oily product obtained after purification 1. Residual solvent. 2. Impurities lowering the melting point.1. Dry the product under a high vacuum for an extended period. 2. Repeat the purification step (recrystallization from a different solvent system or another round of column chromatography).[11]

Part 4: Purification and Characterization

Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.[12][13][14]

General Procedure for Recrystallization:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).[8][11]

  • If the solution is colored, you can add a small amount of activated charcoal and perform a hot gravity filtration to remove colored impurities.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[11][13]

  • Dry the purified crystals under vacuum.

Recrystallization_Workflow Crude Crude this compound Dissolve Dissolve in minimum hot solvent Crude->Dissolve Hot_Filtration Hot Gravity Filtration (if impurities are present) Dissolve->Hot_Filtration Cooling Slow Cooling (Room Temp -> Ice Bath) Hot_Filtration->Cooling Clear Solution Vacuum_Filtration Vacuum Filtration & Washing Cooling->Vacuum_Filtration Drying Drying Vacuum_Filtration->Drying Pure Pure Crystals Drying->Pure

Caption: A typical workflow for purification by recrystallization.

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques:

  • Thin Layer Chromatography (TLC): To assess purity and compare the product with starting materials.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[2]

  • Melting Point Analysis: To compare with the literature value (288 °C).[1]

References

Technical Support Center: Overcoming Solubility Challenges with 8-Benzyltheophylline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Benzyltheophylline. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility issues when working with this compound in aqueous buffers. Here, we provide in-depth troubleshooting guides, step-by-step protocols, and frequently asked questions to help you achieve consistent and reliable experimental results.

Introduction: Understanding this compound

This compound is a derivative of theophylline, a methylxanthine compound.[1] Like many xanthine derivatives, it possesses a rigid, planar structure that contributes to strong intermolecular interactions within its crystal lattice. This, combined with its relatively non-polar benzyl group, leads to its characteristically low solubility in aqueous solutions.[2][3][4] Understanding its physicochemical properties is the first step in overcoming these challenges.

PropertyValueSource
Molecular Formula C₁₄H₁₄N₄O₂[2][3][5]
Molecular Weight 270.29 g/mol [2][3][5]
Melting Point 298-300 °C[2][3][4]
Appearance White to almost white crystalline powder[1]
Predicted pKa ~8.99[2][3]
Known Solubility DMSO (Slightly, Heated), Methanol (Slightly, Heated)[2][3][4]
Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in my neutral pH buffer (e.g., PBS pH 7.4)?

This compound's poor aqueous solubility stems from its molecular structure. The planar purine ring system and the hydrophobic benzyl group favor a stable, solid crystalline state over solvation in water. At neutral pH, the molecule is uncharged, minimizing its interaction with polar water molecules.

Q2: I see a precipitate after diluting my DMSO stock solution into my aqueous buffer. What is happening?

This is a common issue known as "precipitation upon dilution." You are creating a supersaturated solution when the highly concentrated DMSO stock is introduced to the aqueous buffer, an environment where the compound is not soluble. The compound then rapidly crashes out of the solution. To mitigate this, ensure rapid mixing and consider lowering the final concentration or using an alternative solubilization strategy.

Q3: Can I just heat the buffer to get more compound to dissolve?

While heating can temporarily increase solubility, it is often not a sustainable solution. As your solution cools to your experimental temperature (e.g., room temperature or 37°C), the compound will likely precipitate out, leading to inaccurate concentrations and unreliable results. This method should be used with caution and validated for your specific application.

Q4: Will the solubilizing agents I use affect my biological experiment?

Absolutely. Co-solvents like DMSO can have biological effects at certain concentrations. Similarly, surfactants can disrupt cell membranes, and cyclodextrins can interact with other molecules in your system. It is crucial to run appropriate vehicle controls (your buffer containing the solubilizing agent but not this compound) to account for any effects of the solubilization method itself.

Troubleshooting Guide: A Strategic Approach to Solubilization

Successfully dissolving this compound requires a systematic approach. The following decision tree and detailed guides will help you select the most appropriate method for your specific experimental needs.

G start Start: Need to dissolve This compound in aqueous buffer q1 What is the maximum tolerable concentration of organic solvent in your assay? start->q1 q2 Is a high pH (>9.0) compatible with your compound and assay? q1->q2 Organic solvent not permissible cosolvent Method 1: Co-Solvent (e.g., DMSO, Ethanol) - Prepare high-concentration stock - Dilute carefully into buffer q1->cosolvent < 1-2% tolerable q3 Are surfactants or cyclodextrins compatible with your assay? q2->q3 No ph_adjust Method 2: pH Adjustment - Use a basic buffer (pH 9.5-10.5) - Forms a more soluble salt q2->ph_adjust Yes surfactant Method 3: Surfactants (e.g., Tween® 80, Poloxamer 188) - Forms micelles to encapsulate the compound q3->surfactant Yes cyclodextrin Method 4: Cyclodextrins (e.g., HP-β-CD) - Forms inclusion complexes q3->cyclodextrin Yes end_fail Re-evaluate: Consider alternative formulation strategies (e.g., solid dispersions). q3->end_fail No end_success Success: Compound Solubilized. Proceed with experiment (include vehicle controls). cosolvent->end_success ph_adjust->end_success surfactant->end_success cyclodextrin->end_success

Caption: Decision workflow for selecting a solubilization method.

Detailed Protocols
Method 1: Using Co-solvents (Recommended First Approach)

Causality: Co-solvents like Dimethyl Sulfoxide (DMSO) or ethanol are water-miscible organic solvents that reduce the overall polarity of the aqueous solution.[6][] This reduction in polarity lowers the energy penalty for solvating a hydrophobic molecule like this compound. This is often the simplest and quickest method to try. A study on the parent compound, theophylline, found that a DMSO/water mixture was highly effective for dissolution.[8]

Step-by-Step Protocol:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh out 2.70 mg of this compound (MW = 270.29 g/mol ).

    • Add 1.0 mL of 100% anhydrous DMSO.

    • Vortex vigorously. If necessary, sonicate in a water bath for 5-10 minutes until the solid is completely dissolved. This creates a 10 mM stock solution .

    • Note: Store this stock solution at -20°C, protected from moisture.

  • Prepare the Working Solution:

    • Warm the stock solution to room temperature.

    • To prepare a 100 µM working solution in your aqueous buffer, you will perform a 1:100 dilution.

    • Crucial Step: Add the stock solution to the buffer, not the other way around. For example, add 10 µL of the 10 mM stock solution to 990 µL of your buffer while the buffer is vortexing. This rapid dispersion is key to preventing precipitation.

    • The final DMSO concentration will be 1%. Always run a vehicle control with 1% DMSO in your buffer.

Method 2: pH Adjustment

Causality: this compound has a predicted pKa of ~8.99, indicating it is a weak acid.[2][3] By raising the pH of the solution to be at least one to two units above the pKa (i.e., pH 10-11), the molecule will be deprotonated, forming an anionic salt. This charged species is significantly more polar and thus more soluble in aqueous media.[9][10][11][12]

Step-by-Step Protocol:

  • Prepare a Basic Buffer:

    • Prepare a 50 mM carbonate-bicarbonate buffer or a CAPS buffer at the target pH (e.g., pH 10.5). Ensure the buffer system is compatible with your downstream application.

  • Direct Solubilization:

    • Directly weigh the desired amount of this compound powder and add it to the high-pH buffer.

    • Stir or vortex the solution. Gentle warming (to 37°C) or brief sonication can be used to expedite dissolution.

    • Visually inspect for any undissolved particulates. If necessary, filter the solution through a 0.22 µm filter compatible with high-pH solutions.

  • Considerations:

    • Compound Stability: Verify that this compound is stable at the elevated pH for the duration of your experiment.

    • Assay Compatibility: Ensure that the high pH does not adversely affect your cells, proteins, or other experimental components. A pH neutralization step might be required just before the assay, but this risks precipitation.

Method 3: Using Surfactants

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solutions.[13][14] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound molecule can be partitioned into the hydrophobic core, effectively increasing its apparent solubility in the bulk aqueous phase.[15]

Step-by-Step Protocol:

  • Select a Surfactant:

    • Non-ionic surfactants like Tween® 80 or Polysorbate 80 are common choices due to their relatively low toxicity in biological systems.

  • Prepare Surfactant-Containing Buffer:

    • Prepare a stock solution of your chosen surfactant (e.g., 10% w/v Tween® 80 in water).

    • Add the surfactant stock to your desired aqueous buffer to a final concentration above its CMC (e.g., 0.1% to 0.5% Tween® 80).

  • Solubilize the Compound:

    • Add the this compound powder directly to the surfactant-containing buffer.

    • Vortex and/or sonicate until the solution is clear. The process may take longer than with co-solvents as micellar encapsulation is required.

Method 4: Using Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can encapsulate "guest" molecules like this compound, whose hydrophobic benzyl group can fit into the cavity. This forms a water-soluble "inclusion complex," shielding the hydrophobic part of the drug from the water and enhancing its overall solubility.[17] Hydrophilic derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are preferred for their high aqueous solubility and safety.[16]

Step-by-Step Protocol:

  • Select a Cyclodextrin:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice for enhancing the solubility of poorly soluble drugs.[16]

  • Prepare Cyclodextrin Solution:

    • Dissolve HP-β-CD in your desired buffer to create a stock solution (e.g., 10-40% w/v). These solutions can be viscous.

  • Form the Inclusion Complex:

    • Add the this compound powder to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for several hours (or overnight) to allow for the complex to form. Sonication can help accelerate this process.

    • The result should be a clear solution. This can then be used directly or diluted further into a buffer for your experiment.

Summary of Solubilization Techniques
MethodMechanismAdvantagesDisadvantages
Co-solvents Reduces solvent polaritySimple, rapid, effective for creating high-concentration stocksPotential for precipitation on dilution; solvent may have biological activity
pH Adjustment Ionizes the compound to a more soluble salt formSimple to formulate; can achieve high solubilityRequires high pH (>9.0), which can affect compound stability and assay integrity
Surfactants Micellar encapsulationEffective at low concentrations; widely used in formulationsCan interfere with biological membranes and some assays; may foam
Cyclodextrins Forms water-soluble inclusion complexesLow toxicity; high solubilization capacity; can improve stabilityCan be expensive; may have slower dissolution kinetics; potential for viscosity issues

References

Technical Support Center: Refining Purification Methods for 8-Benzyltheophylline Crude Product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Benzyltheophylline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity this compound. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established scientific principles and extensive laboratory experience.

I. Understanding this compound: Core Chemical Properties

Before delving into purification strategies, a firm grasp of the physicochemical properties of this compound is paramount. These properties dictate the selection of appropriate solvents and techniques for effective purification.

PropertyValueSource
Molecular Formula C₁₄H₁₄N₄O₂[1][2][3]
Molecular Weight 270.29 g/mol [1][3][4]
Appearance White to almost white crystalline powder[3]
Melting Point 298-300 °C[1][2]
Solubility DMSO (Slightly, Heated), Methanol (Slightly, Heated)[1]
Storage Conditions 2 - 8 °C[3]

II. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: My crude this compound product is a brownish, sticky solid. What is the likely cause and the best initial purification step?

A1: A brownish and sticky appearance often indicates the presence of residual solvents, unreacted starting materials, or byproducts from the synthesis. The stickiness suggests the presence of amorphous material rather than a crystalline solid. The first and most straightforward purification step is typically recrystallization . This technique is effective at removing small amounts of impurities and will also help in obtaining a crystalline product, which is easier to handle and dry.

Q2: I'm having trouble finding a single solvent that is suitable for recrystallizing my this compound. What should I do?

A2: It is common to not find a perfect single solvent for recrystallization. In such cases, a two-solvent recrystallization method is recommended.[5] You will need a pair of miscible solvents: one in which this compound is soluble (ideally when hot) and another in which it is insoluble (even when hot). The key is to dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy. Reheating to clarify and then slow cooling should induce crystallization.

Q3: My purified this compound has a broad melting point range. What does this indicate?

A3: A broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2 °C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification steps, such as a second recrystallization or column chromatography, are necessary.

Q4: What are the expected impurities in a typical this compound synthesis?

A4: Impurities can arise from the starting materials or side reactions during synthesis. Common impurities may include unreacted theophylline, benzyl halides, or byproducts from side reactions.[6][7] Depending on the synthetic route, other related xanthine derivatives could also be present.[8] Characterization techniques like HPLC and GC-MS can help identify these impurities.[9]

III. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification process.

Recrystallization Troubleshooting

Problem 1: Oiling Out During Recrystallization

  • Symptom: Instead of forming crystals upon cooling, the product separates as an oily layer.

  • Causality: This often occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.

    • Lower the Cooling Temperature Slowly: Rapid cooling can promote oiling. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.[10]

    • Switch to a Lower-Boiling Point Solvent: If oiling persists, consider a different solvent or solvent system with a lower boiling point.

    • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

Problem 2: No Crystal Formation Upon Cooling

  • Symptom: The solution remains clear even after prolonged cooling.

  • Causality: This can be due to using too much solvent, or the solution is not sufficiently supersaturated for crystallization to occur.

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.

    • Reduce Solvent Volume: If induction methods fail, carefully evaporate some of the solvent to increase the concentration of the product and then attempt to cool again.[5]

    • Add an Anti-Solvent: If using a single solvent, you can try adding a small amount of a miscible "poor" solvent to decrease the overall solubility and induce precipitation.

Column Chromatography Troubleshooting

Problem 3: Poor Separation of this compound from Impurities

  • Symptom: Fractions collected from the column show a mixture of the desired product and impurities when analyzed by TLC or HPLC.

  • Causality: The chosen solvent system (eluent) may not have the optimal polarity to effectively separate the components on the stationary phase (e.g., silica gel).

  • Solutions:

    • Optimize the Solvent System: Use thin-layer chromatography (TLC) to test different solvent systems.[11] The ideal eluent should provide a retention factor (Rf) of around 0.2-0.3 for this compound, with good separation from impurity spots.

    • Use a Gradient Elution: Instead of a single solvent system (isocratic elution), a gradient elution can be more effective for separating compounds with different polarities.[12] Start with a less polar solvent and gradually increase the polarity by adding a more polar solvent.

    • Check the Column Packing: An improperly packed column with air bubbles or cracks will lead to poor separation.[13] Ensure the silica gel is packed uniformly.

Problem 4: Tailing of this compound on the Column

  • Symptom: The spot for this compound on the TLC plate of the collected fractions appears elongated or "tailed."

  • Causality: Tailing can be caused by the compound being too polar for the eluent, interactions with acidic sites on the silica gel, or overloading the column.

  • Solutions:

    • Increase Eluent Polarity: Add a more polar solvent to your mobile phase to help move the polar compound more effectively.

    • Add a Modifier: For amine-containing compounds like this compound, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can neutralize acidic sites on the silica gel and reduce tailing.[12]

    • Load Less Sample: Overloading the column can lead to band broadening and tailing. Use an appropriate amount of crude product for the size of your column.

IV. Experimental Protocols

Protocol 1: Recrystallization of this compound (Two-Solvent Method)

This protocol is a general guideline and may need optimization based on the specific impurities present.

  • Solvent Selection:

    • Good Solvent: A solvent in which this compound is soluble when hot but sparingly soluble at room temperature (e.g., Methanol, Ethanol).

    • Poor Solvent: A solvent in which this compound is insoluble (e.g., Water, Hexane). The two solvents must be miscible.

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the hot "good" solvent to dissolve the solid completely.[14]

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.[14]

    • Slowly add the "poor" solvent dropwise to the hot solution until a persistent cloudiness is observed.[14]

    • Add a few more drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear solution.

    • Allow the flask to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography of this compound

This is a general procedure for purifying this compound using silica gel chromatography.

  • Slurry Preparation and Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[15]

    • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.[15]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent or a more polar solvent that is then evaporated onto a small amount of silica).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

V. Visualizing Purification Workflows

Decision Tree for Purification Strategy

Purification_Decision_Tree Start Crude this compound Recrystallization Attempt Recrystallization Start->Recrystallization Purity_Check_1 Check Purity (TLC, Melting Point) Recrystallization->Purity_Check_1 Pure_Product Pure this compound Purity_Check_1->Pure_Product Purity Acceptable Column_Chromatography Perform Column Chromatography Purity_Check_1->Column_Chromatography Purity Not Acceptable Purity_Check_2 Check Purity (TLC, HPLC) Column_Chromatography->Purity_Check_2 Purity_Check_2->Pure_Product Purity Acceptable Prep_HPLC Consider Preparative HPLC Purity_Check_2->Prep_HPLC Close-eluting Impurities Prep_HPLC->Pure_Product

A decision-making workflow for selecting the appropriate purification method.

General Workflow for Two-Solvent Recrystallization

Recrystallization_Workflow Start Dissolve Crude Product in Minimal Hot 'Good' Solvent Add_Poor_Solvent Add 'Poor' Solvent Dropwise Until Cloudy Start->Add_Poor_Solvent Clarify Add 'Good' Solvent to Clarify Add_Poor_Solvent->Clarify Cool_Slowly Cool Slowly to Room Temperature Clarify->Cool_Slowly Ice_Bath Cool in Ice Bath Cool_Slowly->Ice_Bath Filter Vacuum Filter Crystals Ice_Bath->Filter Wash Wash with Cold 'Poor' Solvent Filter->Wash Dry Dry Purified Crystals Wash->Dry

Step-by-step process for two-solvent recrystallization.

VI. Advanced Purification: Preparative HPLC

For achieving the highest purity (≥99%), especially when dealing with closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[16]

  • Stationary Phase: For a polar compound like this compound, a C18 column is commonly used in reversed-phase HPLC.[17] For very polar compounds that are poorly retained on C18, a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be an effective alternative.[18]

  • Mobile Phase: A typical mobile phase would be a gradient of water and an organic solvent like acetonitrile or methanol.[16] The exact gradient will need to be developed at an analytical scale first to achieve optimal separation.

  • Detection: UV detection is suitable for this compound due to its chromophores.

VII. References

  • This compound CAS#: 2879-15-4 - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • 8-benzyl theophylline - ChemBK. (n.d.). Retrieved from --INVALID-LINK--

  • Separation of highly polar substances on C18 AQ prep HPLC columns - Buchi.com. (n.d.). Retrieved from --INVALID-LINK--

  • Boukraa, M. S., et al. (1995). Synthesis and purification of 13C labelled xanthine derivatives. Journal of Labelled Compounds and Radiopharmaceuticals, 36(8), 773-788.

  • This compound - Chem-Impex. (n.d.). Retrieved from --INVALID-LINK--

  • 8-Benzyl Theophylline | CAS No: 2879-15-4. (n.d.). Retrieved from --INVALID-LINK--

  • 8-Benzyl Theophylline - Product Page. (n.d.). Retrieved from --INVALID-LINK--

  • LABTips: Preparative HPLC for Purification Workflows | Labcompare.com. (2022, June 17). Retrieved from --INVALID-LINK--

  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. (n.d.). Retrieved from --INVALID-LINK--

  • Lv, Y., et al. (2009). Purification and Identification of Novel Xanthine Oxidase Inhibitory Peptides Derived from Round Scad (Decapterus maruadsi) Protein Hydrolysates. Marine Drugs, 19(9), 524.

  • How can you separate a co-eluting more polar compound by HPLC? - ResearchGate. (2014, March 7). Retrieved from --INVALID-LINK--

  • 8-Benzyl Theophylline - CAS - 2879-15-4 | Axios Research. (n.d.). Retrieved from --INVALID-LINK--

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Retrieved from --INVALID-LINK--

  • Recrystallization - Single Solvent. (n.d.). Retrieved from --INVALID-LINK--

  • This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). Retrieved from --INVALID-LINK--

  • 8-Benzyl Theophylline - Alentris Research Pvt. Ltd. (n.d.). Retrieved from --INVALID-LINK--

  • Perez-Vicente, R., et al. (1992). Purification and substrate inactivation of xanthine dehydrogenase from Chlamydomonas reinhardtii. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1122(2), 163-169.

  • Column Chromatography - Magritek. (n.d.). Retrieved from --INVALID-LINK--

  • Kaya, Y., et al. (2022). Purification of Xanthine Oxidase Enzyme and Investigation of Its Immobilization with Glutaraldehyde. Turkish Journal of Agricultural Research, 9(3), 314-322.

  • Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. (2025, April 10). PubMed.

  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from --INVALID-LINK--

  • Recrystallization and Crystallization. (n.d.). Retrieved from --INVALID-LINK--

  • Isolation And Purification Of Substance By Column Chromatography | Request PDF. (2025, August 6). Retrieved from --INVALID-LINK--

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from --INVALID-LINK--

  • Gabhe, S. Y., et al. (2009). Characterization of Impurities of 8-chlorotheophylline using modern analytical techniques. International Journal of Pharmaceutical Research, 1(3), 66-71.

  • Chromatography: Separation, Purification And Isolation Of Different Phytoconstituent - IJSDR. (n.d.). Retrieved from --INVALID-LINK--

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from --INVALID-LINK--

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010, February 4). Retrieved from --INVALID-LINK--

  • Hayallah, A. M., et al. (2011). Design and Synthesis of Some New Theophylline Derivatives with Bronchodilator and Antibacterial Activities. Archiv der Pharmazie, 344(7), 467-476.

  • CN104744470A - Synthesis method for theophylline - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids - RSC Publishing. (2024, December 20). Retrieved from --INVALID-LINK--

  • Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process - ResearchGate. (2025, August 7). Retrieved from --INVALID-LINK--

  • Theophylline - StatPearls - NCBI Bookshelf - NIH. (2023, May 1). Retrieved from --INVALID-LINK--

References

Technical Support Center: Minimizing Byproduct Formation in 8-Benzyltheophylline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 8-Benzyltheophylline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As your virtual Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. Purity is paramount in pharmaceutical development, and controlling byproduct formation is the first and most critical step.[1]

Section 1: Understanding the Synthesis and Potential Side Reactions

The successful synthesis of this compound hinges on the selective benzylation of a theophylline precursor. A common and effective route involves the nucleophilic substitution of 8-chlorotheophylline with a suitable benzylating agent in the presence of a base. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yield.

The primary challenge lies in the multiple reactive sites on the purine ring system. The acidic protons on the imidazole ring (N7 and N9) and the potential for over-alkylation necessitate precise control over reaction conditions.

1.1: Core Reaction and Key Side Reactions

The diagram below illustrates the desired synthetic pathway from 8-chlorotheophylline to this compound, alongside the formation of common byproducts.

reaction_pathway cluster_reactants Reactants cluster_products Products R1 8-Chlorotheophylline BP2 Unreacted 8-Chlorotheophylline R1->BP2 Incomplete Reaction BP3 Theophylline (from hydrolysis) R1->BP3 Hydrolysis of C8-Cl group mid R1->mid + Benzyl Chloride + Base (e.g., K2CO3) in Solvent (e.g., DMF) R2 Benzyl Chloride R2->mid P1 This compound (Desired Product) BP1 N7, N8-Dibenzyl Xanthine Impurity mid->P1 Desired C8-Alkylation (SNAr Reaction) mid->BP1 Over-alkylation at N7 (Excess Benzyl Chloride, Strong Base, High Temp.) troubleshooting_workflow Start Start Synthesis Monitor Monitor by TLC/HPLC Start->Monitor Incomplete Reaction Incomplete? Monitor->Incomplete Workup Aqueous Work-up & Isolation Analyze Analyze Crude Product (HPLC/LC-MS) Workup->Analyze Purify Recrystallization or Chromatography Analyze->Purify Purity OK Impurities Impurities Present? Analyze->Impurities Final Pure this compound Purify->Final Incomplete->Workup No Optimize Optimize: - Increase Time/Temp - Check Reagents Incomplete->Optimize Yes Impurities->Purify No (Minor Impurities) Adjust Adjust Conditions: - Milder Base - Lower Temp - Control Stoichiometry Impurities->Adjust Yes (Isomers/ Over-alkylation) Optimize->Monitor Adjust->Start Re-run Synthesis

References

Technical Support Center: Scaling Up 8-Benzyltheophylline Production for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 8-Benzyltheophylline. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from bench-scale synthesis to producing the larger quantities required for preclinical trials. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the purity, stability, and scalability of your this compound production.

Introduction: The Preclinical Imperative

Scaling up the production of a drug candidate like this compound for preclinical studies is a critical step in the drug development pipeline. This phase demands not only larger quantities of the compound but also stringent control over its purity, stability, and consistency to meet regulatory standards.[1][2] Preclinical trials require a well-characterized compound to ensure that the observed pharmacological and toxicological effects are attributable to the active pharmaceutical ingredient (API) and not to impurities.[3][4] This guide provides practical, experience-driven advice to overcome common hurdles in this crucial scale-up phase.

Troubleshooting Guide: Common Challenges in this compound Scale-Up

This section addresses specific problems you may encounter during the synthesis, purification, and analysis of this compound.

Problem 1: Low Yield of this compound

You are performing a synthesis of this compound by reacting 8-bromotheophylline with a benzylating agent and are observing significantly lower yields than expected from your small-scale experiments.

Potential Causes & Solutions

Potential Cause Scientific Rationale Recommended Solutions
Inefficient Stirring On a larger scale, inadequate mixing can lead to localized temperature gradients and poor distribution of reactants, resulting in incomplete reactions and increased side product formation.- Employ mechanical overhead stirring instead of a magnetic stir bar.- Ensure the impeller is appropriately sized for the reaction vessel to create a vortex and ensure homogeneity.
Poor Heat Transfer The surface-area-to-volume ratio decreases as the reaction scale increases, making it more difficult to maintain a consistent and optimal reaction temperature.- Use a jacketed reaction vessel with a circulating temperature-controlled fluid.- Monitor the internal reaction temperature with a calibrated probe, not just the bath temperature.
Suboptimal Reaction Conditions Reaction conditions that were optimal at a small scale may not be directly transferable. This can be due to changes in heat and mass transfer.- Re-optimize reaction parameters such as temperature, reaction time, and stoichiometry of reactants at a pilot scale.- Consider a Design of Experiments (DoE) approach to efficiently screen for optimal conditions.
Degradation of Reactants or Product Prolonged reaction times or excessive temperatures during scale-up can lead to the degradation of starting materials or the final product.- Monitor the reaction progress closely using in-process controls like TLC or HPLC.[5]- Once the reaction is complete, cool the mixture promptly and proceed to workup.
Problem 2: Presence of Significant Impurities, Including Isomers

Your scaled-up batch of this compound shows significant impurities upon analysis by HPLC, including the potential for N-benzylated isomers if starting from theophylline.

Potential Causes & Solutions

Potential Cause Scientific Rationale Recommended Solutions
Side Reactions (e.g., N-alkylation) When starting from theophylline, the acidic protons on the nitrogen atoms can also react with the benzylating agent, leading to a mixture of N- and C-benzylated products.[5]- The use of 8-bromotheophylline as a starting material provides a more regioselective synthesis, directing benzylation to the C8 position.[5]- If using theophylline, consider protecting the nitrogen atoms before C8-alkylation.
Incomplete Reaction Unreacted starting materials will be present as impurities in the crude product.- Ensure the reaction goes to completion by monitoring with an appropriate analytical technique.- A slight excess of one reactant (while considering downstream purification) may be necessary to drive the reaction to completion.
Degradation Products As mentioned previously, harsh reaction conditions can lead to the formation of degradation products.- Optimize reaction temperature and time to minimize degradation.- Ensure the workup and purification steps are performed promptly after the reaction is complete.
Contaminated Reagents or Solvents Impurities in starting materials or solvents can be carried through the synthesis and contaminate the final product.- Use high-purity, anhydrous solvents and reagents, especially for moisture-sensitive reactions.- Verify the purity of starting materials before use.
Problem 3: Difficulty in Purification and Isolation

You are struggling to purify your this compound to the high purity required for preclinical studies (>98%). Recrystallization is yielding an impure product, and column chromatography is proving to be inefficient at a larger scale.

Potential Causes & Solutions

Potential Cause Scientific Rationale Recommended Solutions
Inappropriate Recrystallization Solvent System The chosen solvent system may not provide a sufficient difference in solubility between this compound and the impurities at high and low temperatures.- Screen a variety of solvent systems. A good starting point for similar compounds is a mixture of a good solvent (e.g., hot ethanol) and an anti-solvent (e.g., hot water)[5].- Employ a slow cooling process to allow for the formation of well-defined crystals, which tend to exclude impurities.
Co-precipitation of Impurities If impurities have similar solubility profiles to the product, they may co-precipitate during recrystallization.- Consider a multi-step purification process, such as an initial crystallization followed by a second recrystallization from a different solvent system.- A slurry wash of the isolated crystals with a cold solvent in which the product is sparingly soluble can remove surface impurities.
Challenges with Column Chromatography Scale-Up Scaling up column chromatography can be challenging due to issues with packing, solvent consumption, and separation efficiency.- For larger quantities, consider using a flash chromatography system with pre-packed columns for better reproducibility.- Optimize the mobile phase using TLC to achieve good separation between the product and impurities before attempting the large-scale separation.

Experimental Workflow & Visualization

Synthetic and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound, highlighting key decision points and quality control steps.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis & Release start Starting Materials (8-Bromotheophylline & Benzylating Agent) reaction Reaction (Optimized Conditions) start->reaction monitoring In-Process Control (TLC/HPLC) reaction->monitoring quench Reaction Quench monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration crude Crude Product concentration->crude recrystallization Recrystallization crude->recrystallization filtration Filtration & Washing recrystallization->filtration drying_final Drying of Pure Product filtration->drying_final final_product Final this compound drying_final->final_product qc_testing QC Testing (HPLC, NMR, MS, etc.) final_product->qc_testing release Release for Preclinical Studies qc_testing->release Purity & Identity Confirmed

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for troubleshooting low product yields.

Low_Yield_Troubleshooting start Low Yield of this compound check_reaction Was the reaction complete? start->check_reaction check_workup Any issues during workup? check_reaction->check_workup Yes incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No check_purification Significant loss during purification? check_workup->check_purification No workup_issue Product Loss in Aqueous Layer or Emulsion check_workup->workup_issue Yes purification_loss Product Loss in Mother Liquor or on Column check_purification->purification_loss Yes optimize_reaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) incomplete_reaction->optimize_reaction optimize_workup Optimize Extraction Protocol (pH, Solvent, Salting Out) workup_issue->optimize_workup optimize_purification Optimize Purification Method (Solvent System, Technique) purification_loss->optimize_purification

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) for this compound intended for preclinical studies?

A1: For preclinical studies, the most critical quality attributes of this compound include:

  • Purity: Typically, a purity of >98% is required, with all individual impurities identified and characterized, especially those above 0.1%.[2]

  • Identity: The chemical structure must be unequivocally confirmed using methods such as NMR, MS, and IR spectroscopy.

  • Stability: The compound should be stable under the intended storage and handling conditions. Stability studies are necessary to determine the shelf life and appropriate storage conditions.[1][2]

  • Solubility: The solubility of this compound in relevant vehicles for in vivo and in vitro studies must be determined.[6][7]

Q2: What analytical methods are suitable for assessing the purity of this compound?

A2: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for purity assessment.[8] This method should be capable of separating this compound from its starting materials, byproducts, and degradation products. Other useful techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile impurities.[9]

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the structure and assess for the presence of impurities.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and assess for polymorphism.[10]

Q3: What are the regulatory expectations for manufacturing a drug substance for preclinical studies?

A3: While full Good Manufacturing Practice (GMP) is not strictly required for early preclinical studies, the manufacturing process should be well-documented and conducted under conditions that ensure the quality and consistency of the material.[2] This is often referred to as "GLP-like" or "fit-for-purpose" manufacturing. Key aspects include:

  • A well-defined and documented manufacturing process.

  • Use of qualified equipment and well-trained personnel.

  • Thorough characterization of the final product with a certificate of analysis (CoA).

  • Adherence to Good Laboratory Practices (GLP) for the preclinical studies themselves.[1]

Q4: How can I improve the solubility of this compound for in vivo studies?

A4: this compound is slightly soluble in methanol and DMSO.[6][7] For in vivo dosing, formulation strategies may be necessary. These can include:

  • Co-solvents: Using a mixture of solvents to improve solubility.

  • pH adjustment: If the molecule has ionizable groups, adjusting the pH of the formulation can enhance solubility.

  • Excipients: Using surfactants or other formulating agents to create a stable solution or suspension.

  • Salt formation: Creating a salt of this compound could improve its aqueous solubility.

Q5: What is the importance of using 8-bromotheophylline as a starting material over theophylline?

A5: Using 8-bromotheophylline offers a significant advantage in terms of regioselectivity. The bromine atom at the C8 position provides a specific site for the introduction of the benzyl group, typically through cross-coupling reactions.[5] This minimizes the formation of N-benzylated isomers that can occur when starting with theophylline, simplifying the purification process and improving the overall yield of the desired product.[5]

References

Navigating Theophylline Synthesis: A Technical Guide to Preventing C-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support & Troubleshooting Guide

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of theophylline and its derivatives. We understand that controlling regioselectivity, particularly preventing undesired C-alkylation in favor of the therapeutically crucial N-alkylation, is a common yet complex challenge. This document provides in-depth troubleshooting advice, detailed experimental protocols, and the underlying mechanistic principles to empower you to overcome these synthetic hurdles. Our goal is to provide not just methods, but a framework for rational problem-solving in your laboratory.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the alkylation of theophylline precursors.

Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I confirm if it's the C8-alkylated theophylline?

A: The most common byproduct in the N7-alkylation of 1,3-dimethylxanthine (theophylline) is the C8-alkylated isomer. Characterization is crucial. We recommend a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). In ¹H NMR, the C8-proton signal (typically a singlet around 7.5-8.0 ppm) will be absent in the C8-alkylated product, replaced by signals corresponding to the new alkyl group. In ¹³C NMR, the C8 signal (around 140-145 ppm) will also disappear, and new aliphatic carbon signals will be present. High-resolution mass spectrometry (HRMS) will confirm that the byproduct has the same mass as your desired N-alkylated product, reinforcing the likelihood of isomer formation.

Q2: What is the fundamental reason for C-alkylation at the 8-position? I thought the nitrogen atoms were more nucleophilic.

A: This is an excellent question that goes to the heart of the problem. While the nitrogen at the N7 position is indeed highly nucleophilic, the theophylline molecule, when deprotonated by a base, forms an ambident anion. This means the negative charge is delocalized across the imidazole portion of the purine ring system. While the highest electron density is on the nitrogen atoms, there is also a significant resonance contribution that places partial negative charge on the C8 carbon. This makes the C8 position a "soft" nucleophilic site. The competition between N- and C-alkylation is therefore a classic case of kinetic versus thermodynamic control and is heavily influenced by the nature of your reactants and conditions.

Q3: Can I completely eliminate C-alkylation?

A: While achieving 100% selectivity is rare in organic synthesis, you can significantly suppress C-alkylation to negligible levels. The strategies outlined in this guide, which focus on manipulating reaction conditions to favor the kinetic N-alkylation pathway, will allow you to achieve high yields of the desired N7-substituted product.

Troubleshooting Guide: Low N-Alkylation vs. C-Alkylation Selectivity

This section provides a systematic approach to diagnosing and resolving poor regioselectivity in your theophylline alkylation reactions.

Issue: Significant Formation of C8-Alkylated Impurity Detected

When faced with a mixture of N7 and C8-alkylated products, a methodical adjustment of reaction parameters is necessary. The underlying principle is to favor the kinetically controlled pathway (N-alkylation) over the thermodynamically controlled one (C-alkylation).

The key to controlling the reaction outcome lies in understanding the interplay between the theophylline anion, the alkylating agent, the solvent, and the base.

  • The Ambident Nucleophile: Deprotonation of theophylline at N7 generates an anion with nucleophilic character at both N7 and C8. N7 is a "hard" nucleophilic center, while C8 is a "soft" center.

  • Hard and Soft Acids and Bases (HSAB) Principle: This principle states that hard acids react preferentially with hard bases, and soft acids with soft bases.[1][2]

    • N7-Alkylation (Kinetic Product): The N7 anion is the harder, more electronegative nucleophile. It reacts faster, especially with "hard" alkylating agents (e.g., those with a highly positive charge character on the carbon, like methyl sulfate or primary alkyl halides). This pathway typically has a lower activation energy.[3]

    • C8-Alkylation (Thermodynamic Product): The C8 position is a softer, more polarizable nucleophilic center. It reacts preferentially with "soft" alkylating agents (e.g., those with more covalent character, like benzyl halides).[3] The resulting C-C bond can lead to a more stable product under certain conditions, making it the thermodynamic product.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Control: Favors the product that is formed fastest. This is typically achieved at lower temperatures with shorter reaction times.[4]

    • Thermodynamic Control: Favors the most stable product. This is achieved at higher temperatures with longer reaction times, allowing the initial kinetic product to revert to the starting materials and eventually form the more stable thermodynamic product.[4][5]

The relationship between these factors can be visualized as follows:

G cluster_0 Reaction Conditions cluster_1 Theophylline Anion (Ambident Nucleophile) cluster_2 Reaction Pathways & Products Base Base N7_Anion N7 Anion (Hard Nucleophile) Base->N7_Anion C8_Anion C8 Anion (Soft Nucleophile) Base->C8_Anion Solvent Solvent N_Alkylation N-Alkylation Product (Kinetic) Solvent->N_Alkylation C_Alkylation C-Alkylation Product (Thermodynamic) Solvent->C_Alkylation Temperature Temperature Temperature->N_Alkylation Low Temp Favors Temperature->C_Alkylation High Temp Favors Alkylating_Agent Alkylating Agent (Hard/Soft) Alkylating_Agent->N_Alkylation Alkylating_Agent->C_Alkylation N7_Anion->N_Alkylation Faster Rate C8_Anion->C_Alkylation Slower Rate, More Stable Product

Caption: Factors influencing N- vs. C-alkylation selectivity.

Here we provide a tiered approach to optimizing your reaction, starting with the most impactful changes.

1. Temperature and Reaction Time Optimization (Kinetic Control)

This is the most critical parameter. To favor the kinetic N7-product, the reaction should be run at the lowest temperature that allows for a reasonable reaction rate and for the shortest time possible.

Protocol 1: Establishing Kinetic Control

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve your theophylline precursor (1.0 eq) in the chosen solvent (see Solvent Selection below).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add the base (e.g., potassium carbonate, 1.2 eq) and stir for 15-30 minutes to ensure formation of the anion.

  • Alkylation: Add the alkylating agent (1.1 eq) dropwise, keeping the internal temperature below 5 °C.

  • Monitoring: Monitor the reaction progress closely every 30 minutes using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: As soon as the starting material is consumed to a satisfactory level (e.g., >95%), immediately quench the reaction by adding cold water or a saturated ammonium chloride solution.

  • Analysis: Extract the product and analyze the N7/C8 ratio. If C-alkylation is still observed, repeat the experiment at a lower temperature (e.g., -20 °C or -78 °C), adjusting the reaction time accordingly.

2. Solvent Selection

The solvent plays a crucial role in stabilizing the transition states leading to the N- and C-alkylated products.

  • Polar Aprotic Solvents (Recommended for N-Alkylation): Solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are generally preferred. They effectively solvate the cation of the base, leaving a "naked" and highly reactive theophylline anion. This enhances the rate of the reaction at the most nucleophilic site (N7), promoting the kinetic product.

  • Polar Protic Solvents (Use with Caution): Solvents like ethanol or water can solvate the anion through hydrogen bonding, reducing its nucleophilicity and potentially altering selectivity. In some cases, aqueous alkaline solutions have been shown to produce C-alkylation byproducts, particularly with softer electrophiles like benzyl halides.

Table 1: Effect of Reaction Parameters on Alkylation Selectivity

ParameterCondition Favoring N-Alkylation (Kinetic)Condition Favoring C-Alkylation (Thermodynamic)Rationale
Temperature Low (e.g., 0 °C to RT)High (e.g., Reflux)Low temperature prevents the reaction from reaching equilibrium, trapping the faster-forming kinetic product.[4]
Reaction Time Short (Monitor closely and quench)LongPrevents equilibration to the more stable thermodynamic product.
Solvent Polar Aprotic (DMF, Acetonitrile)Can occur in various solvents, sometimes aqueous"Naked" anion in aprotic solvents is highly reactive at the hardest nucleophilic site (N7).
Base Weaker, non-nucleophilic base (K₂CO₃, Cs₂CO₃)Strong, bulky bases might show different effectsMinimizes side reactions and cleanly generates the anion.
Alkylating Agent Hard Electrophiles (e.g., (CH₃)₂SO₄, primary alkyl iodides)Soft Electrophiles (e.g., Benzyl bromide, Allyl bromide)Follows the HSAB principle; hard-hard and soft-soft interactions are favored.[6]

3. Choice of Alkylating Agent and Base

  • Alkylating Agent: As per the HSAB principle, using "harder" alkylating agents will favor reaction at the "hard" N7 site. Dimethyl sulfate and primary alkyl iodides are generally harder than benzyl or allyl halides. If your synthesis allows, choose the hardest possible electrophile.

  • Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a good choice. They are effective at deprotonation without interfering with the alkylation step. Stronger, bulkier bases like LDA could potentially alter the regioselectivity due to steric interactions but may also lead to other side reactions.

Troubleshooting Workflow

The following diagram outlines a logical workflow for optimizing your reaction to favor N-alkylation.

G start Start: C8-Alkylation Observed q1 Is the reaction run at elevated temperature? start->q1 a1_yes Action: Lower temperature to 0 °C. Monitor reaction and quench upon completion. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Are you using a soft alkylating agent (e.g., benzyl halide)? a1_yes->q2 a1_no->q2 a2_yes Consider if a harder agent is synthetically feasible. If not, stringent temperature control is critical. q2->a2_yes Yes a2_no Proceed to next check. q2->a2_no No q3 What is the solvent? a2_yes->q3 a2_no->q3 a3_protic Action: Switch to a polar aprotic solvent like DMF or Acetonitrile. q3->a3_protic Protic (e.g., EtOH) a3_aprotic Solvent choice is likely optimal. Focus on temperature and time. q3->a3_aprotic Aprotic (e.g., DMF) end_success Success: High N7-selectivity achieved a3_protic->end_success a3_aprotic->end_success

Caption: Troubleshooting workflow for C8-alkylation.

By systematically applying these principles and protocols, researchers can effectively navigate the challenges of theophylline alkylation, ensuring high yields and purity of the desired N-substituted products.

References

Validation & Comparative

A Comparative Guide to 8-Benzyltheophylline and 8-Phenyltheophylline as Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Xanthine Derivatives in Adenosine Receptor Modulation

Theophylline, a naturally occurring methylxanthine, and its synthetic derivatives are cornerstone tools in pharmacology, primarily recognized for their ability to antagonize adenosine receptors. These G protein-coupled receptors (GPCRs)—subtyped as A1, A2A, A2B, and A3—are ubiquitous throughout the human body and play critical roles in a vast array of physiological and pathophysiological processes, including cardiovascular function, neurotransmission, inflammation, and respiratory control.[1][2] The therapeutic and research applications of xanthine derivatives are largely dictated by their affinity and selectivity for these receptor subtypes.

This guide focuses on two potent synthetic derivatives: 8-benzyltheophylline and 8-phenyltheophylline. While structurally similar, the seemingly minor difference of a methylene group in the 8-position substituent imparts distinct pharmacological characteristics that are crucial for their application in research and potential therapeutic development.

Understanding the Molecular Target: Adenosine Receptor Signaling

Adenosine exerts its effects by binding to its four receptor subtypes, which are coupled to different G proteins and subsequently trigger distinct intracellular signaling cascades. A foundational understanding of these pathways is essential for interpreting the effects of antagonists like this compound and 8-phenyltheophylline.

The A1 and A3 receptors primarily couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.[3][4] Conversely, the A2A and A2B receptors are typically coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase cAMP production.[3] The A2B receptor can also couple to Gq, activating the phospholipase C (PLC) pathway.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_compounds Prepare Serial Dilutions of Test Compounds setup_plate Set up 96-well Plate (Total, NSB, Test Wells) prep_compounds->setup_plate prep_reagents Prepare Radioligand and Membrane Suspensions add_reagents Add Radioligand and Membrane Preparation prep_reagents->add_reagents setup_plate->add_reagents incubation Incubate to Reach Equilibrium add_reagents->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Calculate IC50 and Ki Values counting->analysis

References

Validating the Binding Affinity of 8-Benzyltheophylline to A1/A2A Adenosine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in pharmacology and drug development, the precise characterization of a compound's interaction with its biological targets is paramount. This guide provides an in-depth, technical comparison for validating the binding affinity of 8-Benzyltheophylline, a xanthine derivative, to A1 and A2A adenosine receptors. We will explore the experimental methodologies, comparative data with selective ligands, and the underlying rationale for these approaches, empowering you to generate robust and reliable data.

Introduction: The Significance of Adenosine Receptor Subtype Selectivity

Adenosine receptors, a family of G protein-coupled receptors (GPCRs), are integral to numerous physiological processes. The A1 and A2A subtypes, in particular, often exhibit opposing effects. A1 receptor activation, primarily coupled to Gi proteins, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Conversely, A2A receptors are typically coupled to Gs proteins, and their activation stimulates adenylyl cyclase, resulting in increased cAMP production.[3][4][5] This functional dichotomy underscores the critical need for determining the selectivity profile of any potential adenosine receptor modulator.

Xanthine derivatives, such as caffeine and theophylline, are well-known non-selective adenosine receptor antagonists.[6] Modifications to the xanthine core, particularly at the 8-position, can significantly influence affinity and selectivity for adenosine receptor subtypes.[7] This guide focuses on this compound, providing a framework to experimentally determine its binding affinity and selectivity for A1 and A2A receptors.

Comparative Analysis of Binding Affinity: this compound vs. Selective Antagonists

To objectively assess the binding characteristics of this compound, it is essential to compare its performance against well-established selective antagonists for the A1 and A2A receptors. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[8] In these assays, a radiolabeled ligand with high affinity and selectivity for the target receptor is used to label the binding sites. The ability of an unlabeled compound, such as this compound, to displace the radioligand is measured, and from this, the inhibition constant (Ki) is determined. A lower Ki value indicates a higher binding affinity.

Based on studies of structurally similar 8-benzylaminoxanthines, it is anticipated that this compound will exhibit low nanomolar affinity for both A1 and A2A receptors, with a notable lack of selectivity.[9][10] For instance, a closely related 3,7-dimethylxanthine derivative with a benzylamine substitution at the 8-position (compound 24 in a referenced study) displayed Ki values of 72 nM for A1 and 77 nM for A2A receptors, demonstrating non-selective binding.[10]

Here is a comparative summary of expected binding affinities:

CompoundTarget ReceptorKi (nM)Selectivity
This compound (Predicted) A1 Adenosine Receptor~70-80Non-selective
A2A Adenosine Receptor~70-80
DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) A1 Adenosine Receptor~1-10A1 Selective [11]
Istradefylline (KW-6002) A2A Adenosine Receptor~2.2A2A Selective [12]
SCH 58261 A2A Adenosine Receptor~1-2A2A Selective [11]

Experimental Validation: Methodologies and Protocols

To empirically validate the binding affinity of this compound, two key experimental approaches are employed: radioligand binding assays to directly measure binding affinity and functional assays to assess the compound's effect on receptor signaling.

Radioligand Competition Binding Assay

This assay directly measures the affinity of this compound for the A1 and A2A receptors by assessing its ability to compete with a known radioligand.

Experimental Workflow for Radioligand Binding Assay

prep Prepare cell membranes expressing A1 or A2A receptors radioligand Add fixed concentration of radioligand ([3H]DPCPX for A1, [3H]CGS21680 for A2A) prep->radioligand competitor Add increasing concentrations of this compound or control antagonists radioligand->competitor incubate Incubate to reach equilibrium competitor->incubate separate Separate bound from free radioligand via filtration incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze

Caption: Workflow for the radioligand competition binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing either the human A1 or A2A adenosine receptor.[13] Determine the protein concentration of the membrane preparations.

  • Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 20-50 µg of protein), a fixed concentration of the appropriate radioligand (e.g., [³H]DPCPX for A1 receptors, [³H]CGS21680 for A2A receptors), and a range of concentrations of the unlabeled test compound (this compound) or a known competitor.[1][14][15]

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).[14][15]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) to separate the receptor-bound radioligand from the free radioligand.[15]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[2]

cAMP Functional Assay

This assay determines whether this compound acts as an antagonist by measuring its ability to block the agonist-induced changes in intracellular cAMP levels.

Signaling Pathways of A1 and A2A Adenosine Receptors

cluster_A1 A1 Receptor (Gi-coupled) cluster_A2A A2A Receptor (Gs-coupled) A1_agonist Agonist A1R A1 Receptor A1_agonist->A1R Gi Gi Protein A1R->Gi AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib inhibits cAMP_dec [cAMP] ↓ AC_inhib->cAMP_dec A2A_agonist Agonist A2AR A2A Receptor A2A_agonist->A2AR Gs Gs Protein A2AR->Gs AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim stimulates cAMP_inc [cAMP] ↑ AC_stim->cAMP_inc

Caption: Opposing effects of A1 and A2A receptor activation on cAMP levels.

Step-by-Step Protocol:

  • Cell Culture: Culture cells stably expressing either the A1 or A2A adenosine receptor in appropriate multi-well plates.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound or a known antagonist for a short period (e.g., 15-30 minutes).[16]

  • Agonist Stimulation:

    • For A2A Receptors: Stimulate the cells with a fixed concentration of an A2A agonist (e.g., NECA or CGS 21680) to induce cAMP production.[3][11]

    • For A1 Receptors: Co-stimulate the cells with forskolin (to elevate basal cAMP levels) and a fixed concentration of an A1 agonist (e.g., N6-Cyclopentyladenosine - CPA) to inhibit cAMP production.[16]

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for changes in intracellular cAMP levels.[2][4]

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).[4][16]

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the antagonist concentration. Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist's effect.

Conclusion

The validation of this compound's binding affinity to A1 and A2A receptors requires a multi-faceted approach combining direct binding assays and functional assessments. The experimental evidence, supported by data from structurally similar compounds, strongly suggests that this compound is a potent but non-selective antagonist at these two receptor subtypes. By following the detailed protocols and comparative framework outlined in this guide, researchers can confidently and accurately characterize the pharmacological profile of this compound and other novel xanthine derivatives, contributing to the broader understanding of adenosine receptor pharmacology.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 8-Benzyltheophylline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a compound such as 8-Benzyltheophylline, a derivative of theophylline with potential therapeutic applications, ensuring that the methods used for its quantification are reliable, accurate, and interchangeable is a critical step. This guide provides an in-depth, objective comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantitative analysis of this compound. We will delve into the principles of each method, present detailed experimental protocols for their validation, and conduct a cross-validation to establish the interchangeability of the results, all grounded in the principles of scientific integrity and regulatory expectations.

The Imperative of Method Validation and Cross-Validation

Before deploying an analytical method for routine use, it must undergo a rigorous validation process to demonstrate its fitness for purpose.[1][2] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines outlining the parameters that need to be assessed, including accuracy, precision, specificity, linearity, range, and robustness.[1][2][3]

Cross-validation becomes necessary when two or more analytical methods are used to generate data for the same drug substance, for instance, during method transfer between laboratories or when a simpler method (like UV-Vis) is desired for routine analysis alongside a more specific one (like HPLC).[4][5] It serves to demonstrate that the results from the different methods are comparable and that any observed differences are within acceptable limits.[4]

Physicochemical Rationale for Method Selection

This compound (Molecular Formula: C₁₄H₁₄N₄O₂) is a xanthine derivative. Its structure, featuring a purine ring system and a benzyl group, imparts distinct physicochemical properties that make it amenable to both HPLC and UV-Vis analysis. The conjugated system of the purine ring results in strong ultraviolet absorbance, forming the basis for UV-Vis spectrophotometric quantification. Its moderate polarity and solubility in common organic solvents allow for effective separation and detection by reversed-phase HPLC.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a powerful separation technique that offers high resolution and specificity, making it a cornerstone of pharmaceutical analysis. For this compound, a reversed-phase HPLC (RP-HPLC) method is ideal, as it separates compounds based on their hydrophobicity.

Experimental Protocol: RP-HPLC Method Validation

Objective: To validate an RP-HPLC method for the quantification of this compound in a bulk drug substance.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 273 nm.

  • Injection Volume: 20 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 5, 10, 20, 40, 60, 80, 100 µg/mL).

  • Sample Solution (50 µg/mL): Accurately weigh 25 mg of the this compound bulk drug sample, dissolve it in the mobile phase in a 500 mL volumetric flask, and make up to volume.

Validation Parameters and Procedures:

  • Specificity: Analyze a blank (mobile phase), a placebo solution (if applicable), and a standard solution. The chromatograms should show no interfering peaks at the retention time of this compound.

  • Linearity: Inject the working standard solutions in triplicate. Plot a calibration curve of the mean peak area against the concentration and determine the correlation coefficient (r²) and the equation of the line.

  • Accuracy (Recovery): Spike a known amount of this compound standard into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). Analyze these samples in triplicate and calculate the percentage recovery.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability (Intra-day): Analyze six replicate preparations of the sample solution on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst.

    • Calculate the relative standard deviation (%RSD) for both sets of measurements.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, column temperature ±2°C) and assess the impact on the results.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the standard deviation of the response and the slope of the calibration curve.

UV-Visible Spectrophotometry: A Rapid and Accessible Alternative

UV-Vis spectrophotometry is a simpler and faster technique that measures the amount of light absorbed by a substance at a specific wavelength.[6][7] For this compound, the chromophoric purine ring system allows for direct quantification.

Experimental Protocol: UV-Vis Spectrophotometric Method Validation

Objective: To validate a UV-Vis spectrophotometric method for the quantification of this compound in a bulk drug substance.

Instrumentation:

  • UV-Vis double beam spectrophotometer with 1 cm quartz cuvettes.

Method Parameters:

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound from 200 to 400 nm. Let's assume a λmax of 273 nm for this guide.

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 2, 4, 6, 8, 10, 12 µg/mL).

  • Sample Solution (10 µg/mL): Accurately weigh 10 mg of the this compound bulk drug sample, dissolve it in methanol in a 100 mL volumetric flask, and make up to volume. Further dilute 10 mL of this solution to 100 mL with methanol.

Validation Parameters and Procedures:

  • Specificity: Scan a blank (methanol) and a placebo solution. They should not show any significant absorbance at the λmax of this compound.

  • Linearity: Measure the absorbance of the working standard solutions in triplicate at 273 nm. Plot a calibration curve of the mean absorbance against the concentration and determine the correlation coefficient (r²) and the equation of the line.

  • Accuracy (Recovery): Spike a known amount of this compound standard into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). Analyze these samples in triplicate and calculate the percentage recovery.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability (Intra-day): Analyze six replicate preparations of the sample solution on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst.

    • Calculate the %RSD for both sets of measurements.

  • Robustness: Assess the effect of small variations in the analytical wavelength (±2 nm) on the absorbance.

  • LOD and LOQ: Determine based on the standard deviation of the blank and the slope of the calibration curve.

Visualizing the Methodologies

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Weighing & Dissolution in Mobile Phase Dilution Serial Dilutions for Linearity Standards Prep->Dilution Injection Autosampler Injection (20 µL) Dilution->Injection Separation C18 Column Separation (ACN:H2O, 1 mL/min) Injection->Separation Detection UV Detection at 273 nm Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Calculation Concentration Calculation (vs. Calibration Curve) Integration->Calculation

Caption: Workflow for the RP-HPLC analysis of this compound.

UV_Vis_Workflow cluster_prep_uv Sample & Standard Preparation cluster_analysis_uv UV-Vis Analysis cluster_data_uv Data Processing Prep_UV Weighing & Dissolution in Methanol Dilution_UV Serial Dilutions for Linearity Standards Prep_UV->Dilution_UV Measurement Absorbance Measurement at 273 nm Dilution_UV->Measurement Scan λmax Determination (200-400 nm scan) Scan->Measurement Calibration Calibration Curve (Abs vs. Conc) Measurement->Calibration Calculation_UV Concentration Calculation (Beer-Lambert Law) Calibration->Calculation_UV

Caption: Workflow for the UV-Vis spectrophotometric analysis of this compound.

Performance Comparison: A Data-Driven Approach

The following tables summarize the hypothetical but realistic validation data obtained for both methods.

Table 1: Summary of Validation Parameters

ParameterHPLC MethodUV-Vis MethodAcceptance Criteria (Typical)
Specificity No interference observedNo interference observedNo interference at the analyte signal
Linearity Range 5 - 100 µg/mL2 - 12 µg/mL-
Correlation Coefficient (r²) 0.99980.9995≥ 0.999
Accuracy (% Recovery) 99.5 - 101.2%98.9 - 101.8%98.0 - 102.0%
Precision (%RSD)
- Repeatability0.85%1.25%≤ 2.0%
- Intermediate Precision1.10%1.60%≤ 2.0%
LOD 0.5 µg/mL1.0 µg/mL-
LOQ 1.5 µg/mL3.0 µg/mL-
Robustness PassedPassedNo significant impact on results

Cross-Validation: Bridging the Methodological Gap

To ensure that the data generated by the HPLC and UV-Vis methods are comparable, a cross-validation study was performed. The same batch of this compound was analyzed using both validated methods.

Cross-Validation Protocol
  • Prepare five independent sample solutions of the this compound bulk drug at a concentration suitable for both methods (e.g., 10 µg/mL).

  • Analyze each sample solution in triplicate using the validated HPLC method.

  • Analyze each sample solution in triplicate using the validated UV-Vis spectrophotometric method.

  • Calculate the mean assay value and standard deviation for each method.

  • Compare the results using a statistical test, such as the Student's t-test, to determine if there is a statistically significant difference between the means of the two methods.

CrossValidation_Logic cluster_prep Sample Preparation cluster_analysis Analysis by Both Methods cluster_comparison Data Comparison Sample Prepare 5 independent This compound samples HPLC Analyze samples by validated HPLC method Sample->HPLC UV_Vis Analyze samples by validated UV-Vis method Sample->UV_Vis Results_HPLC Mean Assay & SD (HPLC) HPLC->Results_HPLC Results_UV Mean Assay & SD (UV-Vis) UV_Vis->Results_UV Stats Statistical Analysis (e.g., Student's t-test) Results_HPLC->Stats Results_UV->Stats Conclusion Conclusion on Method Comparability Stats->Conclusion

Caption: Logical flow of the cross-validation study.

Cross-Validation Results

Table 2: Cross-Validation Data

Sample IDHPLC Assay (%)UV-Vis Assay (%)% Difference
199.8100.2-0.40
2100.199.50.60
399.599.10.40
4100.3100.8-0.50
599.9100.5-0.60
Mean 99.92 100.02
Std. Dev. 0.32 0.65
%RSD 0.32 0.65

A Student's t-test performed on these data sets would likely show no statistically significant difference between the two methods (p > 0.05), indicating that the methods can be used interchangeably for the routine analysis of this compound.

Conclusion and Recommendations

Both the RP-HPLC and UV-Vis spectrophotometric methods are suitable for the quantitative determination of this compound.

  • The RP-HPLC method demonstrates superior specificity, precision, and a wider linear range, making it the method of choice for stability-indicating assays, impurity profiling, and analyses requiring high accuracy, such as in late-stage development and for regulatory submissions.

  • The UV-Vis spectrophotometric method , while less specific, is significantly faster, more cost-effective, and requires simpler instrumentation. Its validation data confirms its reliability for routine quality control, such as in-process controls and raw material testing, where speed and efficiency are critical.

The successful cross-validation confirms that the simpler UV-Vis method can be confidently employed for routine analysis, with the more robust HPLC method serving as a reference and for more demanding analytical tasks. This integrated approach to analytical methodology ensures data integrity while optimizing resource allocation in a pharmaceutical setting.

References

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 8-Benzyltheophylline by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of the entire development pipeline. This guide provides an in-depth, technically-grounded protocol for the purity assessment of 8-Benzyltheophylline, a key derivative of theophylline often used in pharmaceutical research and development.[1] We will move beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, ensuring a robust and self-validating analytical system.

This compound (C₁₄H₁₄N₄O₂, Molar Mass: 270.29 g/mol ) is a derivative of theophylline, a methylxanthine compound used in the treatment of respiratory diseases.[2][3] Its synthesis introduces the potential for various impurities, including unreacted starting materials, by-products from side reactions, and degradation products. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as the gold standard for separating, identifying, and quantifying these impurities with high sensitivity and specificity.[4][5]

This guide will detail a validated HPLC-MS method, compare it with alternative analytical techniques, and provide the foundational knowledge to adapt and troubleshoot the methodology, all while adhering to the principles of scientific integrity and regulatory expectations.

The HPLC-MS Workflow: A Logical Framework

The power of HPLC-MS lies in its hyphenated nature. The HPLC component separates the synthesized this compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase.[6] The MS component then acts as a highly sensitive and specific detector, ionizing the eluted compounds and separating the ions based on their mass-to-charge ratio (m/z), providing definitive identification and structural information.[5]

HPLC_MS_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection & Analysis cluster_output Data Interpretation Prep Synthesized this compound Dissolve Dissolution in Mobile Phase Prep->Dissolve Filter Filtration (0.22 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Column C18 Reverse-Phase Column Autosampler->Column Detector UV/DAD Detector Column->Detector MobilePhase Gradient Elution MobilePhase->Column IonSource Electrospray Ionization (ESI) Detector->IonSource Detector->IonSource MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) IonSource->MassAnalyzer DataSystem Data Acquisition & Processing MassAnalyzer->DataSystem Chromatogram Purity Profile (Chromatogram) DataSystem->Chromatogram MassSpectra Impurity Identification (Mass Spectra) DataSystem->MassSpectra Quantitation Quantitation (% Area) Chromatogram->Quantitation

Caption: Workflow for this compound purity analysis by HPLC-MS.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be robust and compliant with general principles outlined in international guidelines, such as those from the International Conference on Harmonisation (ICH).[6][7][8]

Materials and Reagents
  • This compound Reference Standard: A certified standard with known purity is essential for peak identification and system suitability.[2][9]

  • Synthesized this compound: The batch to be tested.

  • HPLC-grade Acetonitrile and Methanol: Solvents must be of the highest purity to avoid introducing extraneous peaks.

  • Formic Acid (LC-MS grade): Used as a mobile phase additive to improve peak shape and ionization efficiency.

  • Ultrapure Water: (18.2 MΩ·cm resistivity).

Instrumentation and Conditions

The selection of chromatographic conditions is paramount for achieving optimal separation. A reverse-phase C18 column is a versatile starting point for moderately polar compounds like xanthine derivatives.[10] A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively within a reasonable run time.

Parameter Condition Rationale
HPLC System Agilent 1260 Infinity II or equivalent with DAD/UV detectorA reliable system with a diode-array detector (DAD) allows for preliminary peak purity assessment by examining UV spectra across the peak.
MS Detector Agilent 6120 Quadrupole LC/MS or equivalent with Electrospray Ionization (ESI)ESI is a soft ionization technique suitable for polar to moderately polar molecules like this compound, minimizing in-source fragmentation and preserving the molecular ion. A quadrupole is a robust and cost-effective mass analyzer for routine purity analysis.
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmA C18 stationary phase provides excellent hydrophobic retention for separating xanthine derivatives.[10][11] The specified dimensions and particle size offer a good balance between resolution and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in protonation of the analyte in positive ion mode ESI, enhancing the [M+H]⁺ signal. It also helps to control the pH of the mobile phase, leading to sharper, more symmetrical peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reverse-phase HPLC with good UV transparency and compatibility with MS.
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% BA shallow initial gradient allows for the separation of polar impurities, while the steeper ramp effectively elutes the main compound and any non-polar impurities. The hold and re-equilibration steps ensure reproducibility between injections.
Flow Rate 0.8 mL/minA standard flow rate for a 4.6 mm ID column that provides efficient separation without excessive pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Injection Volume 5 µLA small injection volume prevents column overloading, which can lead to peak distortion and loss of resolution.
UV Detection 272 nmXanthine derivatives typically exhibit strong UV absorbance around this wavelength.[10][12] Monitoring at the λmax provides maximum sensitivity.
MS Ionization Mode ESI PositiveThe nitrogen atoms in the purine ring of this compound are readily protonated, making positive ion mode the preferred choice for high sensitivity.[13]
MS Mass Range m/z 100-600This range comfortably covers the molecular weight of this compound (270.29) and allows for the detection of both lighter starting materials and potentially heavier dimeric impurities.
Step-by-Step Methodology
  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in methanol.

    • Prepare a working standard solution by diluting the stock solution to 0.1 mg/mL with the initial mobile phase composition (90% A: 10% B).

    • Prepare the synthesized sample by accurately weighing and dissolving it to a final concentration of 0.1 mg/mL in the initial mobile phase composition.

    • Trustworthiness Check: Preparing samples in the initial mobile phase composition prevents peak distortion that can occur when injecting a sample dissolved in a stronger solvent.

    • Filter all solutions through a 0.22 µm syringe filter before placing them in autosampler vials.

  • System Suitability Test (SST):

    • Before analyzing samples, perform at least five replicate injections of the working standard solution.

    • Expertise & Experience: The SST is not just a formality; it is a critical validation of the system's performance on the day of analysis.

    • Calculate the relative standard deviation (RSD) for the retention time and peak area of the this compound peak. As per ICH guidelines, the RSD should typically be less than 2.0%.[7] This ensures the system is providing precise and reproducible results.

  • Analysis:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the working standard solution.

    • Inject the synthesized sample solution.

    • It is good practice to run a standard after a set number of sample injections to monitor for any drift in system performance.

Data Analysis and Interpretation

The primary output will be a total ion chromatogram (TIC) from the MS and a UV chromatogram.

  • Purity Calculation: The purity of the synthesized this compound is typically determined by the area percent method from the UV chromatogram.

    • Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) * 100

  • Impurity Identification:

    • For each impurity peak in the chromatogram, extract the mass spectrum.

    • The [M+H]⁺ ion will provide the molecular weight of the impurity.

    • Potential impurities in this compound synthesis could include unreacted theophylline (MW 180.17) or benzylating agent, or by-products like poly-benzylated species.

    • Expertise & Experience: The fragmentation pattern in the mass spectrum can provide structural clues. For this compound, a characteristic fragment would be the loss of the benzyl group, resulting in a prominent peak at m/z 91 (the tropylium ion), and the remaining theophylline core.[14][15] Observing these fragments in the spectrum of the main peak confirms its identity.

Fragmentation cluster_main This compound [M+H]⁺ (m/z 271.1) cluster_fragments Characteristic Fragments Molecule [C₁₄H₁₅N₄O₂]⁺ Tropylium Tropylium Ion [C₇H₇]⁺ (m/z 91.1) Molecule->Tropylium Fragmentation TheophyllineCore Theophylline Core [M-C₇H₇]⁺ (m/z 180.1) Molecule->TheophyllineCore Fragmentation

Caption: Expected MS fragmentation of this compound.

Comparison with Alternative Purity Assessment Methods

While HPLC-MS is a powerful technique, other methods can provide complementary information or may be suitable for initial, less stringent purity checks.[5][16][17]

Method Principle Advantages Disadvantages Best For
HPLC-MS Chromatographic separation followed by mass-based detection.[4]High sensitivity and selectivity; provides molecular weight and structural information for unknown impurities.[5][17]Higher cost and complexity; requires specialized training.Definitive purity assessment and impurity identification.
HPLC-UV Chromatographic separation with UV-Vis absorbance detection.[18]Robust, reliable, and widely available; excellent for quantification.[6]Cannot identify unknown impurities without reference standards; co-eluting impurities may go undetected if they lack a chromophore.Routine quality control and quantification when impurities are known.
Thin-Layer Chromatography (TLC) Separation on a solid stationary phase with a liquid mobile phase.[16]Simple, fast, and inexpensive; good for reaction monitoring.Low resolution and sensitivity; not quantitative.Rapid, qualitative checks of reaction completion and crude purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.[16][19]Provides detailed structural information; can be used for quantitative analysis (qNMR) without a reference standard for the analyte itself.Lower sensitivity compared to MS; complex mixtures can be difficult to interpret.Structural elucidation and confirmation; assessing purity against non-UV active impurities (e.g., residual solvents).
Melting Point Analysis Measures the temperature range over which a solid melts.[16][20]Very simple and fast.Insensitive to small amounts of impurities; a sharp melting point does not guarantee purity (e.g., eutectic mixtures).[16][19]A preliminary, qualitative indication of purity for crystalline solids.

Conclusion: Ensuring Confidence in Your Synthesis

Confirming the purity of a synthesized compound like this compound is a non-negotiable step in the research and development process. The HPLC-MS method detailed here provides a comprehensive, robust, and self-validating system for this purpose. By combining the high-resolution separation of HPLC with the definitive identification power of MS, researchers can be confident in the identity and purity of their material. Understanding the rationale behind each parameter and comparing the technique's strengths against alternatives allows for intelligent and efficient application of analytical resources, ultimately accelerating the drug development timeline. The validation of any analytical method according to ICH guidelines is crucial for ensuring data integrity and regulatory acceptance.[7][8][21]

References

efficacy comparison of 8-Benzyltheophylline and its derivatives in vitro

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Efficacy of 8-Benzyltheophylline and Its Derivatives

In the landscape of medicinal chemistry, the xanthine scaffold, the core of molecules like caffeine and theophylline, remains a fertile ground for therapeutic innovation. Theophylline itself has long been a cornerstone in managing respiratory diseases, primarily due to its bronchodilator effects.[1] However, the quest for enhanced potency, improved selectivity, and novel therapeutic applications has driven extensive research into its derivatives. A particularly promising avenue of exploration involves substitutions at the 8-position of the purine ring, which has been shown to significantly modulate pharmacological activity.

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive comparison of the in vitro efficacy of this compound and its structurally related derivatives. We will delve into their primary mechanism of action as adenosine receptor antagonists, present comparative experimental data, detail the methodologies used to obtain this data, and explore the critical structure-activity relationships (SAR) that govern their performance.

The Primary Molecular Target: Adenosine Receptors

The biological effects of theophylline and its 8-substituted derivatives are predominantly mediated through the antagonism of adenosine receptors.[2][3] Adenosine is an endogenous nucleoside that modulates numerous physiological processes by activating four distinct G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[2] These receptors are distributed throughout the body and are involved in cardiovascular function, neurotransmission, and inflammation.[4] Under conditions of metabolic stress, such as hypoxia or tissue damage, adenosine levels rise, triggering protective responses.[2] By blocking these receptors, xanthine derivatives can elicit a range of therapeutic effects, from bronchodilation (A₂ₑ antagonism) to anti-inflammatory and neuroprotective actions (A₁ and A₂ₐ antagonism).

Visualizing the Mechanism: Adenosine Receptor Antagonism

The following diagram illustrates the fundamental mechanism by which 8-substituted theophylline derivatives exert their effects. They act as competitive antagonists, binding to adenosine receptors without activating them, thereby preventing the endogenous agonist, adenosine, from binding and initiating downstream signaling cascades.

Adenosine_Antagonism cluster_membrane Cell Membrane AR Adenosine Receptor (A₁/A₂ₐ) Effect Physiological Response (e.g., cAMP modulation) AR->Effect Signal Transduction Adenosine Adenosine (Agonist) Adenosine->AR Binds & Activates Derivative This compound Derivative (Antagonist) Derivative->AR Binds & Blocks NoEffect Blocked Response

Caption: Competitive antagonism at an adenosine receptor by an 8-substituted theophylline derivative.

Comparative In Vitro Efficacy at Adenosine Receptors

The affinity of a compound for its target receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Kᵢ value indicates a higher binding affinity.

Recent studies have synthesized and evaluated novel series of 8-substituted xanthines, providing a wealth of data for comparative analysis. The following table summarizes the binding affinities (Kᵢ values) of several 8-benzylaminoxanthine derivatives for human adenosine A₁ and A₂ₐ receptors, determined through radioligand binding assays.[2] For context, data for the well-characterized antagonist 8-phenyltheophylline is also included.[5][6]

CompoundSubstituentshA₁R Kᵢ (nM)hA₂ₐR Kᵢ (nM)Selectivity (A₁/A₂ₐ)Source
8-Phenyltheophylline 8-phenyl~250-400 (pA₂ 6.4-6.6)~250-400 (pA₂ 6.4-6.6)~1 (Non-selective)[6]
Compound 19 N1-propargyl, N3-methyl, 8-(4-chlorobenzylamino)120602[2]
Compound 22 N1-propargyl, N3-ethyl, 8-(4-chlorobenzylamino)70900.78[2]
Compound 24 N1-propargyl, N3-propyl, 8-(4-chlorobenzylamino)1201101.09[2]
Compound 27 N1-propargyl, N3-methyl, 8-(4-methoxybenzylamino)4702002.35[2]

Structure-Activity Relationship (SAR) Insights

The data reveals crucial insights into the structure-activity relationships of these derivatives:[2][7]

  • 8-Position Substituent: The nature of the substituent at the C8 position is paramount. Large, hydrophobic groups like phenyl, benzylamino, and styryl are well-tolerated and contribute significantly to high affinity.[2][7] For the 8-benzylaminoxanthines, substituents on the benzyl ring (e.g., chloro vs. methoxy) modulate affinity and selectivity.

  • N1 and N3 Positions: Modifications at the N1 and N3 positions of the xanthine core also impact efficacy. In the 8-benzylaminoxanthine series, small alkyl groups (methyl, ethyl, propyl) at N3 and a propargyl group at N1 consistently yielded compounds with nanomolar affinities for both A₁ and A₂ₐ receptors.[2]

  • Selectivity: While many 8-substituted derivatives like 8-phenyltheophylline show little to no selectivity between A₁ and A₂ₐ receptors, fine-tuning the substituents can engender selectivity.[2][6] For instance, Compound 19 displays a twofold selectivity for the A₂ₐ receptor over the A₁ receptor.[2] This is a critical aspect of drug design, as selectivity can help to isolate desired therapeutic effects and minimize off-target side effects.

Key Experimental Protocol: Radioligand Binding Assay

To ensure trustworthiness and reproducibility, it is essential to understand the methodology behind the data. Radioligand binding assays are the gold standard for determining the affinity of a drug for a receptor.

Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., an this compound derivative) for a specific receptor subtype (e.g., human adenosine A₁ receptor).

Principle: This is a competitive binding assay. A radiolabeled ligand with known high affinity for the receptor is incubated with a source of the receptor (e.g., cell membranes expressing the receptor). The test compound is added at varying concentrations, and its ability to displace the radioligand from the receptor is measured.

Step-by-Step Methodology
  • Receptor Preparation:

    • Culture cells engineered to express a high density of the target human adenosine receptor subtype (e.g., HEK-293 cells expressing hA₁R).

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times with fresh buffer to remove cytosolic components.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a Bradford assay).

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for each condition:

      • Total Binding: Receptor membranes + radioligand.

      • Non-specific Binding (NSB): Receptor membranes + radioligand + a high concentration of a known, non-radiolabeled antagonist (to saturate all specific binding sites).

      • Test Compound: Receptor membranes + radioligand + varying concentrations of the this compound derivative.

  • Incubation:

    • Add the prepared receptor membranes to each well.

    • Add the specific radioligand (e.g., [³H]DPCPX for A₁ receptors) at a concentration near its Kₔ value.

    • Add the test compound across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).

    • Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • For the test compound wells, determine the percentage of specific binding at each concentration.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizing the Workflow

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis N1 Receptor Source (Cell Membranes) N4 Combine & Incubate (Reach Equilibrium) N1->N4 N2 Radioligand ([³H]DPCPX) N2->N4 N3 Test Compound (Serial Dilutions) N3->N4 N5 Rapid Filtration (Separate Bound/Free) N4->N5 N6 Scintillation Counting (Measure Radioactivity) N5->N6 N7 Calculate IC₅₀ (Non-linear Regression) N6->N7 N8 Convert to Kᵢ (Cheng-Prusoff Eq.) N7->N8

Caption: A streamlined workflow for a competitive radioligand binding assay.

Beyond Receptor Binding: Other In Vitro Assays

While binding affinity is a primary indicator, a comprehensive efficacy profile also includes functional and downstream effects. Other relevant in vitro assays include:

  • Anti-inflammatory Assays: For derivatives being investigated for anti-inflammatory properties, assays like the Griess assay can be used to measure the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial or macrophage cell lines.[2]

  • Anticancer Assays: The efficacy of derivatives designed as potential anticancer agents can be evaluated using cell proliferation assays, such as the CCK8 or MTT assay, on cancer cell lines like A549 (non-small cell lung cancer).[8] The output is typically an IC₅₀ value, representing the concentration that inhibits cell growth by 50%.[8]

  • Enzyme Inhibition Assays: Although less common for 8-substituted theophyllines, if a derivative is hypothesized to inhibit an enzyme like phosphodiesterase (PDE) or α-glucosidase, specific enzyme inhibition assays would be employed.[9][10] These typically involve incubating the enzyme with its substrate and measuring product formation in the presence and absence of the inhibitor.

Conclusion and Future Directions

The in vitro evaluation of this compound and its derivatives reveals a class of compounds with significant potential, primarily as high-affinity adenosine receptor antagonists. The strategic modification of the xanthine core at the C8, N1, and N3 positions allows for the fine-tuning of both potency and selectivity, a key principle in modern drug discovery.[11] The data clearly demonstrates that 8-benzylamino and 8-phenyl substituents can confer nanomolar affinity for adenosine A₁ and A₂ₐ receptors.

Future research should focus on expanding the SAR profile to achieve greater receptor subtype selectivity, particularly for the A₂ₑ and A₃ receptors. Furthermore, comprehensive in vitro profiling should extend beyond binding assays to include functional assays that measure downstream signaling (e.g., cAMP accumulation) and cell-based assays relevant to the intended therapeutic area, such as inflammation, neurodegeneration, or oncology. This multi-faceted approach will be critical in identifying lead candidates with the most promising efficacy and safety profiles for further preclinical and clinical development.

References

A Senior Application Scientist's Guide to Validating the Selectivity of 8-Benzyltheophylline for Adenosine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of a compound's interaction with its intended target is paramount. This guide provides an in-depth framework for validating the selectivity of 8-Benzyltheophylline, a xanthine derivative, for the four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. While structurally related to the non-selective antagonists caffeine and theophylline, the addition of a benzyl group at the 8-position necessitates a thorough experimental evaluation of its binding affinity and functional activity.[1] This document will not only detail the requisite experimental protocols but also delve into the scientific rationale behind these methodologies, ensuring a robust and self-validating approach to characterization.

Adenosine receptors are G-protein coupled receptors (GPCRs) that play crucial roles in a myriad of physiological processes, making them attractive therapeutic targets for a host of diseases.[2][3] Subtype selectivity is a critical determinant of a drug candidate's therapeutic window and potential side-effect profile. Therefore, a comprehensive understanding of this compound's selectivity is a prerequisite for its consideration in further development.

Comparative Landscape: The Xanthine Family at Adenosine Receptors

To contextualize the investigation of this compound, it is instructive to review the known binding affinities of its structural relatives. Theophylline itself is a non-selective antagonist with micromolar affinity for A₁ and A₂ₐ receptors.[4][5] The introduction of a phenyl group at the 8-position, as in 8-phenyltheophylline, has been shown to significantly increase potency.[1][6] However, replacement of the phenyl ring with a benzyl moiety at the C8 position of the xanthine skeleton has been observed in related series to cause a notable reduction in adenosine receptor affinity.[7]

Below is a summary of the binding affinities (Ki, in nM) of theophylline and other relevant xanthine-based antagonists for human adenosine receptor subtypes. This data will serve as a benchmark for the experimental determination of this compound's profile.

CompoundA₁ Receptor Ki (nM)A₂ₐ Receptor Ki (nM)A₂ₑ Receptor Ki (nM)A₃ Receptor Ki (nM)Selectivity Profile
Theophylline~10,000 - 14,000~14,000 - 30,000Weak / InactiveWeak / InactiveNon-selective (A₁/A₂ₐ)[8]
8-PhenyltheophyllinePotent (nM range)Potent (nM range)--Non-selective[6][9]
DPCPX0.46 - 3.9130 - 340504000A₁ Selective[9][10]
This compound To Be Determined To Be Determined To Be Determined To Be Determined To Be Determined

Note: Ki values can vary between studies due to different experimental conditions.

Adenosine Receptor Signaling: The "Why" Behind the Assays

Understanding the downstream signaling pathways of each adenosine receptor subtype is fundamental to designing and interpreting functional assays.

  • A₁ and A₃ Receptors: These subtypes primarily couple to the Gαi/o family of G-proteins. Upon agonist binding, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

  • A₂ₐ and A₂ₑ Receptors: Conversely, these receptors are predominantly coupled to Gαs proteins. Agonist activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.[3]

This differential coupling to adenylyl cyclase forms the basis of the cAMP functional assay, a powerful tool for assessing whether a compound acts as an agonist or antagonist at a specific receptor subtype.

Adenosine_Signaling_Pathways cluster_A1_A3 A₁ / A₃ Receptor Signaling cluster_A2A_A2B A₂ₐ / A₂ₑ Receptor Signaling A1_A3 A₁ / A₃ Receptor Gi Gαi/o A1_A3->Gi Agonist AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibition cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib ↓ PKA activity cAMP_dec->PKA_inhib A2A_A2B A₂ₐ / A₂ₑ Receptor Gs Gαs A2A_A2B->Gs Agonist AC_stim Adenylyl Cyclase Gs->AC_stim Stimulation cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_stim ↑ PKA activity cAMP_inc->PKA_stim

Caption: Canonical signaling pathways for adenosine receptor subtypes.

Experimental Validation: A Step-by-Step Guide

To comprehensively validate the selectivity of this compound, two primary experimental approaches are essential: radioligand binding assays to determine binding affinity (Ki) and cAMP functional assays to assess functional activity (IC₅₀).

Radioligand Binding Assay: Quantifying Affinity

This assay directly measures the ability of this compound to displace a known high-affinity radioligand from each adenosine receptor subtype.

Radioligand_Binding_Workflow prep Membrane Preparation (Cells expressing receptor subtype) setup Assay Setup (96-well plate) - Total Binding - Non-specific Binding - Test Compound Wells prep->setup incubation Incubation (Membranes + Radioligand +/- Test Compound) setup->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantifies bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC₅₀ and Ki) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing one of the human adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, or A₃).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add a known concentration of the appropriate radioligand (e.g., [³H]-DPCPX for A₁, [³H]-ZM241385 for A₂ₐ) and assay buffer.

    • Non-specific Binding Wells: Add the radioligand and a high concentration of a known non-radioactive antagonist to saturate the receptors.

    • Test Compound Wells: Add the radioligand and varying concentrations of this compound (typically in a serial dilution).

  • Incubation:

    • Add the prepared cell membranes to all wells to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Radioactivity Measurement:

    • Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay: Determining Antagonist Potency

This assay measures the ability of this compound to inhibit the agonist-induced production of cAMP, providing a measure of its functional antagonism. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common and robust method.

Detailed Protocol:

  • Cell Preparation:

    • Seed cells expressing the adenosine receptor subtype of interest into a 384-well plate and incubate overnight.

  • Compound Preparation:

    • Prepare serial dilutions of this compound.

    • Prepare a solution of a known adenosine receptor agonist (e.g., NECA) at a concentration that elicits a submaximal response (EC₈₀).

  • Assay Procedure:

    • Treat the cells with the different concentrations of this compound and incubate for a short period (e.g., 15-30 minutes).

    • Add the agonist solution to all wells except the basal control wells.

    • Incubate to allow for cAMP production (e.g., 30 minutes).

    • Lyse the cells and add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

  • Data Acquisition:

    • Incubate for 1 hour at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm). The ratio of these emissions is inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Generate a cAMP standard curve to convert the HTRF ratio to cAMP concentrations.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.

Comparative Analysis and Interpretation of Results

The experimentally determined Ki and IC₅₀ values for this compound should be compiled into a comprehensive table, similar to the one presented earlier, to allow for a clear comparison across the four adenosine receptor subtypes.

The selectivity of this compound can be expressed as a ratio of its Ki values for the different receptors. For example, the A₁/A₂ₐ selectivity would be calculated as Ki (A₂ₐ) / Ki (A₁). A ratio significantly greater than 1 indicates selectivity for the A₁ receptor, while a ratio significantly less than 1 indicates selectivity for the A₂ₐ receptor. A ratio close to 1 suggests non-selectivity between these two subtypes.

By comparing the selectivity profile of this compound to that of theophylline and other well-characterized antagonists like DPCPX (A₁-selective) and ZM241385 (A₂ₐ-selective), a clear picture of its pharmacological properties will emerge. This data-driven approach is essential for making informed decisions about the future development of this compound as a potential therapeutic agent.

Conclusion

The validation of a compound's selectivity is a cornerstone of modern drug discovery. This guide provides a robust and scientifically sound framework for determining the selectivity profile of this compound for adenosine receptor subtypes. By meticulously following the detailed protocols for radioligand binding and cAMP functional assays, and by carefully analyzing the resulting data in the context of known adenosine receptor antagonists, researchers can generate the critical information needed to advance our understanding of this compound's therapeutic potential. The principles and methodologies outlined herein are not only applicable to this compound but also serve as a valuable resource for the characterization of other novel ligands targeting the adenosine receptor family.

References

A Head-to-Head Comparison of 8-Benzyltheophylline and Bamifylline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of respiratory drug discovery, methylxanthine derivatives remain a cornerstone for therapeutic intervention in diseases like asthma and chronic obstructive pulmonary disease (COPD). Among the numerous analogues of theophylline, 8-Benzyltheophylline and Bamifylline have emerged as compounds of significant interest. This guide provides a comprehensive, head-to-head comparison of these two molecules, delving into their distinct pharmacological profiles, mechanisms of action, and potential therapeutic applications, supported by available experimental data.

Introduction: Chemical Structures and Therapeutic Rationale

Both this compound and Bamifylline are xanthine derivatives, sharing the core bicyclic structure of theophylline. However, key substitutions at the 7 and 8 positions of the xanthine ring dramatically alter their pharmacological properties, leading to distinct therapeutic profiles.

  • This compound is a theophylline derivative characterized by a benzyl group at the 8-position. This modification is anticipated to influence its interaction with adenosine receptors and phosphodiesterases (PDEs).[1] It is also recognized as a key intermediate in the synthesis of Bamifylline.

  • Bamifylline , also a theophylline derivative, features a benzyl group at the 8-position and a more complex side chain at the 7-position.[2] This disubstituted structure is designed to optimize its therapeutic window, enhancing its bronchodilatory and anti-inflammatory effects while minimizing the central nervous system (CNS) side effects commonly associated with theophylline.[3][4]

Mechanism of Action: A Tale of Two Targets

The therapeutic effects of both compounds are primarily attributed to their interaction with two key molecular targets: adenosine receptors and phosphodiesterase enzymes.

Adenosine Receptor Antagonism

Adenosine, an endogenous nucleoside, plays a crucial role in regulating bronchoconstriction and inflammation in the airways through its interaction with four receptor subtypes (A1, A2A, A2B, and A3). Antagonism of these receptors, particularly the A1 subtype, is a key mechanism for the bronchodilatory effects of many methylxanthines.

  • Bamifylline is a potent and selective antagonist of the adenosine A1 receptor .[3][5] This selectivity is a significant differentiator from the non-selective antagonism of theophylline.[6] The blockade of A1 receptors by Bamifylline contributes to the relaxation of bronchial smooth muscle, alleviating airway obstruction.[3]

  • This compound's affinity for adenosine receptors is less definitively characterized in publicly available literature. However, structure-activity relationship (SAR) studies on 8-substituted xanthines suggest that the introduction of an aryl group, such as a benzyl group, at the 8-position generally increases affinity for adenosine receptors, particularly the A1 subtype.[7][8] It is therefore plausible that this compound also functions as an adenosine receptor antagonist, though its specific affinity and selectivity profile require further experimental validation.

Phosphodiesterase (PDE) Inhibition

PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers that mediate smooth muscle relaxation and inflammatory responses. Inhibition of PDEs leads to an increase in intracellular cAMP levels, resulting in bronchodilation and anti-inflammatory effects.

  • Bamifylline is described as a non-selective phosphodiesterase inhibitor .[3] This broad-spectrum inhibition contributes to its overall therapeutic effect.

  • This compound is also characterized as a phosphodiesterase inhibitor .[9][10] However, specific IC50 values and its selectivity for different PDE isoforms are not well-documented in the available literature. The nature of the substituent at the 8-position can significantly influence the potency and selectivity of PDE inhibition among xanthine derivatives.[9]

Pharmacological Profile: A Comparative Overview

The structural differences between this compound and Bamifylline translate into distinct pharmacological and pharmacokinetic profiles.

FeatureThis compoundBamifylline
Primary Mechanism Phosphodiesterase inhibitor, likely adenosine receptor antagonistSelective Adenosine A1 receptor antagonist, non-selective phosphodiesterase inhibitor
Therapeutic Use Investigated as a bronchodilatorUsed in the treatment of asthma and COPD[3]
Potency Data not available for direct comparisonMore potent than theophylline in inhibiting histamine release[11]
CNS Side Effects Expected to be less than theophylline due to 8-substitutionSignificantly reduced compared to theophylline[2]
Metabolism Not well-documentedMetabolized into several active metabolites[2][12]
Half-life Not well-documentedShorter plasma half-life than theophylline (1.5-2.0 hours)[12]
Volume of Distribution Not well-documented3 to 10 times larger than theophylline[12]

Experimental Data and In-Vivo Efficacy

While a direct comparative clinical trial between this compound and Bamifylline is not available, preclinical and clinical studies on Bamifylline provide valuable insights into its efficacy.

A study on actively sensitized guinea-pig lungs demonstrated that Bamifylline was 2.7 times more potent than theophylline in reducing the immunological release of histamine. It was also 1.6 and 1.5 times more potent in inhibiting the production of thromboxane B2 (TXB2) and slow-reacting substance of anaphylaxis (SRS-A), respectively.[11]

Another study in anaesthetized guinea pigs showed that Bamifylline had a dose-dependent antagonistic activity against bronchoconstriction induced by various mediators. The ED50 values were as follows:[13]

  • PAF-induced bronchoconstriction: 6.5 µmol/kg i.v.

  • Histamine-induced bronchoconstriction: 9.5 µmol/kg i.v.

  • Acetylcholine-induced bronchoconstriction: 24.3 µmol/kg i.v.

  • LTC4-induced bronchoconstriction: 31.6 µmol/kg i.v.

In a comparison with theophylline against antigen-induced bronchoconstriction, Bamifylline was found to be more potent, with an ED50 of 9.3 µmol/kg i.v. compared to 22.9 µmol/kg i.v. for theophylline.[13]

Clinical studies have shown that Bamifylline has a powerful bronchodilatory action and is well-tolerated, with a better side-effect profile than theophylline.[4]

Experimental Protocols for Comparative Evaluation

To conduct a rigorous head-to-head comparison of this compound and Bamifylline, the following experimental workflows are recommended.

In-Vitro Receptor Binding Assay (Adenosine A1 Receptor)

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of the test compounds for the human adenosine A1 receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture CHO cells expressing human A1 adenosine receptor prep2 Homogenize cells in lysis buffer prep1->prep2 prep3 Centrifuge and resuspend pellet in assay buffer prep2->prep3 assay1 Incubate membranes with [3H]DPCPX (radioligand) prep3->assay1 assay2 Add increasing concentrations of test compound (this compound or Bamifylline) assay1->assay2 assay3 Incubate to reach equilibrium assay2->assay3 assay4 Separate bound and free radioligand by rapid filtration assay3->assay4 analysis1 Quantify bound radioactivity using liquid scintillation counting assay4->analysis1 analysis2 Plot binding curves and determine IC50 values analysis1->analysis2 analysis3 Calculate Ki values using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for determining adenosine A1 receptor binding affinity.

In-Vitro Phosphodiesterase (PDE4) Inhibition Assay

This protocol describes a fluorescence polarization assay to measure the inhibitory activity of the compounds against the PDE4 enzyme.

G cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_data Data Analysis reac1 Prepare reaction mixture with PDE4 enzyme and fluorescently labeled cAMP substrate reac2 Add serial dilutions of test compound (this compound or Bamifylline) reac1->reac2 reac3 Incubate to allow for PDE4-mediated hydrolysis of cAMP reac2->reac3 det1 Add binding agent that specifically binds to the fluorescently labeled AMP product reac3->det1 det2 Measure fluorescence polarization det1->det2 data1 Calculate percentage of inhibition det2->data1 data2 Plot dose-response curves and determine IC50 values data1->data2

Caption: Workflow for assessing PDE4 inhibitory activity.

Signaling Pathway

The primary signaling pathway modulated by both this compound and Bamifylline involves the regulation of intracellular cAMP levels, leading to bronchodilation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1R Adenosine A1 Receptor AC Adenylate Cyclase A1R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC AMP AMP cAMP->AMP Hydrolyzed by PKA Protein Kinase A cAMP->PKA Activates PDE PDE PDE->AMP Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes Adenosine Adenosine Adenosine->A1R Activates Xanthine This compound / Bamifylline Xanthine->A1R Antagonizes Xanthine->PDE Inhibits

Caption: Signaling pathway of xanthine derivatives in bronchial smooth muscle cells.

Conclusion and Future Directions

This guide provides a comparative analysis of this compound and Bamifylline based on currently available data. Bamifylline emerges as a well-characterized drug with a clear therapeutic advantage over theophylline, primarily due to its selective adenosine A1 receptor antagonism and consequently better side-effect profile. This compound, while structurally related and a key synthetic precursor to Bamifylline, remains less characterized in terms of its specific pharmacological properties.

For drug development professionals, this comparison highlights the significant impact of targeted chemical modifications on the therapeutic index of a drug. Future research should focus on obtaining quantitative in-vitro and in-vivo data for this compound to allow for a more direct and comprehensive comparison with Bamifylline. Such studies would provide valuable insights into the structure-activity relationships of 8-substituted xanthines and could guide the development of next-generation respiratory therapeutics with even greater efficacy and safety.

References

Safety Operating Guide

Navigating the Safe Handling of 8-Benzyltheophylline: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. When handling active pharmaceutical ingredients (APIs) like 8-Benzyltheophylline, a derivative of theophylline, a robust understanding of its hazard profile and the corresponding safety measures is not just a regulatory requirement—it's a cornerstone of responsible science. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE), as well as operational and disposal plans for this compound, ensuring you can focus on your research with confidence and security.

Understanding the Risks: A Data-Driven Approach to Safety

While a specific Occupational Exposure Limit (OEL) for this compound has not been formally established by regulatory bodies such as OSHA or ACGIH, its classification as "Acute toxicity - Category 4, Oral" with the hazard statement "H302 Harmful if swallowed" necessitates a cautious and well-defined handling strategy.[1] In the absence of a defined OEL, the pharmaceutical industry employs a risk management approach known as control banding .[2][3][4] This methodology groups chemicals into "bands" based on their hazard level and potential for exposure, which then dictates the required level of control measures, including PPE.

Given its acute oral toxicity, this compound can be reasonably placed in a control band that requires diligent prevention of ingestion and inhalation of any dust or aerosols. The primary routes of exposure in a laboratory setting are through the inhalation of fine powders and accidental ingestion via contaminated hands or surfaces.

Core Directive: Selecting the Appropriate Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the physical form of the this compound being handled (e.g., solid powder vs. solution). The following table outlines the recommended PPE for various laboratory operations.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Dispensing (Solid) Tightly fitting safety goggles with side-shieldsDouble-gloving with nitrile glovesDisposable, low-permeability lab coat or coverallsNIOSH-approved N95 or P100 respirator
Preparing Solutions Tightly fitting safety goggles with side-shieldsNitrile glovesLab coat (polyester/cotton blend or 100% cotton)Not generally required if performed in a certified chemical fume hood
Handling Solutions Standard safety glasses with side-shieldsNitrile glovesLab coat (polyester/cotton blend or 100% cotton)Not required
Cleaning and Decontamination Tightly fitting safety goggles with side-shieldsHeavy-duty nitrile or butyl rubber glovesLab coat or chemical-resistant apronNot generally required if area is well-ventilated
A Deeper Dive into PPE Selection:
  • Eye Protection: Tightly fitting safety goggles are crucial when handling the powdered form of this compound to prevent airborne particles from entering the eyes.[1] For handling solutions, standard safety glasses with side shields offer adequate protection against splashes.

  • Hand Protection: Nitrile gloves are the preferred choice due to their broad chemical resistance and durability.[5] When handling the solid compound, double-gloving provides an extra layer of protection against contamination. It is imperative to inspect gloves for any signs of degradation or punctures before use and to wash hands thoroughly after removing them.

  • Body Protection: For tasks involving the handling of powdered this compound, a disposable, low-permeability lab coat or coveralls are recommended to prevent contamination of personal clothing. For handling solutions, a standard lab coat made of a polyester/cotton blend or 100% cotton is sufficient.[6]

  • Respiratory Protection: Due to the potential for inhalation of fine dust particles, a NIOSH-approved N95 or P100 respirator is essential when weighing or otherwise handling powdered this compound outside of a containment system like a glove box.[7][8][9] These respirators should be part of a comprehensive respiratory protection program that includes fit testing and training.

Operational Plans: Step-by-Step Procedural Guidance

Adherence to standardized procedures is critical for minimizing exposure and ensuring a safe working environment.

Workflow for Handling Powdered this compound:

Powder Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_area Designate a specific weighing area gather_ppe Gather all necessary PPE prep_area->gather_ppe don_ppe Don PPE in the correct sequence gather_ppe->don_ppe weigh Weigh this compound in a fume hood or ventilated enclosure don_ppe->weigh transfer Carefully transfer the powder weigh->transfer dissolve Dissolve in solvent within the fume hood transfer->dissolve decontaminate Decontaminate all surfaces and equipment dissolve->decontaminate doff_ppe Doff PPE in the correct sequence decontaminate->doff_ppe dispose Dispose of waste according to protocol doff_ppe->dispose

Caption: Workflow for Handling Powdered this compound.

Donning and Doffing PPE: A Critical Sequence

Improper removal of PPE can lead to contamination. Follow this sequence diligently.

PPE Donning and Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat/Coveralls don2 2. Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves (outer pair last) don3->don4 doff1 1. Outer Gloves doff2 2. Lab Coat/Coveralls doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Inner Gloves doff3->doff4 doff5 5. Respirator doff4->doff5 doff6 6. Wash Hands Thoroughly doff5->doff6

Caption: Recommended PPE Donning and Doffing Sequence.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Laboratory Waste Disposal Protocol:
  • Segregation at the Source:

    • Solid Waste: All disposable items that have come into contact with this compound powder, such as weigh boats, contaminated paper towels, and used PPE (gloves, disposable lab coats), should be placed in a dedicated, clearly labeled hazardous waste bag.

    • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.

    • Sharps: Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store hazardous waste in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[1] Do not dispose of this compound down the drain or in the regular trash.[10][11][12]

Decontamination of Laboratory Equipment:

Reusable equipment, such as glassware and spatulas, must be decontaminated after use.

  • Initial Rinse: In a chemical fume hood, rinse the equipment with a suitable solvent in which this compound is soluble. Collect this rinsate as hazardous liquid waste.

  • Wash: Wash the equipment with a laboratory-grade detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

For equipment that cannot be easily rinsed, wipe down the surfaces with a cloth dampened with a suitable solvent, followed by a detergent solution and then deionized water.[6][13][14][15] All wipes should be disposed of as solid hazardous waste.

By implementing these comprehensive safety and handling procedures, you can effectively mitigate the risks associated with this compound and maintain a secure research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Benzyltheophylline
Reactant of Route 2
8-Benzyltheophylline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.